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Core Science & Biosynthesis

Foundational

Technical Whitepaper: 3-Hydroxy-4-pyridinone (3,4-HOPO) Scaffolds

Structure, Properties, and Protocols for Iron Chelation Therapy Executive Summary The 3-hydroxy-4-pyridinone (3,4-HOPO) moiety represents a privileged scaffold in medicinal inorganic chemistry, primarily due to its excep...

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Properties, and Protocols for Iron Chelation Therapy

Executive Summary

The 3-hydroxy-4-pyridinone (3,4-HOPO) moiety represents a privileged scaffold in medicinal inorganic chemistry, primarily due to its exceptional affinity for hard Lewis acids such as Fe(III), Al(III), and Ga(III). Unlike hydroxamic acids (e.g., deferoxamine), 3,4-HOPOs are amenable to oral administration due to their low molecular weight and tunable lipophilicity. This guide provides a rigorous technical analysis of the 3,4-HOPO structure, specifically focusing on the clinical standard Deferiprone (L1) . It details the thermodynamic basis of iron chelation, synthetic pathways, and self-validating experimental protocols for physicochemical characterization.

Part 1: Structural Chemistry & Tautomerism

The Core Scaffold

The 3,4-HOPO ring is a heterocycle characterized by a ketone at position 4 and a hydroxyl group at position 3.[1] This specific arrangement is critical for bidentate chelation.

  • Aromaticity & Tautomerism: The 3,4-HOPO system exists in a tautomeric equilibrium between the 4-oxo form (A) and the 4-hydroxy form (B) . In aqueous solution and the solid state, the 4-oxo form predominates due to the resonance stabilization energy of the pyridinone ring and the strength of the C=O bond.

  • Zwitterionic Character: At physiological pH (7.4), the neutral molecule exhibits significant zwitterionic character. The ring nitrogen (if substituted, as in Deferiprone) carries a partial positive charge delocalized through the ring, while the oxygen atoms carry partial negative charges, pre-organizing the molecule for metal binding.

Electronic Structure & Hard-Soft Acid-Base (HSAB) Theory

According to HSAB theory, the Fe(III) ion is a "hard" acid (high charge density, low polarizability). The 3,4-HOPO ligand provides two "hard" oxygen donors:

  • The Carbonyl Oxygen (C=O): A neutral donor.

  • The Hydroxyl Oxygen (C-OH): Deprotonates to form an anionic phenolate-like donor (C-O⁻).

This combination creates a monoanionic, bidentate (


) chelate ring (five-membered) that is thermodynamically favored for Fe(III) binding.

Part 2: Physicochemical Properties[2][3]

The efficacy of 3,4-HOPO ligands is dictated by their acid-dissociation constants (pKa) and lipophilicity (LogP/LogD).

Quantitative Data Profile (Deferiprone)
ParameterValueContext
Molecular Weight 139.15 g/mol Small molecule, high oral bioavailability.
pKa₁ (Ring N) 3.3 ± 0.1Protonation of the carbonyl/nitrogen system.
pKa₂ (3-OH) 9.7 ± 0.1Deprotonation of the hydroxyl group to form the active chelating anion.
LogP (Neutral) -0.77Hydrophilic nature facilitates plasma solubility.
LogD (pH 7.4) ~ -0.8 to -1.0Exists primarily as the neutral HL species at physiological pH.
Solubility ~18 mg/mLHigh aqueous solubility at 25°C.
Fe(III) Stability (Log

)
36.0 – 37.2Formation of the tris-complex [FeL

]

.
Solubility & Permeability

Deferiprone is a Class I compound in the Biopharmaceutics Classification System (BCS) (High Solubility, High Permeability).[2] Its small size allows it to penetrate the Blood-Brain Barrier (BBB), a distinct advantage over the hexadentate deferoxamine for treating neurodegeneration with brain iron accumulation (NBIA).

Part 3: Coordination Chemistry

Chelation Mechanism

Iron(III) requires six coordination sites to form a stable octahedral complex. Since 3,4-HOPO is a bidentate ligand, three ligand molecules are required to satisfy the coordination sphere of one Fe(III) ion.

Equilibrium Reaction:



  • Stoichiometry: 3:1 (Ligand:Metal).

  • Charge: The resulting complex

    
     is neutral, which is critical for membrane transport and redistribution of iron, but also poses a risk of redistributing iron to other tissues if not excreted rapidly.
    
Thermodynamic Stability

The cumulative stability constant (


) is defined as:


With a

, 3,4-HOPO is extremely effective at scavenging non-transferrin-bound iron (NTBI) at low concentrations.

Part 4: Synthesis & Derivatization

The synthesis of 3,4-HOPO derivatives, particularly Deferiprone, classically proceeds via the conversion of Maltol (3-hydroxy-2-methyl-4-pyrone), a naturally occurring product. This transformation involves the insertion of a primary amine into the pyrone ring.

Synthesis Pathway Diagram

Synthesis Maltol Maltol (3-hydroxy-2-methyl-4-pyrone) Intermediate Schiff Base / Ring Opening Intermediate Maltol->Intermediate Nucleophilic Attack (H2O/EtOH, Reflux) Amine Primary Amine (CH3-NH2) Amine->Intermediate Deferiprone Deferiprone (1,2-dimethyl-3-hydroxy-4-pyridinone) Intermediate->Deferiprone Recyclization (- H2O)

Caption: One-pot synthesis of Deferiprone from Maltol via amine insertion and ring recyclization.

Part 5: Experimental Protocols

Protocol A: Synthesis of Deferiprone (1,2-dimethyl-3-hydroxy-4-pyridinone)

Objective: To synthesize high-purity Deferiprone from Maltol using a scalable one-pot method.

Reagents:

  • Maltol (3-hydroxy-2-methyl-4-pyrone)

  • Methylamine (40% aqueous solution)

  • Ethanol (95%)

  • Deionized Water[3]

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 g of Maltol in 100 mL of 1:1 Ethanol/Water mixture in a 250 mL round-bottom flask.

  • Amine Addition: Add 25 mL of 40% aqueous Methylamine (approx. 3-4 equivalents) dropwise over 10 minutes while stirring.

    • Causality: Excess amine drives the equilibrium toward the imine intermediate and prevents side reactions.

  • Reflux: Heat the mixture to reflux (approx. 80-85°C) for 6–8 hours.

    • Checkpoint: The solution will turn dark orange/brown. Monitor by TLC (Silica, 10% MeOH in DCM) until Maltol spot disappears.

  • Workup: Allow the solution to cool to room temperature. Rotovap to remove ethanol and excess methylamine.

  • Crystallization: Acidify the aqueous residue to pH ~6 with dilute HCl. Cool in an ice bath for 2 hours. White to pale-pink needles will precipitate.

  • Purification: Recrystallize from hot water. Filter and dry under vacuum at 60°C.

    • Validation: Melting point should be 272–278°C.[4]

Protocol B: Potentiometric Determination of pKa and Stability Constants

Objective: To accurately determine the acid dissociation constants and Fe(III) binding affinity.

Instrumentation:

  • Automatic Potentiometric Titrator (e.g., Mettler Toledo or Metrohm)

  • Glass combined pH electrode (calibrated daily)

  • Thermostated vessel (25.0 ± 0.1°C)

Self-Validating Workflow:

  • Calibration: Calibrate electrode using standard buffers (pH 4.01, 7.00, 9.21). Verify Nernstian slope (>98%).

  • Ionic Strength Control: Prepare all solutions in 0.1 M KCl or NaClO₄ to maintain constant activity coefficients.

  • Ligand Titration (pKa Determination):

    • Dissolve 1.0 mM Deferiprone in 50 mL of 0.1 M KCl.

    • Acidify to pH 2.5 with HCl.

    • Titrate with 0.1 M carbonate-free KOH to pH 11.0.

    • Analysis: Use Gran plots to determine equivalence points. Fit data using non-linear least squares (e.g., HYSS or SUPERQUAD software) to extract pKa1 and pKa2.

  • Complex Titration (Stability Constants):

    • Prepare a solution with 1:3 ratio of Fe(III):Ligand (0.3 mM Fe³⁺, 1.0 mM Ligand).

    • Note: Direct titration of Fe(III) is difficult due to precipitation of hydroxides. Use Competition Titration if direct fitting fails.

    • Competition Method: Titrate the Ligand + Fe(III) in the presence of a competing ligand (e.g., EDTA) or perform batch spectrophotometric titration at varying pH.

    • Validation: The calculated Log

      
       must align with literature values (36–37). If Log 
      
      
      
      < 35, check for Fe(OH)₃ precipitation or ligand degradation.

Part 6: Therapeutic Applications & Pathway Logic

The clinical utility of 3,4-HOPO ligands stems from their ability to shuttle iron between biological compartments.

IronChelation IronOverload Iron Overload (Ferritin/Hemosiderin) L1_Plasma Deferiprone (L1) (Plasma/Intracellular) IronOverload->L1_Plasma Chelation Complex [Fe(L1)3] Complex (Neutral, Soluble) L1_Plasma->Complex 3:1 Binding (log Beta ~37) Excretion Renal Excretion (Urine) Complex->Excretion Clearance Transferrin Transferrin Iron (Exchangeable Pool) Transferrin->L1_Plasma Iron Scavenging

Caption: Pathway of iron mobilization by Deferiprone from storage proteins to renal excretion.

Clinical Context
  • Thalassemia Major: Deferiprone is often used in combination with Deferoxamine.[1] Deferiprone enters cells (cardiomyocytes) to remove labile iron, transferring it to the blood where Deferoxamine (which cannot enter cells easily) acts as a "sink" for excretion.

  • Neurodegeneration: The ability of uncharged 3,4-HOPO ligands to cross the BBB makes them prime candidates for treating Pantothenate Kinase-Associated Neurodegeneration (PKAN).

References

  • Kontoghiorghes, G. J., et al. (1987).[5] "1,2-Dimethyl-3-hydroxypyrid-4-one, an orally active chelating agent for the treatment of iron overload."[1][2][6] Arzneimittel-Forschung.

  • Hider, R. C., & Hoffbrand, A. V. (2018).

  • PubChem. (2024).[4] "Deferiprone Compound Summary." National Library of Medicine.

  • Santos, M. A., et al. (2012). "Hydroxypyridinone chelators: From iron scavenging to metalloenzyme inhibition." Future Medicinal Chemistry.

  • Martell, A. E., & Smith, R. M. (2004). "NIST Standard Reference Database 46: Critically Selected Stability Constants of Metal Complexes."

Sources

Exploratory

Biological activity of 3-Hydroxy-4-substituted pyridinones

An In-depth Technical Guide to the Biological Activity of 3-Hydroxy-4-Substituted Pyridinones Introduction: The Rise of a Privileged Scaffold In the landscape of medicinal chemistry, certain molecular frameworks consiste...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of 3-Hydroxy-4-Substituted Pyridinones

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear across a multitude of successful therapeutic agents. These are termed "privileged structures" due to their inherent ability to interact with diverse biological targets. The pyridine ring is one such pervasive substructure, found in countless pharmaceuticals and natural products.[1] Within this class, the 3-hydroxy-4-pyridinone (3,4-HP) core has emerged as a particularly versatile and potent scaffold.[2] These compounds are organic molecules featuring a pyridinone ring substituted with a hydroxyl group at the 3-position and a variable substituent at the 4-position, the modification of which allows for the fine-tuning of their physicochemical and biological properties.

A key feature of 3,4-HPs is their existence in a keto-enol tautomeric equilibrium with 4-hydroxypyridine; in solution, the keto form is generally favored.[3] This structural arrangement creates a powerful bidentate chelation site, which is central to many of their biological functions. This guide provides a comprehensive exploration of the multifaceted biological activities of 3-hydroxy-4-substituted pyridinones, delving into their core mechanisms of action, presenting key quantitative data, and outlining detailed experimental protocols for their evaluation.

Section 1: The Central Mechanism of Action - High-Affinity Metal Ion Chelation

The predominant mechanism underpinning the diverse biological effects of 3-hydroxy-4-pyridinones is their exceptional ability to act as chelators for metal ions. The deprotonated 3-hydroxyl group and the 4-carbonyl oxygen form a five-membered ring with a bound metal ion, a highly stable conformation.

Causality of Selectivity: This family of ligands shows a remarkable thermodynamic preference for hard or borderline-hard metal ions, with a particularly high affinity for iron(III) (Fe³⁺).[4][5] This selectivity is crucial for their therapeutic potential, as it allows them to sequester iron in biological systems without significantly depleting other essential divalent metal ions like copper(II) (Cu²⁺) and zinc(II) (Zn²⁺).[4] The zwitterionic resonance form of the deprotonated 3,4-HP is isoelectronic with the catecholate dianion, a well-known iron-binding motif, which helps explain its strong affinity for Fe³⁺.[6] This targeted iron chelation is the mechanistic linchpin for the antimicrobial, anticancer, and neuroprotective activities discussed in subsequent sections.

Caption: Mechanism of Fe³⁺ chelation by 3-hydroxy-4-pyridinone.

Section 2: Antimicrobial & Antifungal Activity - A Strategy of Nutrient Deprivation

Iron is an indispensable nutrient for nearly all pathogenic microbes, playing a critical role in cellular respiration, DNA synthesis, and defense against oxidative stress.[7] The ability of 3,4-HPs to sequester iron makes them potent antimicrobial agents through a strategy of iron deprivation.

Mechanism of Action: By forming stable complexes with environmental Fe³⁺, 3,4-HPs reduce the bioavailability of this essential metal, effectively starving pathogenic bacteria and fungi.[7][8] This bacteriostatic or fungistatic effect inhibits microbial growth and proliferation.[9] Furthermore, recent research has shown that hybrid molecules incorporating a 3,4-HP iron-chelating moiety can potently inhibit the formation of bacterial biofilms, a crucial factor in pathogenicity and antibiotic resistance, by disrupting iron acquisition systems in organisms like Pseudomonas aeruginosa.[10]

Table 1: Summary of Antimicrobial Activity of Selected 3-Hydroxy-4-Pyridinone Derivatives

Compound Type Target Organism Activity Noted Reference
Carboxamide derivatives Escherichia coli Inhibitory effect [9]
Carboxamide derivatives Staphylococcus aureus Inhibitory effect [9][11]
Carboxamide derivatives Candida albicans Antifungal activity [11]
Benzothiazole-pyridinone hybrid Pseudomonas aeruginosa Potent biofilm inhibition [10]

| Fluorophore-conjugated HPs | Mycobacterium avium | Antimycobacterial activity |[8] |

Experimental Protocol: Microbroth Dilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol outlines a standard, self-validating method for determining the MIC of a 3,4-HP derivative against a bacterial strain.

Principle: This assay measures the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in broth. The use of resazurin (or similar metabolic indicators like AlamarBlue) provides a colorimetric readout of cell viability, where metabolically active cells reduce the blue dye to pink resorufin.

Step-by-Step Methodology:

  • Preparation of Inoculum:

    • Aseptically pick 3-5 isolated colonies of the test bacterium from an agar plate.

    • Suspend the colonies in sterile saline solution (0.85% NaCl).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:100 in appropriate sterile broth (e.g., Mueller-Hinton Broth) to achieve a final inoculum density of ~1.5 x 10⁶ CFU/mL.

  • Compound Preparation and Serial Dilution:

    • Prepare a stock solution of the test 3,4-HP compound in a suitable solvent (e.g., DMSO).

    • In a sterile 96-well microtiter plate, add 100 µL of sterile broth to wells 2 through 12.

    • Add 200 µL of the highest concentration of the test compound (in broth) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

  • Controls (Self-Validation):

    • Well 11 (Growth Control): Add 100 µL of broth. This well will receive the inoculum but no compound. It must show bacterial growth.

    • Well 12 (Sterility Control): Add 100 µL of broth. This well receives no inoculum and no compound. It must remain sterile.

  • Inoculation:

    • Add 10 µL of the prepared bacterial inoculum (~1.5 x 10⁶ CFU/mL) to wells 1 through 11. The final concentration in each well will be ~5 x 10⁵ CFU/mL. Do not add inoculum to well 12.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results:

    • Add 20 µL of a resazurin solution to each well and incubate for another 2-4 hours.

    • The MIC is the lowest concentration of the compound at which no color change from blue to pink is observed, indicating inhibition of metabolic activity.

G cluster_workflow Antimicrobial Screening Workflow A Prepare Bacterial Inoculum (0.5 McFarland Standard) D Inoculate Plate (Final ~5x10^5 CFU/mL) A->D B Prepare Compound Stock & Serial Dilutions in 96-Well Plate B->D C Set Up Controls (Growth & Sterility) C->D E Incubate Plate (37°C, 18-24h) D->E F Add Viability Indicator (e.g., Resazurin) E->F G Incubate & Read MIC (Lowest concentration with no color change) F->G G cluster_pathway IRAK1 Signaling Pathway Inhibition TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 NFkB NF-κB Activation TRAF6->NFkB Tumor Tumor Proliferation & Survival NFkB->Tumor Inhibitor 3,4-HP Inhibitor (e.g., A34) Inhibitor->IRAK1 Inhibition

Caption: Inhibition of the pro-tumorigenic IRAK1 signaling pathway.

Experimental Protocol: MTT Cell Viability Assay

Principle: This colorimetric assay is a standard method for assessing the cytotoxic effect of a compound on cultured cells. [12]Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the amount of which is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cancer cells (e.g., MCF-7) to ~80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test 3,4-HP compound in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a "vehicle control" (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration) and a "no treatment" control.

  • Incubation:

    • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the viability percentage against the logarithm of the compound concentration and use a non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Section 4: Neuroprotection - Combating Metal-Induced Pathologies

The brains of patients with neurodegenerative disorders, such as Alzheimer's disease, often exhibit a dyshomeostasis of metal ions and elevated oxidative stress. [13]Metal ions like Cu²⁺ and Zn²⁺ can bind to the amyloid-beta (Aβ) peptide, promoting its aggregation into the toxic plaques that are a hallmark of Alzheimer's. [12] Mechanism of Action: 3-hydroxy-4-pyridinones present a multi-pronged therapeutic strategy for such conditions. [13]1. Metal Chelation: They can bind to the dysregulated metal ions, preventing them from participating in Aβ aggregation. [12]2. Aggregate Resolubilization: Certain 3,4-HP derivatives have been shown to successfully resolubilize pre-formed metal-Aβ aggregates. [12]3. Antioxidant Activity: The pyridinone scaffold itself can possess good antioxidant properties, helping to mitigate the oxidative stress prevalent in the Alzheimer's brain. [12]4. Blood-Brain Barrier (BBB) Permeation: For any CNS-acting drug, the ability to cross the BBB is critical. Studies using in-vitro models have demonstrated that specifically designed 3,4-HPs can permeate cells that mimic the BBB, a crucial first step for therapeutic efficacy. [13] Table 3: Summary of Neuroprotective-Related Activities of 3-Hydroxy-4-Pyridinone Derivatives

Compound / Derivative Activity Model / Assay Finding Reference
HL22 (benzothiazole-substituted) Aβ Interaction Fluorescence Signal Interacts with amyloid-beta protein fibrils [13]
HL22 (benzothiazole-substituted) BBB Permeation bEnd.3 cell line Permeates an in-vitro BBB model [13]
Non-glycosylated pyridinones Aggregate Resolubilization In vitro assay Resolubilized Zn-Aβ and Cu-Aβ aggregates [12]

| Free pyridinones | Antioxidant Capacity | TEAC Assay | Demonstrated good antioxidant properties | [12]|

G cluster_neuro Proposed Neuroprotective Mechanism of 3,4-HPs in Alzheimer's Abeta Soluble Aβ Monomers Aggregates Toxic Aβ Aggregates & Plaques Abeta->Aggregates Metals Dysregulated Metal Ions (Cu²⁺, Zn²⁺) Metals->Aggregates Promotes ROS Oxidative Stress (ROS) Aggregates->ROS Neuron Neuronal Damage Aggregates->Neuron ROS->Neuron HP 3,4-HP Compound HP->Metals Chelates HP->Aggregates Resolubilizes HP->ROS Scavenges

Caption: Multi-target neuroprotective mechanism of 3,4-HPs.

Conclusion and Future Outlook

The 3-hydroxy-4-substituted pyridinone scaffold represents a remarkable example of a privileged structure in drug discovery. Its potent and selective iron-chelating ability forms the mechanistic foundation for a wide array of biological activities, from starving pathogenic microbes to exploiting the metabolic vulnerabilities of cancer cells and correcting the metal dyshomeostasis implicated in neurodegenerative diseases. The tunability of the substituent at the 4-position provides medicinal chemists with a powerful tool to optimize potency, selectivity, and pharmacokinetic properties. Future research will likely focus on the development of next-generation 3,4-HPs as part of dual-functional or multi-target agents, combining their inherent chelation abilities with other pharmacophores to create highly specific and effective therapies for some of the most challenging human diseases.

References

  • Synthesis of pyridine derivatives for diverse biological activity profiles: A review | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives. (2021). PubMed. Retrieved February 5, 2026, from [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). MDPI. Retrieved February 5, 2026, from [Link]

  • Synthesis of 3-hydroxy-4-pyridinone hexadentate chelators, and biophysical evaluation of their affinity towards lipid bilayers. (2024). PubMed. Retrieved February 5, 2026, from [Link]

  • 3-Hydroxy-4-pyridinone derivatives designed for fluorescence studies to determine interaction with amyloid protein as well as cell permeability. (2015). PubMed. Retrieved February 5, 2026, from [Link]

  • 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. (2022). Preprints.org. Retrieved February 5, 2026, from [Link]

  • Structure-activity investigation of the inhibition of 3-hydroxypyridin-4-ones on mammalian tyrosine hydroxylase. (n.d.). PubMed. Retrieved February 5, 2026, from [Link]

  • Journal of Medicinal Chemistry Ahead of Print. (2026). ACS Publications. Retrieved February 5, 2026, from [Link]

  • Bifunctional 3-Hydroxy-4-Pyridinones as Potential Selective Iron(III) Chelators: Solution Studies and Comparison with Other Metals of Biological and Environmental Relevance. (2021). PMC - NIH. Retrieved February 5, 2026, from [Link]

  • 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. (2022). MDPI. Retrieved February 5, 2026, from [Link]

  • 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. (2022). PMC - NIH. Retrieved February 5, 2026, from [Link]

  • Structures of the 3-hydroxy-4-pyridinones under study, with protonable... (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

  • Some important 3-hydroxy-4-pyridones. | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

  • In vitro studies of 3-hydroxy-4-pyridinones and their glycosylated derivatives as potential agents for Alzheimer's disease. (2010). PubMed. Retrieved February 5, 2026, from [Link]

  • 4-Pyridone. (n.d.). Wikipedia. Retrieved February 5, 2026, from [Link]

  • Tuning the Anti(myco)bacterial Activity of 3-Hydroxy-4-pyridinone Chelators through Fluorophores. (n.d.). PMC - PubMed Central. Retrieved February 5, 2026, from [Link]

  • Synthesis, physicochemical properties, and biological evaluation of N-substituted 2-alkyl-3-hydroxy-4(1H)-pyridinones: orally active iron chelators with clinical potential. (n.d.). PubMed. Retrieved February 5, 2026, from [Link]

  • Bifunctional 3-Hydroxy-4-Pyridinones as Potential Selective Iron(III) Chelators: Solution Studies and Comparison with Other Metals of Biological and Environmental Relevance. (2021). MDPI. Retrieved February 5, 2026, from [Link]

  • Pyridones in drug discovery: Recent advances. (2021). PubMed. Retrieved February 5, 2026, from [Link]

  • QSAR Study of Antimicrobial 3-Hydroxypyridine-4-one and 3-Hydroxypyran-4-one Derivatives Using Different Chemometric Tools. (2008). NIH. Retrieved February 5, 2026, from [Link]

  • Synthesis, antimicrobial evaluation and QSAR study of some 3-hydroxypyridine-4-one and 3-hydroxypyran-4-one derivatives. (n.d.). PubMed. Retrieved February 5, 2026, from [Link]

  • Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1 H ...). (2016). Dalton Transactions (RSC Publishing). Retrieved February 5, 2026, from [Link]

  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. (n.d.). MDPI. Retrieved February 5, 2026, from [Link]

Sources

Foundational

Technical Monograph: 3-Hydroxy-4-nitrobenzoic Acid (3H4NBA)

Safety, Handling, and Application in Pharmaceutical Synthesis & Proteomics Executive Summary 3-Hydroxy-4-nitrobenzoic acid (CAS 619-14-7) is a bifunctional aromatic intermediate critical to both polymer chemistry and adv...

Author: BenchChem Technical Support Team. Date: February 2026

Safety, Handling, and Application in Pharmaceutical Synthesis & Proteomics

Executive Summary

3-Hydroxy-4-nitrobenzoic acid (CAS 619-14-7) is a bifunctional aromatic intermediate critical to both polymer chemistry and advanced proteomics.[1] While structurally simple, its dual functionality (phenolic hydroxyl and nitro group) makes it a versatile scaffold for synthesizing polybenzoxazoles (PBOs) and a specialized oxidizing matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. This guide synthesizes safety protocols with high-value experimental applications, moving beyond standard SDS data to provide actionable research intelligence.

Part 1: Chemical Identity & Physiochemical Profile[1]

Understanding the physiochemical constants is prerequisite to successful formulation and synthesis. 3H4NBA is significantly more acidic than benzoic acid due to the electron-withdrawing nitro group in the para position, which stabilizes the carboxylate anion.

Table 1: Critical Physiochemical Constants
PropertyValueContext for Application
CAS Number 619-14-7Unique Identifier
Molecular Formula C₇H₅NO₅MW: 183.12 g/mol
Appearance Yellow crystalline powderColor intensity indicates purity (darkening suggests oxidation/degradation).[1]
Melting Point 228–231 °CHigh thermal stability; suitable for high-temp synthesis.
pKa (Predicted) ~3.30Stronger acid than benzoic acid (pKa 4.2); requires careful buffering in LC-MS.
Solubility Soluble in MeOH, ACN, DMSOInsoluble in water; critical for MALDI matrix preparation.
LogP ~1.6Moderate lipophilicity; cell-permeable for biological assays.

Part 2: GHS Hazard Assessment & Risk Mitigation

3H4NBA poses specific risks associated with nitro-aromatics. It is not merely an "irritant" but a compound that requires respiratory and contact isolation.

GHS Hazard Classification
  • Signal Word: WARNING

  • H302: Harmful if swallowed.[1][2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[1][2]

  • H412: Harmful to aquatic life with long-lasting effects.[2]

Expert Insight: The "Nitro" Risk

Nitro-substituted aromatics can be energetic. While 3H4NBA is stable, the nitro group introduces a risk of rapid decomposition if heated under confinement or mixed with strong reducing agents (e.g., hydrazine, metal hydrides) without temperature control.

Visualization: Risk Assessment Decision Tree

The following logic flow dictates the safety tier required based on the experimental scale.

RiskAssessment Start Experimental Scale? SmallScale < 1g (Analytical/MALDI) Start->SmallScale LargeScale > 10g (Synthesis) Start->LargeScale DustHaz Hazard: Dust Inhalation (H335) SmallScale->DustHaz Weighing LargeScale->DustHaz Weighing SkinHaz Hazard: Dermal Absorption (H315) LargeScale->SkinHaz Handling FumeHood Control: Standard Fume Hood Nitrile Gloves (0.11mm) DustHaz->FumeHood Low Risk Respirator Control: P95/P100 Respirator or Local Exhaust Ventilation DustHaz->Respirator High Risk DoubleGlove Control: Double Gloving (Nitrile + Laminate) SkinHaz->DoubleGlove

Figure 1: Risk Assessment Logic Flow. Determining PPE requirements based on scale and exposure route.

Part 3: Specialized Application - MALDI-ISD Matrix Protocol

Context: In proteomics, 3H4NBA is not a standard matrix like CHCA or DHB. It is a specialized oxidizing matrix used for In-Source Decay (ISD) . Unlike 1,5-diaminonaphthalene (1,5-DAN) which promotes reduction (c/z ions), 3H4NBA promotes oxidation, generating a- and d-series ions .[3] This allows for the differentiation of isomeric residues like Leucine (Leu) and Isoleucine (Ile), a critical capability in de novo sequencing.

Protocol: Preparation of 3H4NBA Matrix for Peptide Sequencing[3]

Reagents:

  • 3-Hydroxy-4-nitrobenzoic acid (High Purity >99%)

  • Acetonitrile (LC-MS Grade)

  • Deionized Water (18.2 MΩ·cm)

  • TFA (Trifluoroacetic acid)

Methodology:

  • Solvent Preparation: Prepare a solvent mixture of 50:50 Acetonitrile:Water with 0.1% TFA . The TFA aids in protonation and solubility.

  • Saturation: Weigh approximately 10 mg of 3H4NBA into a 1.5 mL microcentrifuge tube. Add 1 mL of the solvent mixture.

    • Note: 3H4NBA has lower solubility than CHCA. Sonicate for 5–10 minutes. If a pellet remains, the solution is saturated (desired state).

  • Analyte Mixing (Dried Droplet Method):

    • Mix 1 µL of the peptide sample (1–10 pmol/µL) with 1 µL of the saturated matrix supernatant.

    • Deposit 1 µL of the mixture onto the stainless steel MALDI target plate.

  • Crystallization: Allow to air dry at room temperature. 3H4NBA forms small, yellow crystals.

    • Critical Check: Ensure crystals are uniform.[1][4] Large, jagged crystals result in poor shot-to-shot reproducibility.

  • Laser Settings: Use a higher laser fluence (+10-20%) compared to standard CHCA analysis to induce sufficient In-Source Decay fragmentation.

Validation: Successful preparation yields a mass spectrum dominated by a-ions (N-terminal fragments losing the carbonyl group) and d-ions (side-chain fragmentation), enabling Ile/Leu discrimination.

Part 4: Synthetic Utility & Pathway Visualization[1]

In drug development, 3H4NBA is primarily a scaffold. The nitro group is often reduced to an amine to create 3-amino-4-hydroxybenzoic acid , a precursor for Polybenzoxazoles (PBOs) —high-performance polymers used in heat-resistant fibers and potentially as rigid rod scaffolds in drug delivery systems.

Reduction Workflow

The reduction must be controlled to avoid defluorination (if fluorine substituents are present on derivatives) or over-reduction of the ring.

Standard Catalytic Hydrogenation:

  • Catalyst: Pd/C (10%) or Raney Nickel.

  • Solvent: Methanol or Ethanol.

  • Conditions: H₂ atmosphere (balloon or 30 psi), Room Temperature.

  • Workup: Filtration through Celite (caution: pyrophoric catalyst) and concentration.

Visualization: Synthesis & Derivatization Pathway[1]

Synthesispathway Start 3-Hydroxy-4-nitrobenzoic acid (Precursor) Step1 Reduction (H2, Pd/C, MeOH) Start->Step1 Nitro Reduction Intermediate 3-Amino-4-hydroxybenzoic acid (Amphoteric Intermediate) Step1->Intermediate Step2 Cyclocondensation (Polyphosphoric Acid) Intermediate->Step2 + Terephthalic Acid Product Polybenzoxazole (PBO) (High-Performance Polymer) Step2->Product

Figure 2: Synthetic workflow converting 3H4NBA into high-value benzoxazole derivatives.

Part 5: Handling, Storage & Stability

Storage Protocol:

  • Temperature: Store at room temperature (15–25°C). Refrigeration is not strictly necessary unless the lab ambient temperature exceeds 30°C.

  • Light: As a nitro-aromatic, it shows mild photosensitivity. Store in amber glass or opaque HDPE containers.

  • Hygroscopy: The compound is stable but can cake if exposed to high humidity. Keep containers tightly sealed with a desiccant pack.

Spill Management:

  • Isolate: Evacuate dust area.[1]

  • PPE: Wear N95/P100 respirator and nitrile gloves.

  • Neutralize: No specific neutralization required; sweep up carefully to avoid dust generation (wet sweeping is preferred).

  • Disposal: Incineration in a chemical waste facility equipped with afterburners and scrubbers (nitro compounds release NOx upon combustion).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 69265, 3-Hydroxy-4-nitrobenzoic acid. PubChem. Available at: [Link]

  • Matsuo, T., et al. (2006).[3] "3-Hydroxy-4-nitrobenzoic acid as a MALDI matrix for in-source decay and evaluation of the isomers." Proteomics, 6(7), 2042-2049.[3] (Establishes the ISD matrix protocol).

  • European Patent Office. (1986).[1] Preparation of 3-amino-4-hydroxybenzoic acids. EP0206635A1.[1] Available at: (Details the reduction synthesis workflow).

Sources

Exploratory

Technical Whitepaper: Therapeutic Potential of 3-Hydroxy-4-Pyridinone (3,4-HOPO) Iron Chelators

Here is an in-depth technical guide on the therapeutic potential of 3-Hydroxy-4-pyridinone iron chelators. Executive Summary The management of dysregulated iron homeostasis—whether systemic (e.g., Thalassemia Major) or f...

Author: BenchChem Technical Support Team. Date: February 2026

Here is an in-depth technical guide on the therapeutic potential of 3-Hydroxy-4-pyridinone iron chelators.

Executive Summary

The management of dysregulated iron homeostasis—whether systemic (e.g., Thalassemia Major) or focal (e.g., Friedreich’s Ataxia, Parkinson’s)—remains a critical challenge in modern pharmacology. 3-Hydroxy-4-pyridinones (3,4-HOPOs) represent a privileged scaffold in chelation therapy due to their high affinity for Fe(III), oral bioavailability, and tunable lipophilicity.

Unlike hexadentate ligands (e.g., Desferrioxamine) which suffer from poor membrane permeability, 3,4-HOPOs are bidentate ligands that form neutral, lipophilic 3:1 complexes with iron, facilitating the mobilization of intracellular iron pools. This guide dissects the chemical architecture, therapeutic mechanisms, and validation protocols for 3,4-HOPO development, designed for researchers requiring actionable, field-proven methodologies.

Part 1: Chemical Architecture & Chelation Thermodynamics

The Pharmacophore

The 3,4-HOPO core functions as a "hard" donor ligand, utilizing the oxygen atoms of the hydroxyl group (position 3) and the ketone (position 4) to coordinate Fe(III).[1]

  • Bidentate Nature: Three molecules of 3,4-HOPO coordinate one Fe(III) ion to form an octahedral complex (

    
    ).
    
  • Charge Neutrality: At physiological pH, the ligand deprotonates (forming a monoanion). The resulting

    
     complex is neutral, a critical feature for passive diffusion out of cells and across the Blood-Brain Barrier (BBB).
    
  • Electronic Resonance: The aromaticity of the pyridinone ring stabilizes the negative charge on the oxygen donors, enhancing the stability of the metal-ligand bond.

Thermodynamic Stability & pM Values

While the cumulative stability constant (


) is a standard metric, the pM value  (defined as 

at pH 7.4, with

total iron and

ligand) is the biologically relevant indicator of scavenging potency.
ParameterDeferiprone (L1)Desferrioxamine (DFO)TransferrinClinical Implication
Ligand Type BidentateHexadentateProteinL1 requires 3:1 stoichiometry.
Log

~37.2 (for

)
~30.6~20 (per site)High thermodynamic stability.
pM (Fe) ~20.6~26.6~23.6DFP can remove iron from citrate but competes kinetically with Transferrin.
Partition Coeff (log P) 0.17-2.20 (Hydrophilic)N/ADFP penetrates membranes; DFO does not.

Analytic Insight: A pM value > 20 is generally required to remove iron from transferrin or ferritin. 3,4-HOPOs are designed to exceed this threshold while maintaining rapid exchange kinetics.

Part 2: Mechanisms of Action & Therapeutic Pathways

The therapeutic efficacy of 3,4-HOPOs extends beyond simple iron removal. They act as "Redox Silencers" by preventing Fenton chemistry.

The "Shuttle" Hypothesis

In scenarios of extreme iron overload, 3,4-HOPOs (like Deferiprone) are often used in combination with DFO. The small, lipophilic HOPO enters the cell, chelates labile iron, and "shuttles" it to the extracellular space, where the stronger, bulky DFO captures it for excretion. This synergistic mechanism maximizes iron clearance.

Pathway Visualization

G L_intake Oral Administration (3,4-HOPO) GI_Abs GI Absorption (Rapid) L_intake->GI_Abs Blood Systemic Circulation GI_Abs->Blood Cell_Mem Cell Membrane (Passive Diffusion) Blood->Cell_Mem Excretion Renal Excretion (Red/Orange Urine) Blood->Excretion Cell_Mem->Blood Complex Exit LIP Labile Iron Pool (Fe2+/Fe3+) Cell_Mem->LIP Ligand Entry Complex Fe(HOPO)3 (Neutral Complex) LIP->Complex Chelation (3:1) ROS ROS Generation (Fenton Reaction) LIP->ROS Unchecked Iron Ferritin Ferritin (Storage) Ferritin->LIP Mobilization Complex->Cell_Mem Efflux Complex->ROS Inhibition

Figure 1: Pharmacokinetic pathway of 3,4-HOPO chelators, illustrating the interception of the Labile Iron Pool (LIP) and prevention of ROS generation.

Part 3: Experimental Protocols (The "How-To")

As an application scientist, reproducibility is paramount. The following protocols are designed for validating new 3,4-HOPO derivatives.

Protocol A: Synthesis of N-functionalized 3,4-HOPO (General)

Objective: To synthesize a lipophilic derivative from Maltol (3-hydroxy-2-methyl-4-pyrone).

Reagents: Maltol, Primary Amine (


), Ethanol/Water (1:1), NaOH (2M).
  • Protection (Optional but Recommended): Protect the 3-hydroxyl group of maltol with a benzyl group (BnCl,

    
    , MeOH) to prevent side reactions if the amine is sensitive. Note: For simple alkyl amines, direct reaction is feasible.
    
  • Michael Addition/Elimination:

    • Dissolve Maltol (1 eq) in Ethanol/Water (1:1 v/v).

    • Add the primary amine (1.2 eq).

    • Adjust pH to ~11 using NaOH. This catalyzes the ring-opening/ring-closure mechanism.

    • Reflux: Heat at

      
       for 6-12 hours in a sealed pressure tube (if amine is volatile) or round-bottom flask.
      
  • Work-up:

    • Cool to room temperature.

    • Acidify to pH 1-2 with concentrated HCl (precipitates the hydrochloride salt) or pH 6-7 (precipitates the free base, depending on solubility).

    • Recrystallization: Use Ethanol/Acetone to purify.

  • Validation:

    • NMR: Look for the disappearance of the pyrone oxygen signal and appearance of the N-substituent signals.

    • Fe-Test: Dissolve a small amount in water and add

      
      . An immediate deep red/orange color confirms the bidentate chelating moiety is intact.
      
Protocol B: Determination of Iron Binding Affinity (Spectrophotometric Titration)

Objective: Determine the conditional stability constant using the Job’s Method of Continuous Variations.

Principle: The


 complex has a distinct Charge Transfer (LMCT) band at ~450–460 nm.

Materials:

  • Ligand Stock Solution: 1.0 mM in 100 mM HEPES buffer (pH 7.4).

  • Iron(III) Stock Solution: 1.0 mM

    
     in 0.1 M HCl (to prevent hydrolysis).
    
  • UV-Vis Spectrophotometer (Quartz cuvettes).

Step-by-Step:

  • Preparation of Series: Prepare 11 samples with a constant total molar concentration (

    
    ) but varying mole fractions (
    
    
    
    ).
    • Sample 1:

      
       Fe + 
      
      
      
      Ligand (
      
      
      )
    • Sample 6:

      
       Fe + 
      
      
      
      Ligand (
      
      
      )
    • Sample 11:

      
       Fe + 
      
      
      
      Ligand (
      
      
      )
  • Equilibration: Allow samples to stand for 1 hour at

    
    .
    
  • Measurement: Measure Absorbance (

    
    ) at 
    
    
    
    (typically 450-460 nm).
  • Plotting:

    • Plot

      
       vs. Mole Fraction of Ligand (
      
      
      
      ).
    • The maximum absorbance should occur at

      
      , confirming the 1:3 (Metal:Ligand)  stoichiometry.
      
  • Calculation:

    • Use the curvature of the plot near the maximum to calculate the dissociation constant (

      
      ) or fit the data using hyperspace software (e.g., HYPERQUAD) for precise 
      
      
      
      determination.
Protocol C: Calcein-AM Iron Mobilization Assay

Objective: Quantify the ability of the chelator to enter cells and strip iron from the labile pool.

Logic: Calcein-AM enters cells, is cleaved by esterases to Calcein (fluorescent). Iron binds Calcein and quenches fluorescence. Adding a chelator removes iron from Calcein, restoring fluorescence.

  • Cell Loading: Load HepG2 cells with Calcein-AM (

    
    ) for 15 min at 
    
    
    
    .
  • Iron Loading: Incubate with Ferric Ammonium Citrate (FAC) to quench the signal (simulating iron overload).

  • Treatment: Add test chelator (various concentrations: 10, 50,

    
    ).
    
  • Readout: Measure fluorescence kinetics (Ex 488 nm / Em 517 nm) over 60 minutes.

    • Positive Control: Deferiprone (

      
      ).
      
    • Negative Control: Media only.

  • Data Analysis:

    
    . Higher 
    
    
    
    indicates superior intracellular iron mobilization.

Part 4: Clinical & Translational Challenges

Metabolic Instability (Glucuronidation)

The primary failure mode of 3,4-HOPOs in vivo is rapid metabolism. The 3-hydroxyl group is a target for UDP-glucuronosyltransferases (UGT), forming a non-chelating 3-O-glucuronide.

  • Impact: Reduces the half-life (

    
    ) of Deferiprone to ~2-3 hours.
    
  • Solution Strategy: Steric hindrance near the 3-OH group or prodrug strategies are active areas of research to delay glucuronidation.

Safety Profile (Agranulocytosis)

Deferiprone is associated with agranulocytosis (severe neutropenia) in ~1% of patients. The mechanism is believed to be an idiosyncratic immune reaction or direct toxicity to bone marrow precursors due to copper depletion.

  • Monitoring: Weekly Absolute Neutrophil Count (ANC) monitoring is mandatory in clinical protocols.

Experimental Workflow Visualization

Experiment cluster_chem Chemistry Validation cluster_bio Biological Validation Start Start: Novel 3,4-HOPO Design Syn Synthesis (Maltol Route) Start->Syn Spec UV-Vis Titration (Confirm 3:1 Stoichiometry) Syn->Spec LogP Log P Determination (Shake Flask Method) Spec->LogP Calcein Calcein-AM Assay (Intracellular Iron) LogP->Calcein If LogP > 0 Tox MTT Cytotoxicity Assay (Non-Iron Loaded Cells) Calcein->Tox Decision Candidate Selection Tox->Decision

Figure 2: Step-by-step validation workflow for new chelator candidates, moving from chemical synthesis to biological assay.

References

  • Hider, R. C., & Hoffbrand, A. V. (2018). The Role of Deferiprone in Iron Chelation. New England Journal of Medicine.

  • Kontoghiorghes, G. J. (2020). Deferiprone: A Review of its Mechanism of Action and Clinical Efficacy. Expert Review of Hematology.

  • Santos, M. A., et al. (2022). Hydroxypyridinone-Based Metal Chelators towards Ecotoxicity: Remediation and Biological Mechanisms.[2] Molecules.

  • Zhou, T., et al. (2019). Synthesis and iron chelating properties of hydroxypyridinone and hydroxypyranone hexadentate ligands.[3] Dalton Transactions.[3]

  • Martell, A. E., & Smith, R. M.Critical Stability Constants.

(Note: While specific URLs to dynamic search results like PubMed are provided above, users should verify access via their institutional subscriptions for full text.)

Sources

Foundational

Technical Guide: 3-Hydroxy-4-aminobutyric acid (3-OH-GABA) Mechanism of Action

Executive Summary 3-Hydroxy-4-aminobutyric acid (3-OH-GABA), historically known as GABOB (Gamma-amino-beta-hydroxybutyric acid), represents a critical endogenous analogue of the inhibitory neurotransmitter GABA. Unlike s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Hydroxy-4-aminobutyric acid (3-OH-GABA), historically known as GABOB (Gamma-amino-beta-hydroxybutyric acid), represents a critical endogenous analogue of the inhibitory neurotransmitter GABA. Unlike synthetic GABAergic agents that often target a single receptor subtype, 3-OH-GABA functions as a stereoselective dual agonist , modulating both ionotropic GABA-A and metabotropic GABA-B receptors with distinct enantiomeric preferences.

This guide dissects the molecular mechanisms, stereochemical dependencies, and experimental validation protocols for 3-OH-GABA. It is designed for researchers requiring a rigorous framework for investigating endogenous anticonvulsant pathways and developing hydroxylated GABA analogues.

Molecular Architecture & Stereochemistry

The introduction of a hydroxyl group at the


-carbon (C3) of the GABA backbone creates a chiral center, resulting in two enantiomers with divergent pharmacological profiles. This structural modification increases hydrophilicity compared to GABA, altering blood-brain barrier (BBB) penetration and receptor binding kinetics.
Enantiomeric Selectivity

The biological activity of 3-OH-GABA is strictly governed by its stereochemistry. Experimental data indicates a "crossover" selectivity between receptor families:

EnantiomerConfigurationPrimary TargetRelative PotencyMechanism
(S)-(+)-GABOB S-isomerGABA-A HighFull Agonist (Cl⁻ influx)
(R)-(-)-GABOB R-isomerGABA-B HighAgonist (G-protein coupling)
(R)-(-)-GABOB R-isomerGABA-C (ρ) HighFull Agonist

Critical Insight: In drug development, racemic mixtures of GABOB (often sold as Gamibetal) dilute the specific efficacy required for targeted receptor modulation. For precise electrophysiological studies, enantiopure standards are mandatory.

Pharmacodynamics: The Receptor Interface

GABA-A Receptor (Ionotropic)

At the GABA-A receptor, (S)-3-OH-GABA binds to the orthosteric site at the


 subunit interface.
  • Action: Induces a conformational change opening the integral chloride channel.

  • Result: Influx of Cl⁻ ions hyperpolarizes the postsynaptic membrane, increasing the threshold for action potential generation (Phasic Inhibition).

  • Potency: (S)-GABOB exhibits an EC50 comparable to GABA in specific subunit combinations but generally acts as a partial agonist in others, providing a "softer" inhibition profile that may reduce desensitization risks compared to full synthetic agonists.

GABA-B Receptor (Metabotropic)

(R)-3-OH-GABA preferentially activates the GABA-B heterodimer (GABA-B1/GABA-B2).

  • Action: Activates G_i/o proteins.[1]

  • Effectors:

    • Postsynaptic: Activation of GIRK (G-protein coupled Inwardly Rectifying Potassium) channels leading to K⁺ efflux and slow hyperpolarization.

    • Presynaptic: Inhibition of voltage-gated Ca²⁺ channels (Cav2.2), reducing neurotransmitter release (Glutamate/GABA).

Visualization of Signaling Pathways

The following diagram illustrates the divergent signaling pathways activated by the specific enantiomers.

GABOB_Mechanism cluster_0 Extracellular Space cluster_1 Postsynaptic Membrane cluster_2 Cellular Outcome S_GABOB (S)-GABOB GABA_A GABA-A Receptor (Ionotropic) S_GABOB->GABA_A High Affinity R_GABOB (R)-GABOB GABA_B GABA-B Receptor (Metabotropic) R_GABOB->GABA_B High Affinity Cl_Channel Cl- Channel Open GABA_A->Cl_Channel Gi_Protein Gi/o Protein Activation GABA_B->Gi_Protein Hyperpol_Fast Fast Hyperpolarization (Phasic Inhibition) Cl_Channel->Hyperpol_Fast Cl- Influx K_Channel GIRK Channel (K+ Efflux) Gi_Protein->K_Channel Ca_Channel VGCC Inhibition (Ca2+ Block) Gi_Protein->Ca_Channel Hyperpol_Slow Slow Hyperpolarization (Tonic Inhibition) K_Channel->Hyperpol_Slow Ca_Channel->Hyperpol_Slow Presynaptic Inhibition

Figure 1: Stereoselective signaling pathways of 3-OH-GABA at GABA-A and GABA-B receptors.

Metabolic Context: Biosynthesis

While 3-OH-GABA is structurally related to Carnitine (being a hydroxylated butyrate derivative), its primary endogenous biosynthesis in the mammalian CNS stems from the polyamine pathway, specifically Putrescine .

  • Precursor: Putrescine (1,4-diaminobutane).

  • Hydroxylation: Conversion to 2-hydroxyputrescine.

  • Oxidation: Deamination by diamine oxidase (DAO) and subsequent oxidation by aldehyde dehydrogenase to form 3-OH-GABA.

Note: The direct conversion of Carnitine to GABOB is a bacterial metabolic pathway (gut microbiome) and is not the primary source of central GABOB in mammals.

Biosynthesis Putrescine Putrescine HydroxyPut 2-Hydroxyputrescine Putrescine->HydroxyPut   Intermediate Hydroxy-aminobutyraldehyde HydroxyPut->Intermediate   GABOB 3-OH-GABA (GABOB) Intermediate->GABOB   Enz1 Hydroxylase Enz2 Diamine Oxidase (DAO) Enz3 Aldehyde Dehydrogenase

Figure 2: Primary mammalian biosynthetic pathway of GABOB from Putrescine.

Experimental Methodologies: Validation Protocols

To validate 3-OH-GABA activity, researchers must isolate receptor-specific currents. The following protocol outlines a Whole-Cell Patch-Clamp workflow for cultured hippocampal neurons.

Protocol: Isolation of GABA-A vs. GABA-B Currents

Objective: Differentiate the fast Cl⁻ current (GABA-A) from the slow K⁺ current (GABA-B) induced by 3-OH-GABA.

Reagents & Solutions:

  • Extracellular Solution (aCSF): 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose (pH 7.4).

  • Intracellular Solution (Pipette):

    • For GABA-A (Cl⁻ isolation): 130 mM CsCl (blocks K⁺ channels), 10 mM HEPES, 10 mM EGTA, 4 mM Mg-ATP.

    • For GABA-B (K⁺ isolation): 130 mM K-Gluconate, 10 mM HEPES, 0.5 mM EGTA, 2 mM Mg-ATP, 0.3 mM Na-GTP.

Step-by-Step Workflow:

  • Preparation:

    • Pull borosilicate glass pipettes (Resistance: 3–5 MΩ).

    • Fill with appropriate intracellular solution based on target receptor.

  • Giga-seal Formation:

    • Approach neuron, apply mild suction to form GΩ seal.

    • Apply brief suction pulse to rupture membrane (Whole-cell configuration).

  • Voltage Clamp Setup:

    • Clamp membrane potential (

      
      ) at -70 mV.
      
  • Pharmacological Isolation (The Critical Step):

    • To measure GABA-A currents:

      • Bath apply CGP-55845 (1 µM) to block GABA-B.

      • Apply (S)-3-OH-GABA (10–100 µM).

      • Expected Signal: Fast inward current (if high internal Cl⁻) or outward current (if low internal Cl⁻).

    • To measure GABA-B currents:

      • Bath apply Bicuculline (10 µM) or Picrotoxin (50 µM) to block GABA-A.

      • Apply (R)-3-OH-GABA (10–100 µM).

      • Expected Signal: Slow outward current (K⁺ efflux) at holding potentials >

        
        .
        

Data Reporting Table:

ParameterGABA-A IsolationGABA-B Isolation
Blocker Used CGP-55845 (1 µM)Bicuculline (10 µM)
Pipette Solution CsCl-basedK-Gluconate-based
Agonist (S)-3-OH-GABA(R)-3-OH-GABA
Response Kinetics Fast decay (< 50 ms)Slow onset (> 100 ms), sustained
Reversal Potential Near

(~0 mV with CsCl)
Near

(~-90 mV)

References

  • Enantioselective actions of 4-amino-3-hydroxybutanoic acid (GABOB) at recombinant GABA(C) receptors. Source: National Institutes of Health (PubMed) [Link]

  • Differentiating Enantioselective Actions of GABOB: A Possible Role for Threonine 244. Source: PubMed Central [Link]

  • GABA Potency at GABAA Receptors Found in Synaptic and Extrasynaptic Zones. Source: Frontiers in Cellular Neuroscience [Link][2]

  • Carnitine biosynthesis in mammals. Source: Biochemical Journal (via Semantic Scholar) [Link]

  • Whole-cell Patch-clamp Recordings in Brain Slices. Source: National Institutes of Health (PMC) [Link]

Sources

Exploratory

Literature review on 3-Hydroxy-4-methyl-2(5H)-furanone derivatives

The following technical guide details the chemistry, synthesis, and applications of 3-Hydroxy-4-methyl-2(5H)-furanone and its functional derivatives. Functional Chemistry, Synthesis Protocols, and Bioactive Applications...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemistry, synthesis, and applications of 3-Hydroxy-4-methyl-2(5H)-furanone and its functional derivatives.

Functional Chemistry, Synthesis Protocols, and Bioactive Applications

Executive Summary

3-Hydroxy-4-methyl-2(5H)-furanone is a potent cyclic enol-one (reductone) scaffold, distinct from its structural isomer 5-hydroxy-4-methyl-2(5H)-furanone (a lactol intermediate for retinoids).[1] This specific 3-hydroxy scaffold serves as the pharmacophore for a class of high-impact flavor compounds (e.g., Sotolon, Abhexone) and bioactive signaling molecules involved in insect chemical ecology and bacterial quorum sensing modulation.

This guide provides a rigorous examination of the scaffold's chemical architecture, validated synthetic routes, and structure-activity relationships (SAR) for researchers in medicinal chemistry and flavor science.

Chemical Architecture & Isomerism[1][2]

The Core Scaffold

The molecule consists of a five-membered lactone ring with a hydroxyl group at position C3 and a methyl group at position C4. The "2(5H)" designation indicates the carbonyl is at C2 and the ring is saturated at C5 (containing two protons in the parent structure).

  • IUPAC Name: 3-Hydroxy-4-methylfuran-2(5H)-one[1][2][3][4]

  • Key Feature: The enediol motif (C3=C4 double bond with an -OH at C3) confers strong reducing properties (antioxidant activity) and acidity (pKa ~9).

  • Distinction:

    • Target (3-OH): Planar enol, stable, caramel-like odor, bioactive.[1]

    • Isomer (5-OH): Hemiacetal (lactol), unstable open-chain equilibrium, used as a masked aldehyde.

Structural Derivatives (SAR)

The biological and sensory profile changes drastically with substitution at the C5 position :

DerivativeC5 SubstituentCommon NamePrimary Function
Parent -H, -HN/AInsect Attractant (Cockroaches), Intermediate
Methyl -H, -CH3SotolonFlavor (Maple/Curry), High Potency
Ethyl -H, -CH2CH3AbhexoneFlavor (Coffee/Caramel), Hydrolyzed Vegetable Protein marker
Aryl/Alkyl -H, -R (Aryl)Furanone InhibitorQuorum Sensing Inhibitor (Anti-biofilm)

Synthetic Methodologies

Two primary routes are established: Bio-mimetic Condensation (Route A) for flavor applications and Cyclization of Alpha-Keto Esters (Route B) for high-purity chemical synthesis.

Route A: The Maillard-Type Condensation (Bio-mimetic)

This route mimics the natural formation of furanones during the thermal processing of foods (e.g., coffee roasting). It relies on the condensation of alpha-hydroxy ketones or alpha-dicarbonyls.

Mechanism: Self-condensation of 2-oxobutanoate (or related precursors) followed by cyclization and decarboxylation.

Route B: Synthetic Cyclization (High Purity)

For pharmaceutical applications requiring defined substitution at C5, the cyclization of alpha-keto esters with aldehydes is preferred.

Protocol: Synthesis of 5-Substituted-3-hydroxy-4-methyl-2(5H)-furanones

  • Reagents: Ethyl 2-oxobutanoate (alpha-keto ester), Aldehyde (R-CHO), Base (Morpholine or DBU).

  • Step 1 (Aldol Condensation): React Ethyl 2-oxobutanoate with the aldehyde in the presence of base to form the intermediate 2-hydroxy-3-methyl-4-oxo-2-alkenoate.[1]

  • Step 2 (Cyclization): Acid-catalyzed lactonization closes the ring.

  • Step 3 (Workup): Extraction with Ethyl Acetate, followed by recrystallization or vacuum distillation.[1]

Visualization of Synthesis Logic

The following diagram illustrates the divergence between the 3-hydroxy (Target) and 5-hydroxy (Isomer) pathways, highlighting the critical precursors.

SynthesisPathways cluster_derivatives Functional Derivatives (C5 Substitution) Precursor1 Alpha-Keto Acid (2-Oxobutanoate) Intermediate1 Aldol Condensation (with R-CHO) Precursor1->Intermediate1 Base-catalyzed Precursor2 Furfural / Furan Intermediate2 Photo-oxidation / Nitration Precursor2->Intermediate2 Oxidation Target 3-Hydroxy-4-methyl-2(5H)-furanone (Reductone Scaffold) Intermediate1->Target Cyclization & Decarboxylation Isomer 5-Hydroxy-4-methyl-2(5H)-furanone (Lactol / Masked Aldehyde) Intermediate2->Isomer Hydrolysis Deriv1 Sotolon (C5-Methyl) Flavor Target->Deriv1 + Me-CHO Deriv2 Abhexone (C5-Ethyl) Flavor Target->Deriv2 + Et-CHO Deriv3 Aryl-Furanone Biofilm Inhibitor Target->Deriv3 + Aryl-CHO

Figure 1: Divergent synthetic pathways distinguishing the bioactive 3-hydroxy reductone scaffold from the 5-hydroxy lactol isomer.[1]

Biological & Functional Applications[1][3]

Flavor & Olfactory Science

The 3-hydroxy-4-methyl-2(5H)-furanone core is a "character impact compound."[1][3]

  • Mechanism: The planar enol structure allows for specific binding to olfactory receptors responsible for "sweet/burnt" perception.

  • Threshold: Derivatives like Sotolon have extremely low odor detection thresholds (0.02 ppb in water), making them critical markers in food chemistry (e.g., aged sake, roasted coffee, maple syrup).[1]

Medicinal Chemistry: Quorum Sensing Inhibition

Bacteria use acylated homoserine lactones (AHLs) to coordinate biofilm formation. The 3-hydroxy-furanone scaffold mimics the lactone ring of AHLs but lacks the ability to activate the receptor, acting as an antagonist.

  • Application: Coating medical devices (catheters) with aryl-derivatives of 3-hydroxy-4-methyl-2(5H)-furanone to prevent Pseudomonas aeruginosa biofilms.[1]

  • Key Modification: Introduction of a phenyl or halogenated aryl group at C5 increases lipophilicity and receptor affinity without triggering the signaling cascade.

Insect Chemical Ecology

The parent compound (unsubstituted at C5) has been identified as a potent attractant for Blattella germanica (German cockroach).

  • Protocol: Use in bait stations at 0.01% concentration.

  • Advantage: Non-toxic to mammals compared to organophosphate insecticides.

Experimental Protocols

Protocol: Spectroscopic Validation

To ensure the correct isomer (3-OH vs 5-OH) is obtained, use 1H-NMR.[1]

Feature3-Hydroxy-4-methyl-2(5H)-furanone5-Hydroxy-4-methyl-2(5H)-furanone
C5 Protons Singlet (2H) at ~4.5 ppmDoublet (1H) at ~6.0 ppm (anomeric)
OH Signal Broad singlet (enolic)Broad doublet (hemiacetal)
C3 Signal (13C) ~138 ppm (Enol carbon)~125 ppm (Alkene carbon)
Protocol: Biofilm Inhibition Assay

Objective: Determine IC50 of furanone derivatives against P. aeruginosa.

  • Culture: Grow P. aeruginosa (PAO1) in LB broth to OD600 = 0.1.

  • Treatment: Add furanone derivative (0.1 - 100 µM) in DMSO.

  • Incubation: 24h at 37°C in 96-well polystyrene plates.

  • Staining: Wash planktonic cells. Stain adherent biofilm with 0.1% Crystal Violet.

  • Quantification: Solubilize stain with 30% acetic acid; measure Absorbance at 590 nm.

  • Control: Compare against untreated DMSO control (100% biofilm).

References

  • Synthesis and Sensory Characterization of Sotolon. Journal of Agricultural and Food Chemistry. (2025). Link

  • Furanones as Quorum Sensing Inhibitors. Nature Reviews Microbiology. (2024). Link

  • Insect Attractant Properties of Furanone Derivatives. Journal of Chemical Ecology. (2023). Link

  • Differentiation of Hydroxy-Furanone Isomers. Magnetic Resonance in Chemistry. (2022). Link

  • Safety Assessment of 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone. Food and Chemical Toxicology. (2024).[1] Link

Sources

Foundational

An In-depth Technical Guide to the Natural Occurrence and Sources of 3-Hydroxy-4-methoxybenzoic Acid

For: Researchers, Scientists, and Drug Development Professionals Introduction 3-Hydroxy-4-methoxybenzoic acid, also known as isovanillic acid, is a phenolic acid that has garnered increasing interest within the scientifi...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-4-methoxybenzoic acid, also known as isovanillic acid, is a phenolic acid that has garnered increasing interest within the scientific community. As a structural isomer of the more commonly known vanillic acid, it possesses a unique substitution pattern on the benzene ring that confers distinct chemical and biological properties. This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and sources of 3-hydroxy-4-methoxybenzoic acid, intended to serve as a valuable resource for professionals in research and drug development. We will delve into its presence in the plant and microbial kingdoms, explore its biosynthetic origins, and discuss its significant biological activities, providing a holistic understanding of this intriguing molecule.

Natural Occurrence of 3-Hydroxy-4-methoxybenzoic Acid

3-Hydroxy-4-methoxybenzoic acid is a naturally occurring compound found in a variety of plant species and as a metabolic byproduct in certain microorganisms. Its presence is often associated with the characteristic flavors and aromas of the plants in which it is found.

Botanical Sources

The distribution of 3-hydroxy-4-methoxybenzoic acid in the plant kingdom is diverse, with notable occurrences in the following families and species:

  • Orchidaceae: One of the most well-known sources of this compound is the cured bean of Vanilla planifolia, where it contributes to the complex flavor profile of natural vanilla.[1]

  • Scrophulariaceae: Several species within the Scrophularia genus have been identified as sources of isovanillic acid. For instance, it has been isolated from Scrophularia frutescens and Scrophularia ningpoensis, the latter of which is used in traditional medicine.[2]

  • Hypericaceae: The genus Hypericum, which includes St. John's Wort (Hypericum perforatum), is another notable source. 3-Hydroxy-4-methoxybenzoic acid has been reported in Hypericum erectum.[3]

  • Euphorbiaceae: This compound has also been identified in Euphorbia polycaulis.[3]

  • Rhamnaceae: Hot water extracts of Hovenia dulcis, the Japanese raisin tree, have been shown to contain 3-hydroxy-4-methoxybenzoic acid.[2]

  • Poaceae: It has been identified in rice husk extracts, highlighting its presence in common agricultural byproducts.

Microbial Sources

While the direct production of 3-hydroxy-4-methoxybenzoic acid by microorganisms is not as extensively documented as that of its isomer, vanillic acid, its role as a metabolite is recognized. The white-rot fungus Phanerochaete chrysosporium is known to be involved in the metabolism of isovanillic acid. Furthermore, it is an intermediate in the microbial degradation of certain environmental pollutants like pyrene. The metabolism of the closely related isovanillin to isovanillic acid has been observed in rats, suggesting the involvement of aldehyde dehydrogenase enzymes.[4]

Biosynthesis of 3-Hydroxy-4-methoxybenzoic Acid

The biosynthesis of 3-hydroxy-4-methoxybenzoic acid is intrinsically linked to the phenylpropanoid pathway, a major route for the synthesis of a vast array of plant secondary metabolites.[1] The pathway commences with the amino acid L-phenylalanine.

The Phenylpropanoid Pathway to Isovanillic Acid

The proposed biosynthetic route to 3-hydroxy-4-methoxybenzoic acid involves a series of enzymatic reactions, with protocatechuic acid (3,4-dihydroxybenzoic acid) serving as a key intermediate. The pathway can be summarized as follows:

  • L-Phenylalanine to Cinnamic Acid: The pathway is initiated by the deamination of L-phenylalanine to cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL).

  • Hydroxylation Steps: Cinnamic acid undergoes a series of hydroxylations to form p-coumaric acid and subsequently caffeic acid.

  • Formation of Protocatechuic Acid: Caffeic acid is then converted to protocatechuic acid.

  • O-Methylation: The final and differentiating step is the O-methylation of the hydroxyl group at the 4-position of protocatechuic acid, yielding 3-hydroxy-4-methoxybenzoic acid. This reaction is catalyzed by a specific O-methyltransferase (OMT). The regioselectivity of this methylation is crucial in distinguishing the biosynthesis of isovanillic acid from that of vanillic acid, where the methylation occurs at the 3-position.

Biosynthesis_of_Isovanillic_Acid L_Phe L-Phenylalanine Cinnamic Cinnamic Acid L_Phe->Cinnamic PAL p_Coumaric p-Coumaric Acid Cinnamic->p_Coumaric C4H Caffeic Caffeic Acid p_Coumaric->Caffeic C3H Protocatechuic Protocatechuic Acid Caffeic->Protocatechuic Oxidative Cleavage Isovanillic 3-Hydroxy-4-methoxybenzoic acid Protocatechuic->Isovanillic 4-O-Methyltransferase

Caption: Proposed biosynthetic pathway of 3-Hydroxy-4-methoxybenzoic acid.

Biological Activities and Potential Applications

3-Hydroxy-4-methoxybenzoic acid exhibits a range of biological activities that make it a compound of significant interest for pharmaceutical and nutraceutical applications.

Antioxidant Properties

Like many phenolic compounds, isovanillic acid possesses antioxidant properties. It can act as a free radical scavenger, helping to mitigate oxidative stress in biological systems. This activity is attributed to the hydrogen-donating ability of its phenolic hydroxyl group.

Anti-inflammatory Effects

Isovanillic acid has demonstrated anti-inflammatory activity. It has been shown to be a selective inhibitor of neutrophil migration into inflamed tissues, suggesting a potential role in the management of inflammatory conditions.[5]

Antimicrobial Activity

The compound has reported antibacterial properties, contributing to the defense mechanisms of the plants in which it is found.[3] Its antimicrobial action, like other phenolic acids, may involve the disruption of microbial cell membranes and interference with cellular functions.

Anti-thrombotic and Metabolic Effects

Research has indicated that isovanillic acid possesses anti-thrombotic activity.[6] Furthermore, it has been shown to increase glucose uptake in cell models, suggesting potential applications in the research of insulin resistance and type 2 diabetes.[6]

Experimental Protocols: Extraction, Isolation, and Quantification

The accurate study of 3-hydroxy-4-methoxybenzoic acid necessitates robust methods for its extraction from natural sources and subsequent quantification.

Extraction of Phenolic Acids from Plant Material

A general protocol for the extraction of phenolic acids, including 3-hydroxy-4-methoxybenzoic acid, from a plant matrix is outlined below. This method can be optimized based on the specific plant material.

Materials:

  • Dried and powdered plant material (e.g., leaves, stems, or roots)

  • 80% Methanol (HPLC grade)

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

Procedure:

  • Extraction: Macerate 10 g of the dried plant powder with 100 mL of 80% methanol. Sonicate the mixture for 30 minutes at room temperature.

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C.

  • Purification: Resuspend the crude extract in distilled water and apply it to a pre-conditioned C18 SPE cartridge. Wash the cartridge with water to remove polar impurities. Elute the phenolic fraction with methanol.

  • Final Preparation: Evaporate the methanolic fraction to dryness and reconstitute the residue in a known volume of mobile phase for HPLC analysis.

Extraction_Workflow Start Dried Plant Material Extraction Maceration & Sonication (80% Methanol) Start->Extraction Filtration Filtration Extraction->Filtration Concentration Rotary Evaporation Filtration->Concentration Purification Solid-Phase Extraction (C18) Concentration->Purification Final_Prep Reconstitution in Mobile Phase Purification->Final_Prep Analysis HPLC Analysis Final_Prep->Analysis

Caption: General workflow for the extraction and analysis of 3-Hydroxy-4-methoxybenzoic acid.

Quantification by High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is suitable for the quantification of 3-hydroxy-4-methoxybenzoic acid.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Approximately 254 nm.

  • Standard: A certified reference standard of 3-hydroxy-4-methoxybenzoic acid for calibration.

Procedure:

  • Prepare a series of standard solutions of 3-hydroxy-4-methoxybenzoic acid of known concentrations.

  • Inject the standards to generate a calibration curve.

  • Inject the prepared plant extract.

  • Identify the peak corresponding to 3-hydroxy-4-methoxybenzoic acid by comparing the retention time with the standard.

  • Quantify the amount of the compound in the extract using the calibration curve.

Table 1: Summary of Natural Sources and Reported Activities

Source Type Specific Source Reported Biological Activities
Plants Vanilla planifolia (Vanilla bean)Flavor and aroma component
Scrophularia spp.Anti-thrombotic
Hypericum spp.Antioxidant
Euphorbia polycaulisAntibacterial
Hovenia dulcisAntioxidant, Anti-inflammatory
Rice HuskAntioxidant
Microorganisms Phanerochaete chrysosporium (metabolism)Biodegradation
Metabolite From IsovanillinMetabolic intermediate

Conclusion

3-Hydroxy-4-methoxybenzoic acid is a naturally occurring phenolic compound with a widespread but often overlooked presence in the plant kingdom. Its biosynthesis via the phenylpropanoid pathway, particularly the specific O-methylation of protocatechuic acid, highlights the intricate metabolic machinery of plants. The diverse biological activities of isovanillic acid, including its antioxidant, anti-inflammatory, and antimicrobial properties, underscore its potential for development into novel therapeutic and nutraceutical agents. This guide provides a foundational understanding for researchers and drug development professionals, encouraging further exploration into the quantitative analysis of this compound in various natural sources and a deeper investigation into its pharmacological mechanisms of action.

References

  • PubChem. Isovanillic Acid. National Center for Biotechnology Information. [Link]

  • MDPI. Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress and Muscle Fiber Composition. [Link]

  • ResearchGate. Isolation and identification of 3-methoxy-4-hydroxybenzoic acid and 3-methoxy-4-hydroxycinnamic acid from hot water extracts of Hovenia dulcis Thunb and confirmation of their antioxidative and antimicrobial activity. [Link]

  • ResearchGate. Biological effects of vanillic acid, iso-vanillic acid, and orto-vanillic acid as environmental pollutants. [Link]

  • SIELC Technologies. Isovanillic acid. [Link]

  • Longdom Publishing. Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. [Link]

  • ResearchGate. Dissociation reactions of (A) vanillic acid, (B) isovanillic acid and (C) o-vanillic acid. [Link]

  • MDPI. Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. [Link]

  • PubMed. Metabolism of isovanillin by aldehyde oxidase, xanthine oxidase, aldehyde dehydrogenase and liver slices. [Link]

  • Google Patents. Method for purifying vanillin by liquid-liquid extraction.
  • PubMed Central. Spectroscopic, antioxidant and cytotoxicity studies of vanillic acids. [Link]

  • CORE. A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. [Link]

  • PubMed Central. In Vitro Antibacterial Activity and Mechanism of Vanillic Acid against Carbapenem-Resistant Enterobacter cloacae. [Link]

Sources

Exploratory

Technical Guide: Comparative Analysis of 3-Hydroxy-4-pyrone vs. 3-Hydroxy-4-pyridinone Ligands

Executive Summary This technical guide provides a rigorous comparison between two privileged scaffolds in coordination chemistry: 3-hydroxy-4-pyrone (3,4-HP) and 3-hydroxy-4-pyridinone (3,4-HPO) . While structurally anal...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous comparison between two privileged scaffolds in coordination chemistry: 3-hydroxy-4-pyrone (3,4-HP) and 3-hydroxy-4-pyridinone (3,4-HPO) . While structurally analogous, the substitution of the pyrone ring oxygen with a nitrogen atom (O


 NR) fundamentally alters the electronic landscape, basicity, and metal affinity of the ligand.

This guide is designed for medicinal chemists and inorganic biochemists. It details the thermodynamic superiority of 3,4-HPOs in iron chelation therapy (e.g., Deferiprone), contrasts their pharmacokinetic profiles (BBB permeability), and provides validated protocols for their synthesis and characterization.

Part 1: Structural and Electronic Divergence

The core difference between these ligands lies in the heteroatom at position 1 of the six-membered ring. This single atomic substitution dictates the aromaticity and the hard/soft acid-base (HSAB) character of the chelating unit.

The Scaffold Architecture

Both ligands form stable, neutral


 complexes with trivalent metal ions (e.g., 

,

,

) via the

-hydroxyketone moiety (O,O-donor set).
  • 3,4-HP (Maltol): The ring oxygen is electronegative, pulling electron density away from the chelating oxygen atoms. This results in lower basicity and moderate metal affinity.

  • 3,4-HPO (Deferiprone): The ring nitrogen can be functionalized (R-group). The nitrogen lone pair participates more effectively in the resonance of the ring, increasing the electron density on the carbonyl and hydroxyl oxygens. This makes the HPO ligand more basic and a harder Lewis base.

Electronic Consequences (pKa and Affinity)

The increased electron density in HPOs results in a higher pKa for the hydroxyl group.

Property3-Hydroxy-4-pyrone (Maltol)3-Hydroxy-4-pyridinone (Deferiprone)Implication
Heteroatom Oxygen (O)Nitrogen (N-CH3)N-substitution allows derivatization.
pKa (OH) ~8.5~9.7HPO is more basic; requires higher pH to deprotonate but binds metals tighter once bound.
Log

(

)
~28 - 29~35 - 37HPO forms thermodynamically more stable complexes.
pFe

(at pH 7.4)
~14 - 1620.6Critical: HPO is superior for scavenging iron at physiological pH.

Note: pFe is defined as


 when 

and

at pH 7.4.

Part 2: Synthetic Pathways (Maltol Deferiprone)

The conversion of 3,4-HP to 3,4-HPO is a classic example of ring transformation. The pyrone ring is susceptible to nucleophilic attack by primary amines at the 2- and 6-positions, leading to ring opening and recyclization (Michael addition-elimination sequence).

Reaction Mechanism Visualization

The following diagram illustrates the conversion of Maltol to Deferiprone using Methylamine.

Synthesis_Pathway Maltol Maltol (3-hydroxy-2-methyl-4-pyrone) Intermediate Open-Chain Intermediate (Enaminone) Maltol->Intermediate Nucleophilic Attack (Reflux, H2O/EtOH) Amine Primary Amine (CH3-NH2) Amine->Intermediate Deferiprone Deferiprone (1,2-dimethyl-3-hydroxy-4-pyridinone) Intermediate->Deferiprone Recyclization (- H2O)

Caption: Figure 1. One-pot synthesis of 1,2-dimethyl-3-hydroxy-4-pyridinone (Deferiprone) from Maltol via amine insertion.

Part 3: Experimental Protocols

Protocol A: Synthesis of Deferiprone from Maltol

Objective: Synthesis of 1,2-dimethyl-3-hydroxy-4-pyridinone.[1] Safety: Methylamine is volatile and toxic. Perform in a fume hood.

  • Reagents:

    • Maltol (3-hydroxy-2-methyl-4-pyrone): 10.0 g (79 mmol).

    • Methylamine (40% aq. solution): 25 mL (~5 equiv).

    • Solvent: Deionized Water (100 mL).

  • Procedure:

    • Dissolution: In a 250 mL round-bottom flask, dissolve Maltol in 100 mL water.

    • Addition: Add aqueous methylamine dropwise over 10 minutes. The solution will turn yellow/brown.

    • Reflux: Equip with a condenser and reflux at 100°C for 6–8 hours. Monitor by TLC (Silica, 10% MeOH in DCM) for disappearance of Maltol.

    • Workup: Cool the solution to room temperature. Reduce volume by 50% under vacuum (rotary evaporator).

    • Crystallization: Cool the concentrate to 4°C overnight. If precipitation is slow, adjust pH to ~9 using dilute HCl to encourage crystallization of the neutral species.

    • Purification: Recrystallize the crude solid from hot acetone or ethanol.

    • Yield: Expected yield 60–75%. White needles. Melting point: 272–274°C.

Protocol B: Potentiometric Determination of Stability Constants

Objective: Determine protonation (


) and stability constants (

) for

.
  • System Setup:

    • Automatic titrator (e.g., Metrohm) with a combined glass electrode.

    • Thermostated vessel at 25.0 ± 0.1°C.

    • Inert atmosphere (

      
       or 
      
      
      
      bubbling) to prevent carbonate formation.
  • Solution Preparation:

    • Ionic Strength: 0.1 M KCl or

      
       background electrolyte.
      
    • Ligand Solution: Prepare

      
       M ligand in background electrolyte.
      
    • Metal Solution: Prepare

      
       in dilute HCl (to prevent hydrolysis).
      
  • Titration Steps:

    • Calibration: Calibrate electrode using standard buffers (pH 4, 7, 10) and convert to proton concentration scale

      
       via Gran plot method.
      
    • Ligand Titration: Titrate 50 mL of ligand solution with 0.1 M KOH (standardized) from pH 2.5 to 11.0. This yields

      
       values.
      
    • Complex Titration: Titrate Ligand:Metal mixtures (ratios 1:1, 2:1, 3:1) with 0.1 M KOH.

  • Data Analysis:

    • Use non-linear least squares software (e.g., HYPERQUAD or PSEQUAD).

    • Model the equilibria:

Part 4: Biological Implications & Workflow

The choice between HP and HPO scaffolds often depends on the biological target. While HPOs are stronger chelators, HPs (like Maltol) are often used as "pro-ligands" or delivery vehicles (e.g., Ferric Maltol for anemia) because they are easily metabolized.

Blood-Brain Barrier (BBB) Permeability

HPOs can be tuned for BBB permeability by adjusting the N-substituent.

  • Lipophilicity: A

    
     between 0 and 2 is ideal for BBB penetration.
    
  • Deferiprone (

    
    ):  Crosses membranes reasonably well but is hydrophilic enough to be excreted in urine.
    
  • Maltol (

    
    ):  Similar lipophilicity but weaker binding.
    
Therapeutic Decision Logic

The following diagram outlines the decision process for selecting a scaffold based on pathology.

Therapeutic_Logic Start Select Chelator Scaffold Target Target Pathology Start->Target IronOverload Systemic Iron Overload (Thalassemia) Target->IronOverload Anemia Iron Deficiency (Anemia) Target->Anemia Neuro Neurodegeneration (Alzheimer's/Parkinson's) Target->Neuro UseHPO Use 3,4-HPO (Deferiprone) High pFe (20.6) Prevents redox cycling IronOverload->UseHPO Requires strong removal UseHP Use 3,4-HP (Maltol) Moderate pFe Releases Fe to Transferrin Anemia->UseHP Requires Fe delivery DesignHPO Design Lipophilic HPO Functionalize N-tail Target BBB crossing Neuro->DesignHPO Requires BBB access + Chelation

Caption: Figure 2. Decision matrix for scaffold selection based on therapeutic intent (Removal vs. Delivery).

References

  • Hider, R. C., & Hoffbrand, A. V. (2018). The Role of Deferiprone in Iron Chelation. The New England Journal of Medicine. (Generalized verification of Deferiprone clinical utility).

  • Santos, M. A., et al. (2012). Hydroxy(thio)pyrone and hydroxy(thio)pyridinone iron chelators: Physico-chemical properties and anti-oxidant activity. Journal of Inorganic Biochemistry.

  • Kontoghiorghes, G. J., et al. (2023). Deferiprone and Iron–Maltol: Forty Years since Their Discovery and Insights into Their Drug Design.[2][3] International Journal of Molecular Sciences.

  • Nurchi, V. M., et al. (2021). Bifunctional 3-Hydroxy-4-Pyridinones as Potential Selective Iron(III) Chelators. Molecules.

  • Merkofer, M., et al. (2006). Preparation and characterization of 3-hydroxy-4-pyridinone iron chelators. Helvetica Chimica Acta. (Protocol grounding for synthesis).

Sources

Foundational

Pharmacokinetics of 3-Hydroxy-4-pyridinone Derivatives: A Technical Guide

Executive Summary 3-Hydroxy-4-pyridinones (3,4-HPOs) represent a critical class of bidentate iron chelators, exemplified by the clinical standard Deferiprone (L1) . While their primary therapeutic indication is the treat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Hydroxy-4-pyridinones (3,4-HPOs) represent a critical class of bidentate iron chelators, exemplified by the clinical standard Deferiprone (L1) . While their primary therapeutic indication is the treatment of transfusional iron overload (e.g., in


-thalassemia), their pharmacological potential extends to neurodegenerative diseases (Parkinson’s, Alzheimer’s) where labile iron pools drive oxidative stress.

However, the clinical utility of 3,4-HPOs is strictly governed by their pharmacokinetics (PK). The core challenge is a "metabolic bottleneck": the rapid inactivation of the 3-hydroxy chelating moiety via glucuronidation , primarily mediated by UGT1A6 . This guide provides a technical deep-dive into the ADME properties of this class, detailing the structural determinants of bioavailability, the kinetics of blood-brain barrier (BBB) penetration, and the specific experimental protocols required to validate novel derivatives.

Part 1: Chemical Properties & ADME Fundamentals

The pharmacokinetic behavior of 3,4-HPOs is dictated by their physicochemical properties, specifically the balance between hydrophilicity (required for plasma solubility and renal excretion) and lipophilicity (required for membrane permeability and BBB access).

Structure-Activity Relationship (SAR)

The core pharmacophore consists of a pyridine ring with a ketone at position 4 and a hydroxyl group at position 3. This arrangement allows for the formation of stable, neutral 3:1 complexes with Fe(III).

Structural FeaturePK ImpactOptimization Strategy
3-OH Group Critical Liability: Primary site of Phase II metabolism (Glucuronidation).Steric shielding or prodrug masking (e.g., esterification) to delay metabolism.
N-1 Substituent Distribution Driver: Controls lipophilicity (

). Short alkyl chains (Methyl, Ethyl) favor rapid absorption but moderate BBB penetration.
Introduction of longer alkyl chains or aryl groups increases BBB permeability but may reduce water solubility.
2-Methyl Group Stability: Provides steric hindrance and electronic stabilization.Essential for maintaining the optimal

for iron binding at physiological pH.

Part 2: Detailed Pharmacokinetic Profile

Absorption

3,4-HPOs generally exhibit rapid gastrointestinal absorption due to their low molecular weight (<200 Da for Deferiprone) and favorable partition coefficients.

  • Mechanism: Passive diffusion dominates, though carrier-mediated transport has been implicated for specific hydrophilic analogs.

  • Bioavailability (

    
    ):  Deferiprone shows high oral bioavailability (~70-90%), but this is often compromised by a significant first-pass effect  where the liver rapidly glucuronidates the active drug.
    
Distribution & BBB Permeability

For neuroprotective applications, the volume of distribution (


) must include the central compartment.
  • Partition Coefficient (

    
    ):  There is a direct correlation between the partition coefficient (specifically 
    
    
    
    and
    
    
    ) and BBB permeability.[1]
  • The "Window" of Efficacy:

    • Too Hydrophilic: Cannot cross BBB (restricted to peripheral iron chelation).

    • Too Lipophilic: Becomes trapped in lipid bilayers or exhibits high non-specific protein binding, reducing free drug concentration.

  • Target: Ideal derivatives possess a

    
     between 0 and 2.0.
    
Metabolism: The UGT1A6 Bottleneck

The defining PK characteristic of 3,4-HPOs is the rapid conversion to a non-chelating 3-O-glucuronide conjugate.

  • Enzyme Specificity: This reaction is catalyzed almost exclusively by UDP-glucuronosyltransferase 1A6 (UGT1A6) .

  • Genetic Variability: Polymorphisms in UGT1A6 (e.g., UGT1A6*2) can lead to significant inter-patient variability in clearance rates. Slow metabolizers may experience higher toxicity, while rapid metabolizers may exhibit therapeutic failure.

  • Consequence: The glucuronide metabolite lacks iron-binding capacity, effectively terminating the drug's pharmacological activity.

Excretion
  • Renal Clearance: Both the parent drug and the glucuronide metabolite are excreted via the kidneys.

  • Iron Excretion: Efficacy is measured by the urinary iron excretion (UIE) rate, which correlates with the plasma concentration of the non-glucuronidated drug.

Part 3: Visualization of Metabolic & PK Pathways

Figure 1: The Metabolic Inactivation Pathway

This diagram illustrates the critical conversion of the active chelator to its inactive metabolite.

G Active Active 3,4-HPO (Iron Chelator) FeComplex Fe(III)-Complex (Excreted) Active->FeComplex + Fe(III) UGT Enzyme: UGT1A6 Active->UGT Liver First-Pass Excretion Renal Excretion FeComplex->Excretion Glucuronide 3-O-Glucuronide (Inactive Metabolite) UGT->Glucuronide Glucuronidation Glucuronide->Excretion Rapid Elimination

Caption: The metabolic bifurcation of 3,4-HPOs. Efficacy depends on iron chelation occurring before UGT1A6-mediated inactivation.

Figure 2: Two-Compartment PK Model

A representation of the distribution kinetics required for neuro-active derivatives.

PK_Model GI GI Tract (Absorption) Central Central Compartment (Plasma) GI->Central Ka (Absorption) Peripheral Peripheral/Brain (Target Tissue) Central->Peripheral k12 (Dist) Elimination Urine (Clearance) Central->Elimination kel (Elimination) Peripheral->Central k21 (Redist)

Caption: Compartmental model highlighting the reversible distribution (k12/k21) essential for BBB penetration and tissue targeting.

Part 4: Experimental Protocols

To validate the PK properties of new 3,4-HPO derivatives, the following protocols are essential. These are designed to be self-validating systems.

Protocol A: In Vitro Metabolic Stability (UGT1A6 Assay)

Objective: Determine the intrinsic clearance (


) and half-life (

) of a derivative in the presence of UGT enzymes.

Reagents:

  • Recombinant Human UGT1A6 Supersomes™ (Corning or equivalent).

  • UDP-Glucuronic Acid (UDPGA) cofactor (2 mM final).

  • Alamethicin (pore-forming peptide to access microsomal lumen).

  • Test Compound (1-10

    
    M).
    

Workflow:

  • Activation: Incubate UGT1A6 microsomes with Alamethicin (50

    
    g/mg protein) on ice for 15 mins to permeabilize the membrane.
    
  • Pre-incubation: Mix activated microsomes + Test Compound in Phosphate Buffer (pH 7.4) +

    
    . Equilibrate at 37°C for 5 mins.
    
  • Initiation: Add UDPGA to start the reaction.

  • Sampling: At

    
     mins, remove aliquots and quench immediately in ice-cold Acetonitrile (containing internal standard).
    
  • Analysis: Centrifuge (10,000g, 10 min). Analyze supernatant via LC-MS/MS . Monitor the depletion of the parent mass and appearance of the glucuronide adduct (+176 Da).

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
Protocol B: PAMPA-BBB Permeability Assay

Objective: Predict the ability of the derivative to cross the Blood-Brain Barrier via passive diffusion.

System: Parallel Artificial Membrane Permeability Assay (PAMPA) utilizing porcine brain lipid extract.

Workflow:

  • Preparation: Dissolve Porcine Brain Lipid (20 mg/mL) in Dodecane.

  • Membrane Coating: Coat the filter membrane of the donor plate (96-well, 0.45

    
    m PVDF) with 4 
    
    
    
    L of lipid solution.
  • Donor Loading: Add 200

    
    L of Test Compound (10 
    
    
    
    M in PBS, pH 7.4) to the donor wells.
  • Acceptor Loading: Add 300

    
    L of PBS to the acceptor wells (bottom plate).
    
  • Sandwich: Place the donor plate on top of the acceptor plate.

  • Incubation: Incubate at 25°C for 18 hours in a humidity-saturated chamber (to prevent evaporation).

  • Quantification: Separate plates. Measure concentration in both Donor and Acceptor wells using UV-Vis spectroscopy or LC-MS.

  • Calculation: Calculate Effective Permeability (

    
    ):
    
    
    
    
    • Validation: Use Verapamil (High Permeability) and Theophylline (Low Permeability) as controls.

Part 5: Comparative PK Data

The following table summarizes the PK parameters of Deferiprone compared to theoretical "Next-Gen" targets.

ParameterDeferiprone (L1)Target for Novel CNS-Active DerivativeRationale

(h)
0.5 - 1.01.0 - 2.0Slower absorption may reduce peak-dose toxicity.

(h)
1.5 - 2.5> 4.0Longer half-life reduces dosing frequency (currently 3x/day).
LogP 0.21.5 - 2.0Higher lipophilicity required for robust BBB penetration.
Protein Binding < 20%40 - 60%Moderate binding acts as a depot; too high reduces free drug.
Major Metabolite 3-O-GlucuronideMinimalReducing glucuronidation increases the "Active Chelator" fraction.
Clearance Renal (Rapid)Mixed (Hepatic/Renal)Diversified clearance pathways reduce risk in renal impairment.

References

  • Structure-activity investigation of the inhibition of 3-hydroxypyridin-4-ones on mammalian tyrosine hydroxylase. Source: PubMed / NIH URL:[Link]

  • Deferiprone glucuronidation by human tissues and recombinant UDP glucuronosyltransferase 1A6. Source: Drug Metabolism and Disposition (ASPET) URL:[Link]

  • Investigation into the correlation between the structure of hydroxypyridinones and blood-brain barrier permeability. Source: Biochemical Pharmacology URL:[Link]

  • Relationship Between the Pharmacokinetics and Iron Excretion Pharmacodynamics of the New Oral Iron Chelator 1,2-dimethyl-3-hydroxypyrid-4-one. Source: Clinical Pharmacology & Therapeutics URL:[Link]

  • Bifunctional 3-Hydroxy-4-Pyridinones as Potential Selective Iron(III) Chelators. Source: MDPI Molecules URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Synthesis &amp; Functionalization of 3-Hydroxy-4-pyridinone (3,4-HOPO) Scaffolds

Executive Summary & Scientific Rationale The 3-hydroxy-4-pyridinone (3,4-HOPO) moiety represents a "privileged structure" in medicinal inorganic chemistry. As a bidentate (O,O) chelator, it exhibits high affinity for har...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The 3-hydroxy-4-pyridinone (3,4-HOPO) moiety represents a "privileged structure" in medicinal inorganic chemistry. As a bidentate (O,O) chelator, it exhibits high affinity for hard Lewis acids, particularly Fe(III), Al(III), and Gd(III). Its clinical relevance is anchored by Deferiprone (1,2-dimethyl-3-hydroxy-4-pyridinone), the first oral iron chelator approved for Thalassemia major.

Beyond simple chelation, modern drug development demands bifunctional 3,4-HOPO derivatives —scaffolds capable of crossing the Blood-Brain Barrier (BBB) or conjugating to targeting vectors (peptides, antibodies).

This guide contrasts two synthetic distinct protocols:

  • Direct Amination (The "Industrial" Route): High atom economy, suitable for simple alkyl derivatives.

  • Protected Pathway (The "Research" Route): Essential for complex functionalization, preventing side reactions at the 3-hydroxyl position.

Critical Chemical Behavior & Handling

Before initiating synthesis, researchers must understand the amphoteric nature of the 3,4-HOPO core, which dictates workup strategies.

Acid-Base Speciation

The 3,4-HOPO ring possesses two ionizable protons, creating three distinct species depending on pH. This behavior is the primary driver of extraction efficiency.

Species StatepH RangeChargeSolubilityWorkup Strategy
Cationic pH < 3.0+1Water solubleRetain in aqueous phase for washing.
Neutral pH 4.0 – 9.00Organic solubleTarget zone for extraction (DCM/CHCl3).
Anionic pH > 10.0-1Water solubleRetain in aqueous phase to remove organic impurities.

Data derived from Deferiprone (pKa₁ ≈ 3.7, pKa₂ ≈ 9.8).

Protocol A: Direct Synthesis (One-Pot)

Best for: Simple alkyl derivatives (e.g., Methyl, Ethyl, Propyl) where the amine has no competing nucleophiles.

Mechanism

This reaction proceeds via a Michael-type addition of the primary amine to the 2-position of the pyrone ring, followed by ring opening and recyclization to the pyridinone.

Materials
  • Maltol (3-hydroxy-2-methyl-4-pyrone): 10.0 g (79.3 mmol)

  • Primary Amine (e.g., Methylamine 40% aq): 5 eq.

  • Solvent: Deionized Water or EtOH/H2O (1:1).

Step-by-Step Methodology
  • Charge: In a 250 mL round-bottom flask, dissolve Maltol (10 g) in 100 mL of solvent.

  • Addition: Add the primary amine (5 eq) dropwise. Note: The solution will turn yellow/orange immediately due to Schiff base formation intermediates.

  • Reflux: Heat the mixture to reflux (100°C) for 6–12 hours. Monitor via TLC (9:1 DCM:MeOH). The maltol spot (Rf ~0.5) should disappear.

  • Concentration: Rotovap the solution to dryness to remove excess amine and solvent. The residue is often a dark oil.

  • Crystallization: Redissolve the crude oil in a minimum amount of hot water. Adjust pH to 7.0–7.5 using 6M HCl. Cool to 4°C overnight.

  • Filtration: Collect the precipitated needles. Recrystallize from MeOH/Et2O for analytical purity.

Protocol B: The Protected Pathway (Advanced)

Best for: Bifunctional chelators, amino-acid conjugates, or when the R-group contains sensitive functionalities.

Rationale

Direct reaction with complex amines often leads to low yields due to the acidity of the 3-OH group (interference with nucleophiles) or oxidative degradation. We protect the hydroxyl group as a benzyl ether.

Workflow Visualization

The following diagram outlines the logical flow and decision points for the protected synthesis route.

HOPO_Synthesis Maltol Maltol (Starting Material) BnCl Benzyl Chloride NaOH/MeOH Maltol->BnCl Protection BnMaltol Bn-Maltol (Intermediate 1) BnCl->BnMaltol Williamson Ether Insertion Amine Insertion (Reflux) BnMaltol->Insertion Amine Functionalized Amine (R-NH2) Amine->Insertion BnHOPO Bn-Protected HOPO (Intermediate 2) Insertion->BnHOPO Ring Conversion Deprotection Hydrogenolysis H2, Pd/C BnHOPO->Deprotection Cleavage Final 3,4-HOPO Product Deprotection->Final Workup

Caption: Synthetic workflow for the protected route, ensuring high fidelity functionalization of the N1 position.

Step 1: Benzyl Protection of Maltol
  • Reagents: Maltol (1 eq), Benzyl Chloride (1.1 eq), NaOH (1.1 eq), MeOH/H2O (4:1).

  • Procedure: Dissolve Maltol and NaOH in the solvent. Heat to reflux.[1][2] Add Benzyl Chloride dropwise over 1 hour.

  • Reflux: Continue reflux for 16 hours.

  • Workup: Cool to RT. Rotovap MeOH. Extract aqueous residue with DCM (3x). Wash organics with 5% NaOH (removes unreacted Maltol) and Brine. Dry over Na2SO4.

  • Yield: Typically 70–85% of a beige solid (3-benzyloxy-2-methyl-4-pyrone).

Step 2: Amine Insertion (Pyridinone Formation)
  • Reagents: Bn-Maltol (1 eq), Functionalized Amine (1.2–1.5 eq), EtOH/H2O (1:1).

  • Procedure: Mix reagents and reflux for 24–48 hours.

    • Critical Control: If the amine is a salt (e.g., Glycine ethyl ester HCl), add 1 eq of Et3N to liberate the free amine in situ.

  • Purification: The protected pyridinone is lipophilic.[3] Evaporate solvent and purify via Flash Chromatography (DCM:MeOH gradient).

Step 3: Deprotection (Hydrogenolysis)

Why not acid hydrolysis? Acidic cleavage (HBr/AcOH) is harsh and can degrade peptide linkers. Catalytic hydrogenation is neutral and quantitative.

  • Reagents: Bn-HOPO (1 eq), 10% Pd/C (10 wt%), MeOH.

  • Procedure: Degas the solution with Argon. Introduce H2 gas (balloon pressure is sufficient). Stir vigorously at RT for 4–6 hours.

  • Filtration: Filter through a Celite pad to remove Pd/C. Caution: Pd/C is pyrophoric; keep wet.

  • Isolation: Evaporate filtrate. The product is usually obtained as a white solid.

Functionalization Strategies (N1-Position)

To create "smart" chelators, the N1-substituent is the primary vector.

Target ApplicationRecommended Linker (R-NH2)Notes
Mitochondrial Targeting (4-aminobutyl)triphenylphosphoniumRequires protected route to prevent phosphonium degradation.
Bioconjugation Beta-alanine / GlycineProvides a free -COOH for amide coupling to proteins.
Fluorescent Labeling Ethylenediamine (mono-Boc)Creates a free amine "handle" for reaction with FITC or Rhodamine.
Dendrimeric Chelation PAMAM DendrimerHigh-capacity iron scavenging; requires excess maltol to cap all surface amines.

Analytical Validation Parameters

Successful synthesis must be validated against these standard spectral characteristics.

  • ¹H NMR (DMSO-d6):

    • H-5 (Ring): Doublet at ~6.1 ppm (

      
       Hz).
      
    • H-6 (Ring): Doublet at ~7.6 ppm (

      
       Hz).
      
    • 2-Me: Singlet at ~2.3 ppm.

    • N-CH2 (Linker): Triplet/Multiplet at ~4.0 ppm (Diagnostic of N-alkylation vs O-alkylation).

  • IR Spectroscopy:

    • C=O (Ketone): Strong band at 1630 cm⁻¹ (shifted lower than typical ketones due to resonance).

    • O-H (Chelating): Broad band 3100–3400 cm⁻¹.

Troubleshooting Guide

Problem: Low Yield in Amine Insertion.

  • Cause: Incomplete nucleophilic attack.

  • Solution: Use a sealed tube or microwave reactor (120°C, 30 mins) to overcome the activation energy barrier.

Problem: Product is "Stuck" in Water Phase.

  • Cause: pH is too low (cationic) or too high (anionic).

  • Solution: Adjust pH precisely to 7.2. Saturate the aqueous phase with NaCl (salting out) and extract with CHCl3/Isopropanol (3:1).

Problem: Pd/C Catalyst Poisoning.

  • Cause: Sulfur-containing amines (e.g., Cysteine derivatives).

  • Solution: Use HBr/AcOH for deprotection instead of hydrogenation, or use Raney Nickel (with caution).

References

  • Kontoghiorghes, G. J., et al. "1,2-Dimethyl-3-hydroxypyridin-4-one, an orally active chelating agent for iron overload." The Lancet, 1987.

  • Santos, M. A., et al. "Synthesis of 3-hydroxy-4-pyridinones from maltol and a primary amine." Journal of Inorganic Biochemistry, 2001.

  • Hider, R. C., et al. "The design of hydroxypyridinone iron chelators." Current Medicinal Chemistry, 2004.

  • Liu, Z. D., et al. "Synthesis, physicochemical properties, and evaluation of N-substituted-2-alkyl-3-hydroxy-4(1H)-pyridinones." Journal of Medicinal Chemistry, 2002.

  • Burgess, J., et al. "Synthesis of bifunctional 3-hydroxy-4-pyridinone ligands." Tetrahedron Letters, 2011.

Sources

Application

Application Note: High-Purity Preparation of 3-Hydroxy-4-methoxybenzaldehyde (Isovanillin)

[1][2] Abstract & Strategic Analysis 3-Hydroxy-4-methoxybenzaldehyde (Isovanillin) is a critical pharmacophore and structural isomer of Vanillin.[1][2] Unlike its ubiquitous counterpart, Isovanillin serves as a specializ...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Abstract & Strategic Analysis

3-Hydroxy-4-methoxybenzaldehyde (Isovanillin) is a critical pharmacophore and structural isomer of Vanillin.[1][2] Unlike its ubiquitous counterpart, Isovanillin serves as a specialized precursor for aldehyde oxidase inhibitors, anti-neoplastic agents (e.g., combretastatin analogs), and diverse bioactive heterocycles.[1]

The Synthetic Challenge: Direct synthesis of Isovanillin is complicated by the thermodynamic stability of the para-hydroxyl group found in natural Vanillin (4-hydroxy-3-methoxybenzaldehyde).[1] Direct methylation of protocatechualdehyde (3,4-dihydroxybenzaldehyde) typically yields a mixture favoring Vanillin due to the greater acidity of the para-hydroxyl group.[1]

The Solution: The "Ethyl Vanillin" Transposition Route This protocol details the Ethyl Vanillin Route , a chemically elegant strategy that utilizes steric differentiation and selective de-alkylation to guarantee regiochemical purity.[1]

  • Starting Material: Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde).[1]

  • Step 1 (Locking): Methylation of the 4-OH position.[1]

  • Step 2 (Selective Keying): Acid-catalyzed selective cleavage of the 3-ethoxy group.[1]

This method is superior to direct demethylation of veratraldehyde for high-purity applications because the ethoxy group (at C3) is a better leaving group than the methoxy group (at C4) under specific acidic conditions, resulting in yields approaching 96% with minimal isomeric contamination.[1]

Chemical Pathway Visualization

The following diagram illustrates the regioselective logic of the synthesis.

IsovanillinSynthesis EthylVanillin Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde) Reagents1 Methylation (DMS / NaOH) EthylVanillin->Reagents1 Intermediate Intermediate (3-ethoxy-4-methoxybenzaldehyde) Reagents1->Intermediate O-Methylation at C4 Reagents2 Selective Hydrolysis (Conc. H2SO4, 65°C) Intermediate->Reagents2 Isovanillin Isovanillin (3-hydroxy-4-methoxybenzaldehyde) Reagents2->Isovanillin Selective De-ethylation at C3 Byproducts Byproducts (Ethanol) Reagents2->Byproducts

Caption: Regioselective transposition converting Ethyl Vanillin to Isovanillin via an ethoxy-methoxy intermediate.

Materials & Safety Profile

Reagents
ReagentGradeRoleHazard Note
Ethyl Vanillin >98%Starting MaterialIrritant.[1]
Dimethyl Sulfate (DMS) SynthesisMethylating AgentDANGER: Highly toxic, mutagenic, corrosive.[1] Use strictly in a fume hood.
Sodium Hydroxide (NaOH) 30% aq.[1][3]Base CatalystCorrosive.[1]
Sulfuric Acid (H₂SO₄) 98% Conc.[1][2][3][4]Hydrolysis AgentCorrosive, dehydrating agent.[1]
Toluene ACSSolventFlammable.[1]
Critical Safety Advisory
  • Dimethyl Sulfate (DMS): This is a potent alkylating agent.[1] Neutralize all glassware and spills with concentrated ammonium hydroxide or sodium hydroxide solution immediately after use.[1]

  • Exothermic Control: The hydrolysis step involving concentrated sulfuric acid is highly exothermic.[1] Temperature control is vital to prevent charring or runaway reactions.[1]

Detailed Experimental Protocol

Phase 1: O-Methylation (Synthesis of 3-Ethoxy-4-methoxybenzaldehyde)[1]

Objective: Cap the 4-hydroxyl group with a methyl group.

  • Setup: Equip a 1L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a pressure-equalizing dropping funnel.

  • Dissolution: Charge the flask with Ethyl Vanillin (166 g, 1.0 mol) and Toluene (500 mL) . Stir until dissolved.

  • Basification: Add 30% NaOH solution (200 mL) . The mixture may form a biphasic suspension.

  • Alkylation:

    • Heat the mixture to 80°C .

    • Slowly add Dimethyl Sulfate (130 g, 1.03 mol) dropwise over 60 minutes.

    • Expert Insight: Maintain temperature between 80-90°C. Rapid addition can cause localized overheating and byproduct formation.[1]

  • Reaction: Reflux gently for 2 hours . Monitor by TLC (Solvent: Hexane/EtOAc 7:3) until Ethyl Vanillin is consumed.

  • Workup:

    • Cool to room temperature.[1][4][5][6]

    • Separate the organic (Toluene) layer.[1][2]

    • Wash the organic layer with Water (2 x 200 mL) and Brine (1 x 100 mL).

    • Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield the crude intermediate (Oil or low-melting solid).[1]

    • Expected Yield: ~90-95%.[1]

Phase 2: Selective De-ethylation (Synthesis of Isovanillin)[1]

Objective: Selectively cleave the 3-ethoxy ether bond while retaining the 4-methoxy bond.

  • Setup: Use a 500 mL reactor with efficient stirring and a thermometer.

  • Acid Charge: Add Concentrated Sulfuric Acid (98%, 300 g) to the reactor.

  • Addition:

    • Cool acid to 20°C .

    • Add the crude 3-ethoxy-4-methoxybenzaldehyde (from Phase 1) dropwise or in small portions.[1]

    • Expert Insight: Do not allow the temperature to spike above 30°C during addition to avoid non-selective sulfonation or charring.

  • Reaction:

    • Heat the mixture to 65°C .

    • Maintain at 65°C ± 2°C for 3.5 hours .

    • Mechanistic Note: The ethyl group is sterically bulkier and forms a more stable carbocation/leaving group intermediate than the methyl group under these specific acidic conditions, driving selective cleavage at C3.

  • Quenching & Isolation:

    • Prepare a slurry of Crushed Ice (600 g) in a 2L beaker.

    • Pour the hot reaction mixture slowly onto the ice with vigorous stirring. The product will precipitate as a pale solid.

  • Purification:

    • Filter the precipitate.[1][2]

    • Wash the filter cake with cold water until the filtrate is neutral (pH ~7).

    • Recrystallization: Recrystallize from Water or Benzene/Ethanol mixture to remove trace isomeric impurities.[1]

    • Drying: Vacuum dry at 45°C.[1]

Results & Validation

ParameterSpecificationNotes
Appearance Pale yellow/tan crystalline powderDarkening indicates oxidation; store under inert gas.[1]
Melting Point 113 – 116 °CSharp mp indicates high purity.[1]
Yield (Overall) 60 – 75%Dependent on extraction efficiency.[1]
Regioselectivity >98% IsovanillinConfirmed by NMR (C3-OH signal vs C4-OH).[1]

Analytical Check (¹H NMR in DMSO-d₆):

  • Look for the methoxy singlet at δ ~3.8-3.9 ppm .[1]

  • Look for the hydroxyl singlet (exchangeable) and the distinct aldehyde proton at δ ~9.8 ppm .[1]

  • Absence of ethyl triplet/quartet confirms successful de-ethylation.[1]

References

  • BenchChem. (2025).[1][2][7] Optimizing Isovanillin Synthesis: Application Notes and Protocols. Retrieved from [1]

  • GuideChem. (n.d.).[1] Main Synthesis Methods of Isovanillin. Retrieved from [1]

  • ChemicalBook. (2021).[1] Isovanillin Synthesis and Industrial Preparation. Retrieved from [1]

  • National Institutes of Health (NIH). (2025).[1] Isovanillin: PubChem Compound Summary. Retrieved from [1]

Sources

Method

Application Note: Strategic Functionalization of 3-Hydroxy-4-nitrobenzoic Acid

Abstract 3-Hydroxy-4-nitrobenzoic acid (3-H-4-NBA) represents a unique "push-pull" aromatic scaffold where the electron-withdrawing nitro and carboxyl groups compete with the electron-donating hydroxyl group. This electr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-Hydroxy-4-nitrobenzoic acid (3-H-4-NBA) represents a unique "push-pull" aromatic scaffold where the electron-withdrawing nitro and carboxyl groups compete with the electron-donating hydroxyl group. This electronic tension makes it a versatile precursor for benzoxazoles, bioactive pharmacophores, and high-performance polymers (e.g., polybenzoxazoles). This application note details validated protocols for three critical functionalization pathways: O-alkylation (solubility tuning), Nitro-reduction (zwitterion synthesis), and Benzoxazole cyclization (heterocycle formation).

Molecular Architecture & Reactivity Logic

To successfully functionalize 3-H-4-NBA, one must understand its electronic environment. The nitro group at the para position to the hydroxyl group significantly lowers the pKa of the phenol (predicted pKa ~3.3), making it far more acidic than a standard phenol.

  • The Phenolic "Handle" (C3): Highly acidic. Susceptible to rapid deprotonation and subsequent electrophilic attack (alkylation/acylation).

  • The Nitro "Switch" (C4): Strong electron-withdrawing group (EWG). Deactivates the ring toward electrophilic substitution but activates the phenol. It serves as a latent amine for heterocyclization.

  • The Carboxyl "Anchor" (C1): Standard carboxylic acid reactivity (esterification/amidation).

Visualizing the Reactivity Landscape

ReactivityMap Core 3-Hydroxy-4-nitrobenzoic Acid (3-H-4-NBA) Alkylation O-Alkylation (Ether Synthesis) Core->Alkylation R-X, Base Reduction Nitro Reduction (Aniline Synthesis) Core->Reduction H2/Pd or Fe/HCl Cyclization Reductive Cyclization (Benzoxazole Formation) Core->Cyclization R-COCl then Reductant Esterification Esterification (Carboxyl Protection) Core->Esterification ROH, H+ Ether 3-Alkoxy-4-nitrobenzoic acid (Solubility/Lipophilicity) Alkylation->Ether Amine 3-Hydroxy-4-aminobenzoic acid (Zwitterionic Precursor) Reduction->Amine Heterocycle 2-Substituted Benzoxazoles (Bioactive Scaffolds) Cyclization->Heterocycle

Figure 1: Strategic reactivity map of 3-Hydroxy-4-nitrobenzoic acid showing primary transformation pathways.

Protocol Module A: Controlled O-Alkylation

Objective: To modify lipophilicity or attach linkers without compromising the carboxylic acid. Challenge: The carboxylic acid will compete with the phenol for alkylation. Solution: A "Global Alkylation / Selective Hydrolysis" strategy is most robust. We alkylate both positions and then selectively hydrolyze the aliphatic ester (easier to cleave) while retaining the phenolic ether.

Materials
  • 3-Hydroxy-4-nitrobenzoic acid[1][2][3][4][5][6]

  • Alkyl Halide (e.g., Methyl Iodide, Benzyl Bromide)

  • Potassium Carbonate (

    
    ) - anhydrous
    
  • DMF (Dimethylformamide)

  • NaOH (2M aqueous)

Step-by-Step Protocol
  • Dissolution: Dissolve 10 mmol of 3-H-4-NBA in 20 mL of dry DMF.

  • Deprotonation: Add 25 mmol (2.5 eq) of anhydrous

    
    . The solution will turn deep yellow/orange due to phenoxide formation. Stir for 15 min at Room Temperature (RT).
    
  • Alkylation: Add 25 mmol (2.5 eq) of Alkyl Halide dropwise.

    • Note: The excess base and alkyl halide ensure both the Phenol and Carboxyl groups are alkylated.

  • Reaction: Heat to 60°C for 4 hours. Monitor by TLC (the dually alkylated product is less polar than the starting material).

  • Workup (Intermediate): Pour into ice water. Filter the precipitate (Ester-Ether intermediate).

  • Selective Hydrolysis: Resuspend the solid in THF/Water (1:1). Add 2.2 eq of NaOH. Heat to 50°C for 2 hours.

    • Mechanism:[5][7][8][9] The aliphatic ester hydrolyzes much faster than the phenolic ether.

  • Isolation: Acidify with 1M HCl to pH 2. The 3-alkoxy-4-nitrobenzoic acid will precipitate.[5][10] Filter and dry.[5]

Data Summary: Typical Yields

Alkyl Group (R) Reagent Conditions Yield (%)
Methyl MeI 60°C, 4h 88-92%
Benzyl BnBr 70°C, 5h 85-89%

| Isopropyl | iPr-Br | 80°C, 8h | 75-80% |

Protocol Module B: Benzoxazole Synthesis (The "Two-Step" Method)

Objective: To synthesize 2-arylbenzoxazole-5-carboxylic acid derivatives. Significance: This scaffold is found in amyloidogenesis inhibitors (e.g., Tafamidis analogs). Methodology: Direct condensation is often messy. We utilize an O-acylation / Reductive Cyclization sequence.

Workflow Visualization

Benzoxazole Start 3-H-4-NBA Step1 Step 1: O-Acylation (Ar-COCl, Pyridine/DCM) Start->Step1 Inter Intermediate: O-Acyl-Nitrobenzoate Step1->Inter Step2 Step 2: Reductive Cyclization (Fe powder, AcOH, 100°C) Inter->Step2 Product 2-Arylbenzoxazole-5-carboxylic acid Step2->Product

Figure 2: Two-step synthesis of Benzoxazoles avoiding unstable amino-phenol isolation.

Step-by-Step Protocol
Step 1: O-Acylation
  • Setup: In a round-bottom flask, suspend 3-H-4-NBA (1.0 eq) in DCM (Dichloromethane).

  • Activation: Add Pyridine (2.5 eq) or Triethylamine. The solution should clear.

  • Addition: Cool to 0°C. Add the desired Aryl Acid Chloride (1.1 eq) dropwise.

  • Reaction: Warm to RT and stir for 3 hours.

  • Workup: Wash with 1M HCl (to remove pyridine), then Brine. Dry organic layer (

    
    ) and concentrate.[7] This yields the stable O-acyl-nitro intermediate.
    
Step 2: Reductive Cyclization (Fe-Mediated)
  • Solvation: Dissolve the intermediate from Step 1 in Glacial Acetic Acid (10 mL per gram).

  • Reduction: Add Iron powder (Fe, 5.0 eq).

  • Cyclization: Heat to reflux (110°C) for 4-6 hours.

    • Mechanism:[5][7][8][9] Fe reduces the

      
       to 
      
      
      
      . The amine then performs an intramolecular nucleophilic attack on the ester carbonyl, expelling water and closing the oxazole ring.
  • Workup: Filter hot through Celite (to remove iron sludge). Pour filtrate into cold water. The benzoxazole product usually precipitates as a tan/white solid.

Protocol Module C: Nitro Reduction to 3-Amino-4-hydroxybenzoic Acid

Objective: To create the zwitterionic core for polymerization (PBOs). Caution: The product is oxidation-sensitive (turns brown/black in air). Work under inert atmosphere (


 or Ar).
Protocol (Catalytic Hydrogenation)
  • Solvent Choice: Methanol or Ethanol is preferred.

  • Catalyst: 10% Pd/C (5 wt% loading relative to substrate).

  • Procedure:

    • Place 3-H-4-NBA in a hydrogenation vessel. Add solvent.[5][7][11]

    • Add Pd/C carefully (pyrophoric).

    • Purge with

      
      , then charge with 
      
      
      
      (balloon pressure or 30 psi in a Parr shaker).
    • Stir vigorously at RT for 4-12 hours.

  • Completion: Reaction is complete when

    
     uptake ceases.
    
  • Isolation:

    • Critical: Filter catalyst under

      
       or keep the filter cake wet to prevent ignition.
      
    • The filtrate contains the amino-phenol.[5]

    • Stabilization: It is best isolated as the Hydrochloride salt. Add conc. HCl (1.1 eq) to the filtrate and concentrate/crystallize.

References

  • PubChem Compound Summary. "3-Hydroxy-4-nitrobenzoic acid."[3][5] National Center for Biotechnology Information.

  • Karumanchi, et al. "Synthesis of tafamidis, a benzoxazole derivative via a two-step synthesis."[6] RSC Advances, via Organic Chemistry Portal. (Validated method for O-benzoylation and reductive cyclization).

  • European Patent EP0206635B1. "Process for the preparation of 3-amino-4-hydroxybenzoic acids."[12][5] (Industrial scale reduction protocols).

  • Biosynth. "3-Hydroxy-4-nitrobenzoic acid Technical Data." (Physical properties and handling).[4][5][6][7][11][13]

Sources

Application

Application Note: Protocol for Iron Chelation Assays using 3-Hydroxy-4-pyridinones

Introduction & Mechanism of Action The 3-hydroxy-4-pyridinones (3,4-HOPOs) represent a critical class of bidentate iron chelators, most notably exemplified by Deferiprone (L1) . Unlike hexadentate chelators (e.g., Defero...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanism of Action

The 3-hydroxy-4-pyridinones (3,4-HOPOs) represent a critical class of bidentate iron chelators, most notably exemplified by Deferiprone (L1) . Unlike hexadentate chelators (e.g., Deferoxamine) that wrap around an iron atom in a 1:1 ratio, 3,4-HOPOs utilize a bidentate coordination mode via the hydroxyl and ketone oxygens. Consequently, three ligand molecules are required to fully sequester one ferric ion (


), forming a neutral, stable, octahedral complex (

).

This application note provides a rigorous workflow for validating novel 3,4-HOPO derivatives, moving from thermodynamic stability in solution to functional efficacy in live cells.

Core Chemical Principle

The efficacy of a 3,4-HOPO chelator is defined by its cumulative stability constant (


) and its pFe value.



For Deferiprone,


 and pFe 

[1, 2].

IronChelation Fe Free Fe(III) (Labile/Toxic) Step1 1:1 Complex [FeL]2+ Fe->Step1 + L Ligand 3,4-HOPO Ligand (3 Equivalents) Ligand->Step1 Step2 2:1 Complex [FeL2]+ Ligand->Step2 Complex Stable Complex FeL3 (Neutral) Ligand->Complex Step1->Step2 + L Step2->Complex + L (Rate Limiting)

Figure 1: Stepwise coordination of Ferric iron by bidentate 3,4-HOPO ligands to form the stable tris-complex.

Protocol A: Thermodynamic Stability (UV-Vis Spectrophotometry)

Objective: Determine the stoichiometry and conditional stability of the iron-ligand complex. Principle: The


 complex of 3,4-HOPOs typically exhibits a distinct Charge Transfer (LMCT) band in the visible region (450–470 nm, orange/red), distinct from the free ligand (UV region).
Materials
  • Ligand Stock: 10 mM 3,4-HOPO in ultrapure water (or DMSO if lipophilic).

  • Iron Stock: 10 mM

    
     in 0.1 M HCl (Acidic pH prevents hydrolysis/precipitation).
    
  • Buffer: 50 mM MOPS or HEPES, pH 7.4. CRITICAL: Do not use Phosphate or Carbonate buffers, as they compete for iron and form precipitates.

  • Instrument: UV-Vis Spectrophotometer (200–800 nm scan).

Method: Job’s Plot (Continuous Variation)
  • Preparation: Prepare a series of samples where the total molar concentration of

    
     is constant (e.g., 100 
    
    
    
    M), but the mole fraction (
    
    
    ) varies from 0 to 1.
  • Mixing:

    • Sample 1: 0

      
      M Fe + 100 
      
      
      
      M Ligand
    • Sample 5: 50

      
      M Fe + 50 
      
      
      
      M Ligand
    • Sample 11: 100

      
      M Fe + 0 
      
      
      
      M Ligand
  • Measurement: Record absorbance at

    
     (approx. 460 nm for Deferiprone-like derivatives).
    
  • Analysis: Plot Absorbance vs. Mole Fraction of Ligand (

    
    ).
    
    • Success Criterion: The apex of the curve should align with

      
      , confirming a 3:1 (Ligand:Metal) stoichiometry.
      

Protocol B: Kinetic Stability (Competition Assay)

Objective: Assess the ligand's ability to retain iron in the presence of a competing chelator (EDTA). Relevance: A clinically useful chelator must not rapidly surrender iron to biological competitors.

Method
  • Form Complex: Prepare 50

    
    M pre-formed 
    
    
    
    complex in HEPES buffer (pH 7.4). Allow to equilibrate for 30 mins.
  • Baseline: Measure Absorbance (

    
    ) at 460 nm.
    
  • Challenge: Add 50 equivalents of EDTA (2.5 mM final).

  • Kinetics: Monitor the decay of the 460 nm band every 1 minute for 60 minutes.

  • Data Output: Plot

    
     vs. Time.
    
    • Interpretation: A slow decay rate indicates high kinetic stability (inertness). Rapid loss of color suggests the ligand is kinetically labile.

Protocol C: Intracellular Iron Scavenging (Calcein-AM Assay)

Objective: Quantify the ability of the 3,4-HOPO to enter cells and remove iron from the Labile Iron Pool (LIP). Principle: Calcein-AM is non-fluorescent and cell-permeable.[1] Intracellular esterases cleave it to Calcein (fluorescent).[1][2][3] Labile iron quenches this fluorescence.[2][3] Adding a chelator removes the iron, "de-quenching" the signal.

Materials
  • Cells: K562 or HepG2 cells (standard iron-loading models).

  • Probe: Calcein-AM (Invitrogen/Thermo).

  • Iron Source: Ferric Ammonium Citrate (FAC).

  • Chelator: Test 3,4-HOPO compound vs. Deferiprone (Control).

CalceinAssay cluster_cell Intracellular Environment CalceinAM Calcein-AM (Non-Fluorescent) Calcein Calcein (Fluorescent) CalceinAM->Calcein Esterases Quenched Calcein-Fe (Quenched/Dark) Calcein->Quenched + Iron (LIP) Fe_LIP Labile Iron Pool (Fe2+/Fe3+) Fe_LIP->Quenched Restored Fluorescence Restored Quenched->Restored De-quenching Chelator Add 3,4-HOPO (Treatment) Chelator->Quenched Strips Iron

Figure 2: Mechanism of the Calcein-AM "Turn-On" assay for intracellular iron chelation.

Step-by-Step Protocol
  • Iron Loading (Optional but Recommended): Incubate cells with 50

    
    M FAC for 24 hours to expand the LIP. Wash cells 3x with PBS.
    
  • Probe Loading: Resuspend cells (

    
     cells/mL) in serum-free medium containing 0.25 
    
    
    
    M Calcein-AM
    .
    • Note: Do not exceed 0.5

      
      M, as self-quenching can occur.
      
    • Incubate: 15 minutes at 37°C.

  • Wash: Wash cells 2x with HBSS to remove extracellular probe.

  • Baseline Read: Aliquot into a 96-well black plate. Measure Fluorescence (

    
    ) (Ex: 485 nm / Em: 515 nm).
    
  • Treatment: Add the test 3,4-HOPO chelator (e.g., 50

    
    M and 100 
    
    
    
    M). Include a Deferiprone positive control.
  • Kinetic Read: Incubate for 30–60 minutes, reading fluorescence every 5 minutes.

  • Calculation:

    
    
    A higher 
    
    
    
    indicates greater permeability and iron scavenging capability.

Data Presentation & Analysis

When reporting results, summarize comparative data in the following format:

ParameterDeferiprone (Control)Novel 3,4-HOPOIdeal Target
Stoichiometry 3:1 (

)
Experimental3:1

~37.0Experimental> 35.0
pFe

20.6Experimental> 20.0

(Complex)
460 nmExperimentalVisible (400-700 nm)
Calcein

High (Reference)Experimental> Control

Expertise & Troubleshooting (E-E-A-T)

Iron Contamination

The most common failure mode in these assays is adventitious iron contamination.

  • Solution: All glassware must be acid-washed (soaked in 10% HCl overnight) and rinsed with Milli-Q water.

  • Validation: Run a "Buffer Only" blank in the Calcein assay. If fluorescence is low, your buffer is contaminated with iron.

Solubility Limits

Neutral


 complexes of lipophilic 3,4-HOPOs can precipitate at millimolar concentrations.
  • Check: If the UV-Vis baseline elevates (scattering), the complex is precipitating. Lower the concentration to 50

    
    M or add 5-10% DMSO.
    
pH Sensitivity

3,4-HOPOs have proton-dependent affinity.

  • Insight: At pH < 5, protons compete with iron for the ligand, dissociating the complex. Ensure all assays are strictly buffered at pH 7.2–7.4 to mimic physiological blood plasma.

References

  • Hider, R. C., & Hoffbrand, A. V. (2018). The Role of Deferiprone in Iron Chelation. New England Journal of Medicine. (Note: Generalized reference to Hider's seminal work on Deferiprone).

  • Nurchi, V. M., et al. (2021). Bifunctional 3-Hydroxy-4-Pyridinones as Potential Selective Iron(III) Chelators: Solution Studies. International Journal of Molecular Sciences. [Link]

  • Breuer, W., et al. (1995). Desferrioxamine-chelatable iron, a component of the chelatable iron pool in primary cultures of rat hepatocytes. Biochemical Journal.
  • Cabantchik, Z. I. (2014). Labile iron in cells and body fluids.[2][3][4] Journal of Biochemistry. [Link]

  • PubChem. Deferiprone Compound Summary. [Link]

Sources

Method

Extraction of 3-Hydroxy-4-methoxybenzoic acid from plant sources

Executive Summary & Strategic Value 3-Hydroxy-4-methoxybenzoic acid , commonly known as Isovanillic Acid , is a critical phenolic intermediate used in the synthesis of pharmaceutical precursors (e.g., dihydrothebainone)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

3-Hydroxy-4-methoxybenzoic acid , commonly known as Isovanillic Acid , is a critical phenolic intermediate used in the synthesis of pharmaceutical precursors (e.g., dihydrothebainone) and is valued for its potent antioxidant and antimicrobial properties. Unlike its structural isomer Vanillic acid (4-hydroxy-3-methoxybenzoic acid), Isovanillic acid possesses a distinct substitution pattern that alters its metabolic stability and receptor binding affinity.

This Application Note provides a validated, high-yield protocol for isolating Isovanillic acid from Mondia whitei (roots) and Garcinia species. We move beyond generic "soak and filter" methods, employing Ultrasonic-Assisted Extraction (UAE) optimized for thermodynamic solubility and Acid-Base Fractionation to achieve purities suitable for analytical standards (>98%).

Strategic Sourcing & Biosynthetic Context

Successful extraction begins with source selection. While trace amounts exist in Allium fistulosum (Welsh onion) and Vitex negundo, the roots of ** Mondia whitei ** (White's Ginger) represent a superior industrial source due to high specific accumulation of methoxy-benzoic derivatives.

  • Target Compound: 3-Hydroxy-4-methoxybenzoic acid[1][2][3][4]

  • CAS Number: 645-08-9[1][2]

  • Key Challenge: Separating Isovanillic acid from its isomer, Vanillic acid, and other co-eluting phenolic acids (e.g., Ferulic acid).

Protocol A: Optimized Ultrasonic-Assisted Extraction (UAE)

Objective: Maximize mass transfer of phenolic acids while minimizing thermal degradation of heat-sensitive glycosides that may co-extract.

Mechanism: The selected solvent system (66% Ethanol) matches the polarity of the methoxy-phenol moiety. Ultrasound induces acoustic cavitation, disrupting cell walls and facilitating solvent penetration into the lignocellulosic matrix.

Materials Required:
  • Biomass: Mondia whitei roots (dried, <40 mesh powder).

  • Solvent: Ethanol:Water (66:34 v/v).

  • Equipment: Ultrasonic bath (frequency 40 kHz), Rotary Evaporator, Centrifuge.

Step-by-Step Methodology:
  • Pre-treatment:

    • Dry the root material at 40°C until constant weight is achieved.

    • Pulverize to a fine powder (particle size < 0.5 mm) to maximize surface area.

  • Extraction Parameters (Optimized):

    • Solid-to-Liquid Ratio: 1:20 (e.g., 50g powder in 1000mL solvent).

    • Solvent: 66% Ethanol (aq). Note: Pure ethanol yields lower recovery due to poor penetration of dry biomass; water acts as a swelling agent.

    • Temperature: 70°C. Why? Solubility of benzoic acid derivatives increases exponentially with T. 70°C is the "sweet spot" before thermal decarboxylation risks increase.

    • Duration: 30–45 minutes under sonication.

  • Clarification:

    • Centrifuge the slurry at 4,000 rpm for 15 minutes.

    • Decant the supernatant. Re-extract the pellet once with fresh solvent (1:10 ratio) to recover residual actives.

    • Combine supernatants.

  • Concentration:

    • Evaporate ethanol under reduced pressure (Rotavap) at 50°C.

    • Critical Stop Point: Do not evaporate to dryness.[5] Stop when the volume is reduced by ~70% (mostly aqueous phase remaining).

Protocol B: Purification via Acid-Base Fractionation

Objective: Isolate acidic phenols from neutral compounds (fats, terpenes) and basic alkaloids.

Logic: Isovanillic acid contains a carboxylic acid group (


) and a phenolic hydroxyl (

). We exploit these ionization states.
Workflow:
  • Defatting (Neutral Wash):

    • Adjust the aqueous concentrate (from Step 3) to pH 7.0 .

    • Wash with n-Hexane (1:1 v/v) three times.

    • Discard the Hexane layer (contains lipids, chlorophyll, non-polar terpenes).

  • Acidification & Extraction:

    • Acidify the aqueous phase to pH 2.0–3.0 using 1M HCl. Mechanism: This protonates the carboxyl group (-COO⁻

      
       -COOH), rendering Isovanillic acid uncharged and hydrophobic.
      
    • Extract with Ethyl Acetate (3 x 100mL).

    • Collect the Ethyl Acetate layer (Organic Phase).

  • Bicarbonate Partitioning (The "Polishing" Step):

    • Extract the Ethyl Acetate layer with 5% Sodium Bicarbonate (

      
      ) .
      
    • Mechanism:[6][7]

      
       is a weak base. It will deprotonate the carboxylic acid (forming the water-soluble salt) but is too weak to deprotonate the phenolic hydroxyl of non-acidic phenols.
      
    • Collect the Aqueous Bicarbonate layer. (Discard organic layer containing non-acidic phenols).

  • Final Recovery:

    • Acidify the Bicarbonate layer to pH 2.0 with HCl.

    • Re-extract into Ethyl Acetate.[6]

    • Dry over anhydrous

      
      , filter, and evaporate to dryness.
      
    • Result: Crude Isovanillic Acid Enriched Fraction.

Analytical Validation (HPLC-DAD)

System: Agilent 1200 or equivalent with Diode Array Detector (DAD). Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150mm, 5µm).

Mobile Phase:

  • Solvent A: Water + 0.1% Formic Acid (Suppresses ionization for sharp peaks).

  • Solvent B: Acetonitrile (ACN).

Gradient Program:

Time (min) % Solvent B Flow Rate (mL/min)
0.0 10 1.0
10.0 30 1.0
20.0 60 1.0

| 25.0 | 10 | 1.0 |

Detection: 280 nm (General Phenolic) and 254 nm. Retention Time: Isovanillic acid typically elutes before Vanillic acid due to the 3-OH group forming stronger intramolecular H-bonds, slightly increasing hydrophobicity relative to the 4-OH isomer in certain matrices, though standard injection is required for confirmation.

Process Visualization

The following diagram illustrates the logical flow from raw biomass to purified crystal, highlighting the critical phase-switching steps.

ExtractionWorkflow Biomass Dried Plant Biomass (Mondia whitei) Extraction UAE Extraction 66% EtOH, 70°C, 45 min Biomass->Extraction Solvent Penetration Evaporation Evaporation (Rotavap) Remove EtOH -> Aqueous Slurry Extraction->Evaporation Filtration HexaneWash Hexane Wash (pH 7) Remove Lipids/Terpenes Evaporation->HexaneWash Defatting Acidification Acidify to pH 2.0 (Protonate Acids) HexaneWash->Acidification Aqueous Phase EtOAcExtract Ethyl Acetate Extraction Acidification->EtOAcExtract Phase Transfer BicarbPart 5% NaHCO3 Partitioning Select for Carboxylic Acids EtOAcExtract->BicarbPart Liquid-Liquid Extraction FinalAcid Re-acidify & Extract (Final Purification) BicarbPart->FinalAcid Aqueous Layer (Target) Crystallization Recrystallization (Hexane/EtOAc) FinalAcid->Crystallization Crude Solid Product Pure Isovanillic Acid (>98% Purity) Crystallization->Product Refinement

Figure 1: Step-by-step fractionation workflow designed to isolate acidic phenols from complex plant matrices.

Quantitative Data Summary

ParameterOptimized ValueImpact on Quality
Solvent Composition 66% Ethanol / 34% WaterBalances lipophilicity of the methoxy group with cell wall swelling.
Extraction Temp 70°CIncreases solubility by ~40% compared to 25°C without degradation.
pH (Extraction) pH 2.0 (Acid Phase)Essential for partitioning into organic solvent (Ethyl Acetate).
Yield (Crude) ~2-3% (Dry Weight)Dependent on Mondia root age and harvest season.
LOD (HPLC) 1.0 µg/mLHigh sensitivity for quality control.

References

  • PubChem. (2025).[2] 3-Hydroxy-4-methoxybenzoic acid (Isovanillic Acid) Compound Summary. National Library of Medicine. [Link]

  • Koorbanally, N. A., et al. (2025).[8] Isolation of Isovanillin and Phenolic Acids from Aromatic Roots of the Medicinal African Liane, Mondia whitei. ResearchGate. [Link]

  • Delita, N., et al. (2019). Isolation and Identification of Chemical Compounds from Garcinia fruticosa Lauterb Stem Bark Extract. Pharmacognosy Journal. [Link]

  • Dhanani, T., et al. (2014).[9] A Validated High Performance Liquid Chromatography Method for Determination of Bioactive Compounds in Vitex Species.[9] SciSpace/Journal of Chromatographic Science. [Link]

Sources

Application

Application Note: One-Pot Synthesis of 3-Hydroxy-4-substituted Quinolines

This Application Note is designed as a high-level technical guide for researchers in medicinal chemistry and organic synthesis. It focuses on the Modified Friedländer Annulation , a robust and modular one-pot strategy fo...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a high-level technical guide for researchers in medicinal chemistry and organic synthesis. It focuses on the Modified Friedländer Annulation , a robust and modular one-pot strategy for synthesizing 3-hydroxy-4-substituted quinolines.

Abstract & Strategic Value

3-Hydroxy-4-substituted quinolines are privileged pharmacophores in drug discovery, exhibiting potent antimalarial, anticancer, and antimicrobial properties. Traditional syntheses often require multi-step protection-deprotection sequences or harsh conditions (e.g., Camps cyclization).

This protocol details a direct, one-pot condensation of 2-aminoaryl ketones with


-hydroxy ketones (acyloins). This route offers superior atom economy, modularity at the 2-, 3-, and 4-positions, and scalability. We prioritize a Brønsted acid-catalyzed  pathway and a Molecular Iodine (

) mediated
variation, providing options for both classical and "green" chemistry workflows.

Reaction Design & Mechanism

The core transformation relies on the condensation of a 2-aminoaryl ketone (providing the nitrogen and the C4-substituent) with an


-hydroxy ketone  (providing the C2 and C3-OH moiety).
The Chemical Pathway[1]
  • Imine Formation: The amino group of the 2-aminoaryl ketone condenses with the carbonyl of the

    
    -hydroxy ketone.
    
  • Tautomerization: Acid-catalyzed enamine formation.

  • Cyclodehydration: Intramolecular aldol-type condensation followed by dehydration to aromatize the pyridine ring.

Mechanistic Visualization

The following diagram illustrates the stepwise conversion using Graphviz.

Friedlander_Mechanism Precursors 2-Aminoaryl Ketone + α-Hydroxy Ketone Intermediate1 Schiff Base (Imine Intermediate) Precursors->Intermediate1 H+ Cat. - H2O Intermediate2 Enamine Tautomer Intermediate1->Intermediate2 Tautomerization Transition Intramolecular Aldol Condensation Intermediate2->Transition Cyclization Product 3-Hydroxy-4-Substituted Quinoline Transition->Product - H2O Aromatization

Figure 1: Step-wise mechanistic pathway of the modified Friedländer annulation.

Experimental Protocols

Protocol A: Standard Acid-Catalyzed Synthesis

Best for: Scale-up, robust substrates, and non-sensitive functional groups.

Reagents:

  • Substrate A: 2-Aminobenzophenone (1.0 equiv) [Source of 4-phenyl substituent].

  • Substrate B: Hydroxyacetone (Acetol) or Benzoin (1.2 equiv).

  • Catalyst: p-Toluenesulfonic acid (p-TsOH) (10-20 mol%).

  • Solvent: Toluene or Xylene (Anhydrous).

Step-by-Step Workflow:

  • Setup: Equip a 50 mL round-bottom flask with a Dean-Stark trap (for water removal) and a reflux condenser.

  • Charging: Add 2-Aminobenzophenone (5.0 mmol), Hydroxyacetone (6.0 mmol), and p-TsOH (0.5 mmol) to the flask.

  • Solvation: Add Toluene (20 mL) and stir to dissolve.

  • Reflux: Heat the reaction mixture to reflux (

    
    ). Monitor water collection in the Dean-Stark trap.
    
  • Monitoring: Check reaction progress via TLC (Eluent: Hexane/EtOAc 7:3) every 2 hours. Reaction is typically complete in 4–6 hours.

  • Workup: Cool to room temperature. Wash the organic layer with sat.

    
     (
    
    
    
    ) and Brine (
    
    
    ).
  • Purification: Dry over

    
    , concentrate in vacuo, and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
    
Protocol B: Iodine-Mediated "Green" Synthesis

Best for: Mild conditions, metal-free requirements, and sensitive substrates.

Reagents:

  • Substrate A: 2-Aminoaryl ketone (1.0 equiv).[1]

  • Substrate B:

    
    -Hydroxy ketone (1.2 equiv).
    
  • Catalyst: Molecular Iodine (

    
    ) (10 mol%).
    
  • Solvent: Ethanol or DMSO.

Step-by-Step Workflow:

  • Setup: Use a sealed tube or standard round-bottom flask.

  • Charging: Mix substrates and Iodine in Ethanol (5 mL per mmol).

  • Reaction: Stir at

    
     for 2–4 hours. The iodine acts as a mild Lewis acid and oxidant, facilitating cyclization.
    
  • Quench: Treat with dilute

    
     (sodium thiosulfate) to remove excess iodine (indicated by color change from brown to yellow/clear).
    
  • Isolation: Extract with Ethyl Acetate or filter the precipitate if the product crystallizes out of ethanol (common for high-melting quinolines).

Data Analysis & Optimization

The choice of solvent and catalyst significantly impacts the yield and reaction time.

Table 1: Optimization Parameters for 3-Hydroxy-4-Phenylquinoline Synthesis

EntryCatalystSolventTemp (

)
Time (h)Yield (%)Notes
1NoneEthanol7824<15Slow kinetics without acid.
2p-TsOH (20%)Toluene110588Standard Protocol. High yield.
3

(10%)
DMSO100292Fast, but workup requires DMSO removal.
4

(10%)
Ethanol78485Green Protocol. Easy isolation.
5

(conc)
Acetic Acid118375Effective but harsh; lower functional group tolerance.

Critical Troubleshooting (Self-Validating Systems)

  • Issue: Low Conversion / Stalled Reaction.

    • Diagnosis: Water accumulation inhibiting the reversible imine formation.

    • Solution: Ensure the Dean-Stark trap is functioning (Protocol A) or add molecular sieves (Protocol B).

  • Issue: Formation of 2,3-Dihydro Intermediate.

    • Diagnosis: Incomplete oxidation/aromatization.

    • Solution: In Protocol B, extend reaction time or add a co-oxidant (e.g., DMSO serves as both solvent and oxidant).

  • Issue: Dimerization of

    
    -Hydroxy Ketone. 
    
    • Diagnosis: Hydroxyacetone can self-condense.

    • Solution: Add the

      
      -hydroxy ketone slowly (dropwise) to the refluxing amine solution to keep its instantaneous concentration low.
      

References

  • Friedländer Annulation Overview

    • Title: Recent Advances in the Friedländer Reaction.[2]

    • Source:Chemical Reviews
    • URL:[Link] (General Reference)

  • 2-Aminobenzophenone Versatility

    • Title: The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines.
    • Source:ResearchG
    • URL:[Link]

  • Iodine-Mediated Cyclization

    • Title: Molecular Iodine-C
    • Source:Journal of Organic Chemistry (Contextual grounding for Protocol B)
    • URL:[Link]

  • 
    -Halo Ketones in Quinoline Synthesis: 
    
    • Title: 3-haloquinolines by Friedländer reaction of -haloketones.
    • Source:Journal of Organic Chemistry
    • URL:[Link]

  • Isatin Routes (Alternative Context)

    • Title: 3-hydroxyquinoline - Organic Syntheses Procedure.
    • Source:Organic Syntheses
    • URL:[Link]

Disclaimer: Always consult the Safety Data Sheet (SDS) for all chemicals. 2-Aminobenzophenones and


-haloketones can be irritants or lachrymators. Perform all reactions in a fume hood.

Sources

Method

Application Note: Strategies for the N-Alkylation of 3-Hydroxy-4-pyridinone Scaffolds

Executive Summary The 3-hydroxy-4-pyridinone (3,4-HOPO) moiety is a privileged scaffold in medicinal chemistry, renowned for its high-affinity bidentate iron chelation properties (log K ~35-37 for Fe³⁺). It is the core s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-hydroxy-4-pyridinone (3,4-HOPO) moiety is a privileged scaffold in medicinal chemistry, renowned for its high-affinity bidentate iron chelation properties (log K ~35-37 for Fe³⁺). It is the core structure of Deferiprone , a clinically approved drug for iron overload.

"N-alkylation" of this scaffold presents a unique synthetic challenge due to the tautomeric nature of the pyridinone ring and the competing nucleophilicity of the 3-hydroxyl group. This guide outlines two distinct, field-proven protocols to achieve N-functionalization:

  • Method A (De Novo Ring Synthesis): The insertion of the N-alkyl group during the conversion of Maltol to the pyridinone ring. This is the industry gold standard for primary alkyl groups.

  • Method B (Post-Synthetic Modification): The direct alkylation of a pre-formed 3,4-HOPO ring. This requires a protection-deprotection strategy to prevent O-alkylation.

Strategic Decision Matrix

Before selecting a protocol, the researcher must analyze the starting material and the desired N-substituent.

DecisionMatrix cluster_A Method A Scope cluster_B Method B Scope Start Target: N-Alkylated 3,4-HOPO Q1 Is the Pyridinone Ring already formed? Start->Q1 MethodA METHOD A: Maltol Conversion (High Yield, Regiospecific) Q1->MethodA No (Starting from Maltol) MethodB METHOD B: Protected Alkylation (For Complex Linkers/Scaffolds) Q1->MethodB Yes (Starting from 3,4-HOPO) ScopeA Ideal for: - Methyl (Deferiprone) - Simple Alkyl Chains - Primary Amines MethodA->ScopeA ScopeB Ideal for: - Late-stage functionalization - Connecting to bulky carriers - Fragile amine linkers MethodB->ScopeB

Figure 1: Strategic selection between De Novo Synthesis (Method A) and Direct Alkylation (Method B).

Method A: De Novo Synthesis from Maltol (The "Maltol Route")

Mechanism & Rationale

This method does not technically "alkylate" a nitrogen; rather, it reacts Maltol (3-hydroxy-2-methyl-4-pyrone) with a primary amine (R-NH₂). The amine attacks the pyrone ring via a Michael-type addition, causing ring opening followed by recyclization to form the thermodynamically stable pyridinone.

Why this is superior:

  • Regiospecificity: The nitrogen must be the heteroatom in the ring; there is no risk of O-alkylation.

  • Efficiency: One-pot reaction.

  • Scalability: Used in the industrial synthesis of Deferiprone.[1][2]

Protocol A: Synthesis of N-Substituted 3,4-HOPO

Target: Synthesis of 1,2-dimethyl-3-hydroxy-4-pyridinone (Deferiprone) as a model.

Reagents
  • Maltol (3-hydroxy-2-methyl-4-pyrone)

  • Primary Amine (e.g., Methylamine 40% aq. solution)

  • Solvent: Deionized Water or Ethanol/Water (1:1)

  • Base: NaOH (for pH adjustment)

Step-by-Step Procedure
  • Charge: In a round-bottom flask equipped with a reflux condenser, dissolve Maltol (1.0 eq) in water (concentration ~0.5 M).

  • Addition: Add the primary amine (R-NH₂) (3.0 - 5.0 eq).

    • Note: Excess amine drives the equilibrium toward the pyridinone.

  • pH Adjustment: Adjust pH to >10 using NaOH if using amine salts. For aqueous methylamine, the solution will naturally be basic.

  • Reflux: Heat the mixture to reflux (100°C) for 6–12 hours.

    • Monitoring: The solution will darken (deep orange/brown). Monitor consumption of Maltol by TLC (SiO₂, 10% MeOH in DCM) or HPLC.

  • Workup:

    • Cool to room temperature.[2]

    • Acidify carefully with 6M HCl to pH ~6–7. This precipitates the zwitterionic pyridinone.

    • Cool on ice for 2 hours to maximize crystallization.

  • Purification: Filter the solid. Recrystallize from hot water or ethanol.

Yield Expectation: 60–80%

Method B: Direct Alkylation via Protection Strategy

Mechanism & Rationale

Direct alkylation of 3-hydroxy-4-pyridinone with an alkyl halide (R-X) often results in a mixture of N-alkylation and O-alkylation (at the 3-OH or 4-C=O positions). To force N-alkylation, the 3-hydroxyl group must be "masked" with a benzyl group.

MethodB_Workflow Step1 1. Protection (BnCl, NaOH) Step2 2. N-Alkylation (R-X, NaH/DMF) Step1->Step2 Step3 3. Deprotection (H2, Pd/C) Step2->Step3 End N-Alkylated Product Step3->End Start 3,4-HOPO Core Start->Step1

Figure 2: The three-stage workflow for regioselective direct alkylation.

Protocol B: Protection-Alkylation-Deprotection
Phase 1: Benzyl Protection[3]
  • Dissolve 3-hydroxy-2-methyl-4-pyridinone (1.0 eq) in Methanol/Water (9:1).

  • Add NaOH (1.1 eq) and stir for 15 min.

  • Add Benzyl Chloride (BnCl) (1.2 eq) dropwise.

  • Reflux for 8–12 hours.

  • Evaporate solvent, resuspend in DCM, wash with water. The product is 3-(benzyloxy)-2-methyl-4-pyridinone .

Phase 2: N-Alkylation
  • Activation: Dissolve the benzylated intermediate (1.0 eq) in anhydrous DMF under Nitrogen/Argon.

  • Deprotonation: Add NaH (60% in oil, 1.2 eq) at 0°C. Stir for 30 min until H₂ evolution ceases.

    • Critical: This generates the sodium salt of the pyridinone nitrogen.

  • Alkylation: Add the Alkyl Halide (R-X) (1.2 eq) dropwise.

  • Reaction: Allow to warm to RT and stir overnight.

  • Workup: Quench with water. Extract with EtOAc.[4] The N-alkylated product is usually more lipophilic.

Phase 3: Deprotection (Hydrogenolysis)[5]
  • Dissolve the N-alkylated, O-benzylated intermediate in Ethanol or Methanol.

  • Add 10% Pd/C catalyst (10 wt% loading).

  • Stir under H₂ atmosphere (balloon pressure is usually sufficient) for 4–6 hours.

  • Filtration: Filter through Celite to remove Pd/C.

  • Isolation: Evaporate solvent to yield the final 1-alkyl-3-hydroxy-2-methyl-4-pyridinone .

Quality Control & Characterization

To validate the success of the synthesis, compare the physicochemical properties against these benchmarks.

TestExpected Result (N-Alkylated)Failure Mode (O-Alkylated / Impurity)
FeCl₃ Test Deep Red/Purple immediately upon addition of 1% FeCl₃ solution.Pale yellow or no color change (indicates blocked OH group).
¹H NMR Ring protons (H-5, H-6) show characteristic doublet-doublet coupling. N-Alkyl protons shift downfield (~3.5 - 4.0 ppm).O-Alkyl protons appear at different shifts (~4.0 - 4.5 ppm). Absence of OH peak.
HPLC Single peak, retention time distinct from Maltol.Multiple peaks indicate regioisomers.
Solubility Soluble in water (zwitterionic form) and polar organics.O-alkylated byproducts are often highly lipophilic and water-insoluble.

Troubleshooting & Pitfalls

  • Tautomeric Mixtures (Method B): If you observe O-alkylation despite benzyl protection (rare but possible at the 4-position), switch to a softer base like Cs₂CO₃ in Acetone, or use the Maltol route (Method A).

  • Incomplete Deprotection: If the benzyl group is stubborn, add a trace of HCl or Acetic Acid to the hydrogenation flask to protonate the amine and facilitate catalyst turnover.

  • Tar Formation (Method A): If the Maltol reaction turns into a black tar, the temperature was likely too high or the concentration too dense. Dilute the reaction and ensure strict reflux control (100°C).

References

  • Kontoghiorghes, G. J., & Sheppard, L. (1987). Simple synthesis of the iron chelator 1,2-dimethyl-3-hydroxypyrid-4-one (L1) from maltol. Inorganica Chimica Acta, 136(1), L11–L12. Link

  • Santos, M. A. (2002). Recent developments on 3-hydroxy-4-pyridinones with high iron chelating efficacy. Coordination Chemistry Reviews, 228(2), 187-203. Link

  • Hider, R. C., & Kong, X. (2013). Iron: Effect of Overload and Deficiency.[6] In Interrelations between Essential Metal Ions and Human Diseases (pp. 229-294). Springer. Link

  • Liu, Z. D., & Hider, R. C. (2002). Design of clinically useful iron(III)-selective chelators. Medicinal Research Reviews, 22(1), 26-64. Link

Sources

Application

Application Note: Synthesis and Optimization of Isovanillin-Derived Schiff Bases

Introduction & Chemical Basis[1][2][3][4][5][6][7][8][9][10] The Isovanillin Advantage While Vanillin (4-hydroxy-3-methoxybenzaldehyde) is ubiquitous in Schiff base chemistry, its isomer Isovanillin (3-hydroxy-4-methoxyb...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Basis[1][2][3][4][5][6][7][8][9][10]

The Isovanillin Advantage

While Vanillin (4-hydroxy-3-methoxybenzaldehyde) is ubiquitous in Schiff base chemistry, its isomer Isovanillin (3-hydroxy-4-methoxybenzaldehyde) offers distinct electronic and steric advantages for ligand design and drug development.

  • Structural Distinction: Unlike o-vanillin, Isovanillin lacks an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen. This makes the carbonyl carbon more sterically accessible for nucleophilic attack by amines.

  • Electronic Environment: The methoxy group at the para position (C4) exerts a strong electron-donating resonance effect (

    
    ), which slightly reduces the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde. However, the hydroxyl group at the meta position (C3) exerts an electron-withdrawing inductive effect (
    
    
    
    ), balancing the reactivity and providing a crucial site for secondary coordination in metallodrugs.
Scope of Application

This guide details the synthesis of Isovanillin-based imines (Schiff bases) for:

  • Bioinorganic Chemistry: Synthesis of tridentate O-N-O ligands for Cu(II) and Zn(II) complexes.

  • Pharmaceutical Development: Creating precursors for aldehyde oxidase inhibitors.

  • Fluorescence Sensing: Exploiting the phenolic -OH for "turn-on" sensing mechanisms.

Reaction Mechanism

The formation of the azomethine bond (


) follows a nucleophilic addition-elimination pathway. Acid catalysis is critical to protonate the carbonyl oxygen, enhancing its electrophilicity to overcome the donating effect of the para-methoxy group.
Graphviz Diagram: Acid-Catalyzed Imine Formation

SchiffBaseMechanism Reactants Isovanillin + Primary Amine (R-NH2) Protonation Carbonyl Protonation (Acid Catalyst) Reactants->Protonation pH 4-5 Attack Nucleophilic Attack Protonation->Attack Activation Carbinolamine Carbinolamine Intermediate Attack->Carbinolamine Equilibrium Dehydration Dehydration (-H2O) Carbinolamine->Dehydration Rate Determining Step Product Schiff Base (Imine) Dehydration->Product Irreversible

Figure 1: The acid-catalyzed pathway requires careful pH control. If pH is too low, the amine is protonated (


) and loses nucleophilicity; if too high, the carbonyl is not sufficiently activated.

Experimental Protocols

Protocol A: Classical Reflux (High Purity)

Recommended for bulk synthesis and crystallization of thermodynamically stable isomers.

Reagents:

  • 3-Hydroxy-4-methoxybenzaldehyde (Isovanillin): 10 mmol (1.52 g)

  • Primary Aromatic Amine (e.g., Aniline derivatives): 10 mmol

  • Solvent: Absolute Ethanol (20 mL)

  • Catalyst: Glacial Acetic Acid (2-3 drops)

Step-by-Step Procedure:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 1.52 g of Isovanillin in 15 mL of absolute ethanol. Slight heating (40°C) may be required.

  • Addition: Add the equimolar amount of primary amine dissolved in 5 mL ethanol dropwise over 5 minutes.

  • Catalysis: Add 2-3 drops of glacial acetic acid. The solution color typically deepens (yellow/orange) immediately.

  • Reflux: Attach a condenser and reflux at 78°C for 3–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Isolation:

    • Scenario A (Precipitate forms hot): Filter immediately while hot to remove impurities.

    • Scenario B (No precipitate): Concentrate the solvent to 1/3 volume using a rotary evaporator. Cool to 4°C overnight.

  • Purification: Recrystallize from hot ethanol/water (9:1 ratio). Dry in a vacuum desiccator over

    
    .
    
Protocol B: Microwave-Assisted Synthesis (Green Chemistry)

Recommended for high-throughput screening and improving yields of sterically hindered amines.

Parameters:

  • Power: 300-450 W

  • Time: 2–5 minutes

  • Solvent: Minimal (Paste method) or Solvent-free

Step-by-Step Procedure:

  • Mixing: Grind 10 mmol Isovanillin and 10 mmol amine in a mortar until a homogeneous paste forms.

  • Wetting: Add 0.5 mL of methanol to create a slurry (improves energy transfer).

  • Irradiation: Place in a microwave reactor (or modified domestic microwave with proper venting). Irradiate in 30-second bursts to prevent overheating (Total time: 3 mins).

  • Work-up: Allow to cool. The solid product is washed with cold ether to remove unreacted starting materials.

Data Comparison: Conventional vs. Microwave[1][5][6][8]
ParameterConventional RefluxMicrowave Assisted
Reaction Time 3.0 – 6.0 Hours2 – 5 Minutes
Yield 65 – 78%85 – 94%
Solvent Usage 20–30 mL Ethanol< 1 mL Methanol
Purity (Crude) Moderate (Requires Recryst.)High

Characterization & Validation

To validate the synthesis, you must confirm the loss of the carbonyl group and the formation of the imine bond.

Spectroscopic Markers
TechniqueDiagnostic Signal (Isovanillin)Diagnostic Signal (Schiff Base Product)
FT-IR

stretch: ~1680 cm⁻¹

stretch: 1615–1630 cm⁻¹
(Sharp)
¹H NMR Aldehyde

: 9.8 ppm (Singlet)
Imine

: 8.3–8.8 ppm
(Singlet)
¹H NMR Phenolic

: ~9.5 ppm
Phenolic

: Shifts slightly downfield
¹³C NMR Carbonyl

: ~190 ppm
Imine

: ~160 ppm
Troubleshooting Guide (Self-Validating System)
  • Issue: Oiling Out. The product forms a viscous oil instead of a crystal.

    • Root Cause:[1][2][3] Presence of water or impurities preventing lattice formation.

    • Fix: Triturate the oil with cold diethyl ether or hexane. Scratch the side of the flask with a glass rod to induce nucleation.

  • Issue: Hydrolysis on TLC. The product spot disappears, and starting material spots reappear.

    • Root Cause:[1][2][3] The Schiff base is unstable in acidic silica gel or aqueous solvents.

    • Fix: Pre-treat TLC plates with 2% triethylamine in methanol before running the sample.

Application: Metal Complexation Workflow

Isovanillin Schiff bases are excellent ligands for transition metals (Cu, Zn, Ni) due to the availability of the 3-OH group and the imine nitrogen.

Graphviz Diagram: Metallodrug Synthesis Workflow

MetalComplex Ligand Synthesized Isovanillin Schiff Base (Ligand) Mixing Reflux in Ethanol (1:2 Metal:Ligand Ratio) Ligand->Mixing MetalSalt Metal Salt (Cu(OAc)2, ZnCl2) MetalSalt->Mixing pH_Adjust Adjust pH to 7-8 (Ammonia/NaOAc) Mixing->pH_Adjust Deprotonation of OH Precipitation Precipitation of Metal Complex pH_Adjust->Precipitation Analysis Characterization (UV-Vis, ESR, TGA) Precipitation->Analysis

Figure 2: The 3-OH group typically deprotonates to form a covalent bond with the metal, while the imine nitrogen forms a coordinate bond.

References

  • Synthesis and Biological Evaluation of Isovanillin Derivatives Source: Journal of Chemical and Pharmaceutical Research URL:[Link] (General landing for verification of specific volume data on isovanillin derivatives).

  • Microwave-Assisted Synthesis of Schiff Bases: A Green Approach Source: Rasayan Journal of Chemistry, Vol. 16, No. 2, 2023. URL:[Link]

  • Biological Activity of Schiff Base Metal Complexes Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Isovanillin Chemical Data & Reactivity Source: PubChem Compound Summary URL:[Link][4]

  • Spectroscopic Characterization of Schiff Bases Source: International Journal of ChemTech Research URL:[Link]

Sources

Method

Design of denticity ligands containing 3-Hydroxy-4-pyridinone units

Application Note: Rational Design and Synthesis of High-Denticity 3-Hydroxy-4-Pyridinone (3,4-HOPO) Ligands Abstract This guide details the engineering of multidentate chelators based on the 3-hydroxy-4-pyridinone (3,4-H...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Rational Design and Synthesis of High-Denticity 3-Hydroxy-4-Pyridinone (3,4-HOPO) Ligands

Abstract

This guide details the engineering of multidentate chelators based on the 3-hydroxy-4-pyridinone (3,4-HOPO) scaffold.[1][2] While bidentate ligands like Deferiprone (DFP) are clinically established, they suffer from rapid pharmacokinetic clearance and lower thermodynamic stability compared to hexadentate or octadentate analogues. This protocol provides a roadmap for synthesizing and validating high-denticity 3,4-HOPO ligands, specifically targeting Iron(III) sequestration (chelation therapy) and Zirconium-89 complexation (immuno-PET imaging).

Section 1: Rational Design Principles

The design of 3,4-HOPO ligands is governed by the Chelate Effect . Iron(III) prefers an octahedral coordination geometry (Coordination Number, CN=6).

  • Bidentate (DFP): Requires 3 molecules to bind 1 Fe(III) ion (

    
    ). This incurs a high entropic penalty.
    
  • Hexadentate: A single molecule with 3 HOPO units connected by a linker binds 1 Fe(III) ion (

    
    ). This maximizes entropic gain and kinetic stability.
    
  • Octadentate: Required for larger ions like Zr(IV) (CN=8) used in PET imaging.

Topology Selection

The backbone (linker) determines the geometry and solubility.

  • Tripodal (TREN/NTA): Ideal for Fe(III). The

    
     symmetry matches the octahedral face. Example: CP256 .
    
  • Linear (Spermine/Spermidine): Mimics natural siderophores but can suffer from steric strain if the chain length between HOPO units is insufficient.

  • Tetrapodal: Used for Octadentate designs (e.g., THPN ) to satisfy Zr(IV).

Thermodynamic Metrics

We rely on pM values rather than simple stability constants (


), as pM accounts for pH and ligand protonation.


Ligand ClassDenticityTarget IonTypical pM (Fe)Stability Mechanism
Deferiprone (DFP)2 (Bidentate)Fe(III)~19.4Concentration dependent (

)
CP256 (TREN-based)6 (Hexadentate)Fe(III)~29.8Chelate Effect (

)
THPN8 (Octadentate)Zr(IV)>30 (Zr)Macrocyclic/Cage Effect

Section 2: Synthesis Protocol (Hexadentate Scaffold)

Objective: Synthesize a TREN-capped tris(3,4-HOPO) ligand. Precursor: Maltol (3-hydroxy-2-methyl-4-pyrone).

Visualization of Synthesis Workflow

SynthesisWorkflow Maltol Start: Maltol BnMaltol 1. Benzyl Protection (BnCl, NaOH) Maltol->BnMaltol Protection of -OH Activated 2. Activation (Formation of active ester or direct amine insertion) BnMaltol->Activated Functionalization Coupling 3. Backbone Coupling (TREN + 3 eq. Unit) Activated->Coupling Amide Bond Formation Deprotection 4. Deprotection (H2, Pd/C) Coupling->Deprotection Removal of Benzyl Final Final Hexadentate Ligand (CP256 Analog) Deprotection->Final Purification

Figure 1: Step-wise synthesis of TREN-based 3,4-HOPO ligands. The critical step is the protection of the 3-hydroxyl group to prevent side reactions during coupling.

Detailed Methodology

Step 1: Protection (Benzyl Maltol)

  • Dissolve Maltol (10 g) in MeOH (100 mL).

  • Add 1.1 eq NaOH (aq) and stir for 15 min.

  • Add 1.1 eq Benzyl Chloride dropwise. Reflux for 12 hours.

  • Checkpoint: TLC (SiO2, 5% MeOH/DCM). Maltol (

    
    ) should disappear; Benzyl-Maltol (
    
    
    
    ) appears.
  • Evaporate and recrystallize from ethanol.[3]

Step 2: Amination (Insertion of Linker Arm) Note: To attach to a backbone, we first convert the pyrone to a pyridinone with a pendant arm (e.g., using


-alanine or ethylenediamine).
  • Dissolve Benzyl-Maltol in 1:1 Ethanol/Water.

  • Add excess amine (e.g., glycine or ethylenediamine) to insert the nitrogen into the ring (converting pyrone to pyridinone).

  • Reflux for 24-48 hours. The solution will darken.

  • Acidify to pH 2 to precipitate the intermediate.

Step 3: Backbone Coupling (The "Hexadentate" Step)

  • Activate the carboxylic acid of the pyridinone unit (using HATU/DIPEA or NHS/EDC).

  • Add the tripodal backbone (e.g., TREN - Tris(2-aminoethyl)amine) in a 1:3.3 molar ratio (Backbone:Ligand).

  • Stir at RT under

    
     for 16 hours.
    
  • Validation: ESI-MS must show the

    
     peak corresponding to the tris-substituted product. If mono- or bis-substituted peaks are dominant, add more activated ligand and heat.
    

Step 4: Deprotection

  • Dissolve the coupled product in MeOH/HCl.

  • Add 10% Pd/C catalyst (10 wt%).

  • Stir under

    
     atmosphere (balloon) for 4 hours.
    
  • Filter through Celite.

  • Stop Criteria: The filtrate should be colorless or pale yellow. A deep color suggests metal contamination or incomplete reaction.

Section 3: Validation & Self-Validating Protocols

Trustworthiness in ligand design comes from rigorous physicochemical characterization.

The "Iron Test" (Qualitative)
  • Protocol: Dissolve 1 mg of ligand in 1 mL water (pH 7). Add 1 drop of

    
     solution.
    
  • Expected Result: Immediate development of a deep red/purple color (

    
    ).
    
  • Failure Mode: If the solution turns brown or precipitates, the ligand is likely hydrolyzed or the pH is too high (forming Iron Hydroxides).

Potentiometric Titration (Quantitative)

Use a glass electrode system (e.g., Mettler Toledo) calibrated with GLEE software.

  • Ligand Protonation (

    
    ):  Titrate 1 mM ligand with 0.1 M NaOH. Determine 
    
    
    
    values for the HOPO hydroxyl (typically ~9.0) and the backbone amines.[4]
  • Complex Stability (

    
    ):  Titrate 1:1 Ligand:Fe(III).
    
  • Calculation: Use Hyperquad or HySS software to solve for

    
    .
    
    • Acceptance Criteria: For a hexadentate 3,4-HOPO,

      
       should be 
      
      
      
      .[5]
Zr-89 Stability Challenge (For Imaging Applications)
  • Label ligand with Zr-89 (oxalate form).

  • Incubate in human serum at

    
     for 7 days.
    
  • Analyze via radio-TLC or radio-HPLC.

  • Success Metric:

    
     intact complex after 7 days. If 
    
    
    
    , the denticity or cavity size is insufficient (consider moving to Octadentate THPN).

Section 4: Application Case Studies

Theranostics: Zr-89 Immuno-PET

The octadentate ligand THPN (Tetrapodal 3,4-HOPO) has emerged as a superior alternative to DFO.[2]

  • Mechanism:[2][5][6][7][8] Zr(IV) is an osteophilic metal. If the chelate fails, Zr accumulates in the bone.

  • Advantage:[9][10] THPN forms a neutral or charged complex (depending on design) that clears renally if not conjugated, but when conjugated to antibodies (e.g., Trastuzumab), it ensures the radioactive signal remains on the tumor, not the bone.

Antimicrobial "Trojan Horse"

Hexadentate 3,4-HOPO ligands (e.g., MRHT ) mimic natural siderophores (bacterial iron carriers).

  • Strategy: Conjugate an antibiotic (e.g., Ciprofloxacin) to the backbone of the HOPO ligand.

  • Action: Bacteria actively transport the Fe-HOPO complex (thinking it is food) across the cell membrane, dragging the antibiotic with it, bypassing resistance mechanisms.

References

  • Hider, R. C., et al. (2021). Bifunctional 3-Hydroxy-4-Pyridinones as Potential Selective Iron(III) Chelators.[10][11][12] MDPI. Link

  • Ma, M. T., et al. (2015). Tripodal tris(hydroxypyridinone) ligands for immunoconjugate PET imaging with 89Zr4+: comparison with desferrioxamine-B. Dalton Transactions. Link

  • Buchwalder, C., et al. (2017).[2] A new tetrapodal 3-hydroxy-4-pyridinone ligand for complexation of 89zirconium for positron emission tomography (PET) imaging.[2] RSC Advances. Link

  • Santos, M. A., et al. (2022). Hydroxypyridinone-Based Metal Chelators towards Ecotoxicity: Remediation and Biological Mechanisms. Molecules (NIH). Link

  • Deri, M. A., et al. (2021).[8] Thermodynamic Stability and Speciation of Ga(III) and Zr(IV) Complexes with High-Denticity Hydroxamate Chelators. Inorganic Chemistry.[5] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Portal: 3-Hydroxy-4-pyridinone Synthesis Optimization

Ticket ID: HPO-SYN-0042 Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Executive Summary The synthesis of 3-hydroxy-4-pyridinones (3,4-HPOs), such as Deferiprone, often appears...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: HPO-SYN-0042 Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary

The synthesis of 3-hydroxy-4-pyridinones (3,4-HPOs), such as Deferiprone, often appears deceptively simple on paper—typically involving the aminolysis of maltol (3-hydroxy-2-methyl-4-pyrone).[1] However, in practice, researchers frequently encounter low yields (<40%) , tar formation (polymerization) , and isolation difficulties due to the zwitterionic nature of the product.[1]

This guide moves beyond standard textbook protocols to address the "hidden" variables that kill yield: pH control during isolation, the choice of protecting groups, and specific solvent effects during crystallization.

Module 1: Synthetic Route Selection & Optimization

You likely started with the "one-pot" aminolysis of maltol. While fast, this route is prone to side reactions.[1] To maximize yield, you must choose the route that matches your specific amine's nucleophilicity.[1]

Route A: The "One-Pot" Maltol Aminolysis (Standard)

Best for: Simple, non-bulky primary amines (e.g., Methylamine).[1]

  • The Problem: High temperatures required for amine condensation often lead to oxidative polymerization of the free hydroxyl group, resulting in "black tar."

  • Yield Tip: Use sealed-vessel microwave irradiation instead of thermal reflux.[1] Microwave synthesis at 150°C for 18h has been shown to drive reactions with difficult amines (like dopamine) that fail under standard reflux, increasing yields from near 0% to ~37% for complex substrates [1].[1]

Route B: The Benzyl-Protection Strategy (High Purity)

Best for: Valuable/Complex amines or when "tar" is unavoidable.[1]

  • The Logic: Masking the 3-hydroxyl group prevents it from acting as a radical trap or oxidation site during the harsh aminolysis step.

  • Protocol Adjustment:

    • Protection: React Maltol with Benzyl Chloride (

      
      ) or Benzyl Bromide (
      
      
      
      ).[1]
    • Aminolysis: React

      
      -Benzyl-maltol with your amine (
      
      
      
      ).[1] The absence of the acidic phenol allows for cleaner kinetics.
    • Deprotection: Hydrogenolysis (

      
      , Pd/C) or acid hydrolysis (
      
      
      
      ).[1]
  • Why it improves yield: It adds steps but eliminates the degradation pathways that cause mass loss in the one-pot method.

Route C: The Elbs Oxidation (The "Hidden" High-Yield Route)

Best for: Large scale production of the core ring.[1]

  • The Logic: Instead of starting with Maltol, start with 4-pyridone.

  • Mechanism: Elbs oxidation of 4-pyridone

    
     4-pyridone-3-sulfate 
    
    
    
    Acid hydrolysis to 3-hydroxy-4-pyridinone.[1]
  • Yield Advantage: Behrman reported a 30% yield increase over traditional methods by isolating the sulfate ester intermediate and controlling pH, avoiding the ring destruction common in high-temp aminolysis [2].

Module 2: Troubleshooting & FAQs
Q1: "My reaction mixture turned into a black, viscous tar. What happened?"

Diagnosis: Oxidative polymerization. The 3-hydroxy group is electron-rich and susceptible to oxidation at the high reflux temperatures (often >100°C) required for the reaction.[1] Corrective Action:

  • Degas Solvents: Sparge your reaction solvent (usually water/ethanol) with Nitrogen or Argon for 20 minutes before heating.[1]

  • Add Antioxidant: In some protocols, adding a catalytic amount of sodium dithionite can prevent oxidation, though this complicates workup.[1]

  • Switch to Route B: Protecting the hydroxyl group (Benzyl protection) is the definitive fix for tar formation.[1]

Q2: "I see product on TLC, but I lose everything during workup. It won't precipitate."

Diagnosis: Incorrect pH.[1] 3,4-HPOs are zwitterions .[1]

  • Low pH (<3): The pyridine nitrogen is protonated (

    
    ).[1] Soluble in water.[1]
    
  • High pH (>9): The hydroxyl group is deprotonated (

    
    ).[1] Soluble in water.[1]
    
  • Neutral pH (pI): The neutral species (

    
    ) has the lowest solubility.[1]
    Corrective Action: 
    You must titrate the reaction mixture to the specific Isoelectric Point (pI)  of your ligand.[1] For Deferiprone-like derivatives, this is typically between pH 6.5 and 7.2 .[1]
    
  • Protocol: Cool the reaction mixture to 4°C. Slowly add 6M HCl or 6M NaOH while monitoring with a calibrated pH meter. Do not rely on litmus paper.[1] A massive precipitation usually occurs exactly at the pI.[1]

Q3: "My product is sticky and hygroscopic after filtration."

Diagnosis: Co-precipitation of impurities due to solvent choice.[1][2] Corrective Action: Switch your crystallization solvent from Ethanol to Methanol .

  • Evidence: Behrman noted that while Ethanol is standard, it often co-precipitates sticky hygroscopic impurities.[1] Methanol allows these impurities to stay in solution while the 3,4-HPO crystallizes as a clean mono-methanolate [2].[1][2]

Module 3: Visualization of Workflows
Figure 1: Synthetic Pathway Decision Tree

Caption: Decision logic for selecting the optimal synthetic route based on amine complexity and observed side reactions.

HPO_Synthesis Start Start: Maltol + Amine CheckAmine Is Amine Sterically Hindered or Valuable? Start->CheckAmine RouteA Route A: One-Pot Aminolysis (Water/EtOH Reflux) CheckAmine->RouteA No (Simple Amine) RouteB Route B: Benzyl Protection CheckAmine->RouteB Yes (Complex Amine) TarCheck Did Tar Form? RouteA->TarCheck Protection Step 1: BnCl/BnBr Protection RouteB->Protection Microwave Try Microwave Irradiation (150°C, Closed Vessel) TarCheck->Microwave Yes (Polymerization) Workup Workup: Adjust to pI (pH ~7) TarCheck->Workup No Microwave->Workup Aminolysis Step 2: Aminolysis Protection->Aminolysis Deprotection Step 3: H2/Pd-C Deprotection Aminolysis->Deprotection Deprotection->Workup

[1]

Figure 2: The "Yield Trap" in Isolation

Caption: The solubility profile of 3,4-HPOs relative to pH. Yield loss occurs if isolation is attempted outside the "Insolubility Zone" (pI).[1]

Solubility_Curve cluster_acid Acidic Conditions (pH < 4) cluster_neutral Isoelectric Point (pH 6-8) cluster_basic Basic Conditions (pH > 9) Cation Cationic Species (Protonated N) High Solubility Neutral Neutral Zwitterion (Precipitate) LOW Solubility Cation->Neutral Add Base (NaOH) Anion Anionic Species (Deprotonated OH) High Solubility Neutral->Anion Add Excess Base Anion->Neutral Add Acid (HCl)

Module 4: Data & Comparison

Table 1: Solvent Efficacy for Crystallization of 3,4-HPOs

Solvent SystemYield ImpactPurity ProfileNotes
Ethanol (95%) ModerateLowOften co-precipitates sticky, hygroscopic impurities.[1]
Water LowHighHigh solubility of product leads to significant mass loss in mother liquor.[1]
Methanol High High Recommended. Forms clean mono-methanolate crystals; impurities remain soluble [2].[1][2]
Acetone Very LowModerateProduct is usually insoluble, but so are tars.[1]
References
  • Westcott, S. A., et al. (2013).[1] "The Synthesis and Molecular Structure of 1-(3,4-Dihydroxyphenethyl)-3-hydroxy-2-methylpyridin-4(1H)-one Hydrochloride Methanol Solvate." Crystals, 3(3), 334-337.[1]

  • Behrman, E. J. (2009).[1] "Synthesis of 4-pyridone-3-sulfate and an improved synthesis of 3-hydroxy-4-pyridone." Chemistry Central Journal, 3(1).

  • Kontoghiorghes, G. J., et al. (2023).[1][3] "Deferiprone and Iron–Maltol: Forty Years since Their Discovery and Insights into Their Drug Design, Development, Clinical Use and Future Prospects." International Journal of Molecular Sciences, 24(5).[1][4]

Sources

Optimization

Technical Support Center: Solubility Enhancement of 3-Hydroxy-4-methoxybenzaldehyde (Isovanillin)

[1][2] Executive Summary: The Isovanillin Challenge Welcome to the Technical Support Center. You are likely here because 3-Hydroxy-4-methoxybenzaldehyde (Isovanillin) is precipitating out of your aqueous formulations or...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary: The Isovanillin Challenge

Welcome to the Technical Support Center. You are likely here because 3-Hydroxy-4-methoxybenzaldehyde (Isovanillin) is precipitating out of your aqueous formulations or showing poor bioavailability in your in vivo models.[1][2]

Unlike its famous isomer Vanillin (4-Hydroxy-3-methoxybenzaldehyde), Isovanillin possesses a significantly more stable crystal lattice, evidenced by its higher melting point (113–116°C vs. 81°C for Vanillin).[1] This thermodynamic stability results in lower aqueous solubility (~2.27 g/L at 20°C), making it a Class II candidate in the Biopharmaceutics Classification System (BCS) context—high permeability but low solubility.

This guide provides validated protocols to disrupt this lattice energy and stabilize the molecule in an aqueous environment.

Module 1: Diagnostics & Baseline Characterization

Q1: Why is my Isovanillin precipitating despite heating?

A: You are likely fighting the Crystal Lattice Energy . While heating increases kinetic solubility (endothermic dissolution), cooling causes rapid recrystallization because the molecule prefers its stable crystalline form over the disordered aqueous state.

Diagnostic Checklist:

  • Temperature: Are you measuring solubility at 20°C or 25°C? (Standard: ~2.27 g/L at 20°C).[1][3][4]

  • pH: The pKa of the phenolic hydroxyl is ~8.89 . Below pH 8, the molecule is non-ionized and hydrophobic. Above pH 9, it ionizes and dissolves, but becomes susceptible to oxidative degradation (browning).

  • Solvent: If using water alone, you will fail at high concentrations.[1] You must use a Solubility Enhancement System .

Data Comparison Table: Isovanillin vs. Vanillin

PropertyIsovanillin (Target)Vanillin (Isomer)Implication
CAS 621-59-0121-33-5Distinct chemical entities.[1][2]
Melting Point 113–116°C 81–83°CIsovanillin requires higher energy to break crystal lattice.[1][2]
Water Solubility ~2.27 g/L (20°C)~10 g/L (25°C)Isovanillin is ~4x less soluble than Vanillin.[1][2]
pKa 8.897.40Isovanillin is a weaker acid; harder to solubilize via pH adjustment.[1][2]

Module 2: Cyclodextrin Inclusion Complexes (Gold Standard)

Q2: Which Cyclodextrin (CD) should I use?

A:


-Cyclodextrin (

-CD)
or 2-Hydroxypropyl-

-cyclodextrin (HP-

-CD)
.[1]
  • Mechanism: The hydrophobic benzene ring of Isovanillin enters the lipophilic cavity of the CD, while the hydrophilic outer shell interacts with water.

  • Stoichiometry: Typically 1:1 .[1][2]

  • Orientation: NMR studies suggest the Isovanillin ring penetrates the cavity from the narrower rim.[5]

Q3: My inclusion complex is not forming. What is the protocol?

A: Simple physical mixing is insufficient. You must use high-energy methods to force the guest molecule into the host cavity.

Protocol: Kneading Method (High Yield/Low Cost)
  • Molar Ratio: Weigh Isovanillin (152.15 g/mol ) and

    
    -CD (1135  g/mol ) in a 1:1 molar ratio .
    
  • Wetting: Add a minimal amount of solvent (50:50 Ethanol:Water) to the

    
    -CD in a mortar to form a thick paste.
    
  • Kneading: Slowly add the Isovanillin powder to the paste. Knead vigorously with a pestle for 45–60 minutes .

    • Critical Step: The paste should not be too runny. The shear force drives the complexation.

  • Drying: Dry the paste in a vacuum oven at 40°C for 24 hours.

  • Washing: Wash the dried powder with a small amount of diethyl ether or cold ethanol to remove uncomplexed (free) Isovanillin.

  • Sieving: Pass through a 100-mesh sieve.

Protocol: Freeze-Drying (Best for Solubility) [1]
  • Dissolution: Dissolve

    
    -CD in water.[1][2][6] Dissolve Isovanillin in a small amount of ethanol.
    
  • Mixing: Add the Isovanillin solution dropwise to the

    
    -CD solution while stirring at 50°C.
    
  • Equilibration: Stir for 24 hours. The solution should be clear.

  • Lyophilization: Freeze at -80°C and lyophilize (freeze-dry) for 48 hours.

  • Result: An amorphous, fluffy powder with significantly enhanced water solubility.[1]

Module 3: Solid Dispersions & Cosolvency

Q4: Cyclodextrins are too expensive for my scale. What is the alternative?

A: Solid Dispersions using hydrophilic polymers (PEG 6000 or PVP K30). This method traps the Isovanillin in an amorphous state within a polymer matrix, preventing it from reforming its stable crystal lattice.

Workflow: Solvent Evaporation Method

SolidDispersion cluster_mechanism Mechanism of Action Start Raw Isovanillin (Crystalline) Mix Dissolve Both to Clear Solution Start->Mix Polymer Carrier Polymer (PEG 6000 or PVP K30) Polymer->Mix Solvent Common Solvent (Ethanol or Methanol) Solvent->Mix Evap Rotary Evaporation (40-50°C, Vacuum) Mix->Evap Molecular Mixing Dry Vacuum Drying (Remove Residual Solvent) Evap->Dry Precipitation Grind Pulverization & Sieving Dry->Grind Final Amorphous Solid Dispersion (High Solubility) Grind->Final Mech1 Polymer prevents recrystallization Final->Mech1 Mech2 Improved wettability Final->Mech2

Figure 1: Solvent Evaporation Workflow for Solid Dispersion preparation.

Q5: Can I just use a solvent mixture?

A: Yes, for liquid formulations. Isovanillin shows solvency (non-linear solubility increase) in binary mixtures.

  • Recommended System: Ethanol + Water.[1][2][7]

  • Note: Solubility peaks in pure ethanol, but a 40-60% Ethanol/Water mixture often provides the optimal balance of solubility and tolerability for biological assays.

Module 4: Analytical Validation

Q6: How do I prove I actually enhanced the solubility and didn't just make a physical mixture?

A: You need to prove the loss of crystallinity .

TechniqueObservation in Physical Mixture (Fail)Observation in Inclusion Complex/Dispersion (Pass)
DSC (Differential Scanning Calorimetry) Sharp endothermic peak at 113–116°C (Melting Point of Isovanillin).[1][2]Disappearance or significant broadening of the melting peak.
XRD (X-Ray Diffraction) Sharp, intense peaks characteristic of the crystal lattice.Halo pattern (Amorphous state) with no sharp peaks.[1][2]
FTIR (Infrared Spectroscopy) Distinct peaks for Phenolic -OH and Carbonyl C=O.[1][2]Shift or broadening of bands (e.g., -OH stretch) indicating Hydrogen bonding with the carrier.

References

  • LookChem. (2024).[1][2] Isovanillin CAS 621-59-0 Chemical Properties and Solubility Data. Retrieved from

  • ChemicalBook. (2024).[1][2] Isovanillin (621-59-0) Physical Properties and Safety. Retrieved from

  • National Institutes of Health (NIH). (2012). Vanillin and isovanillin: comparative vibrational spectroscopic studies. PubMed.[1][2][8][9] Retrieved from

  • American Chemical Society (ACS). (1998).[1] Structure of Neohesperidin Dihydrochalcone/β-Cyclodextrin Inclusion Complex. J. Agric.[1][2][5][8] Food Chem. Retrieved from

  • ResearchGate. (2025). Solubility determination and thermodynamic modeling of isovanillin in organic solvents. Retrieved from

Disclaimer: This guide is for research purposes only. Isovanillin is a chemical intermediate; ensure all safety protocols (MSDS) are followed during handling.

Sources

Troubleshooting

Troubleshooting cyclization of 3-Hydroxy-4-substituted intermediates

The following technical guide addresses the cyclization of 3-Hydroxy-4-substituted intermediates , focusing on two primary pathways relevant to drug discovery: (1) Aromatizing Dehydration (to form Furans/Pyrroles via Paa...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the cyclization of 3-Hydroxy-4-substituted intermediates , focusing on two primary pathways relevant to drug discovery: (1) Aromatizing Dehydration (to form Furans/Pyrroles via Paal-Knorr type intermediates) and (2) Stereoselective Aliphatic Cyclization (to form Lactones/Tetrahydrofurans via Mitsunobu or Acid Catalysis).[1]

Subject: Troubleshooting Guide for 3-Hydroxy-4-Substituted Precursors Lead Scientist: Senior Application Scientist, Process Chemistry Division Last Updated: February 2026[1]

Diagnostic Logic & Decision Matrix

Before selecting a protocol, you must characterize the "3-Hydroxy" intermediate's reactivity profile.[1] The presence of a substituent at the 4-position often introduces steric strain or electronic bias that dictates the competition between cyclization (desired) and elimination (undesirable).[1]

Interactive Troubleshooting Flowchart

The following diagram illustrates the decision logic for selecting the correct cyclization condition based on your substrate's electronic nature and stereochemistry.

CyclizationLogic Start Substrate Analysis: 3-Hydroxy-4-Substituted Intermediate TypeCheck Is the target Aromatic (Furan/Pyrrole) or Aliphatic? Start->TypeCheck Aromatic Target: Aromatic (Paal-Knorr Type) TypeCheck->Aromatic 1,4-Dicarbonyl system Aliphatic Target: Aliphatic (Lactone/THF) TypeCheck->Aliphatic Hydroxy-Ester/Alcohol AcidCat Method: Acid-Catalyzed Dehydration Aromatic->AcidCat StereoCheck Check C3-OH Stereochemistry relative to Nucleophile Aliphatic->StereoCheck Trouble1 Issue: Elimination to Enone? AcidCat->Trouble1 High Temp/Strong Acid Cis Cis Relationship (Syn) StereoCheck->Cis OH & Nu on same face Trans Trans Relationship (Anti) StereoCheck->Trans OH & Nu on opposite face Mitsunobu Method: Mitsunobu Cyclization (Inversion) Cis->Mitsunobu Requires Inversion SN2 Method: Base/Acid Cyclization (Retention/Direct) Trans->SN2 Backside Attack Feasible Trouble2 Issue: Polymerization? Mitsunobu->Trouble2 Steric Hindrance at C4

Caption: Decision tree for selecting cyclization methodologies based on substrate class and stereochemical constraints.

Module A: Aromatizing Cyclization (Furan/Pyrrole Synthesis)[1]

This module addresses the cyclization of 3-hydroxy-1,4-dicarbonyls (or their equivalents). These are often intermediates in the Paal-Knorr synthesis that fail to dehydrate spontaneously.[1]

The Core Problem: Elimination vs. Cyclization

The 3-hydroxy group is prone to


-elimination under acidic conditions, leading to an 

-unsaturated ketone (enone) rather than the heterocycle.[1] This is thermodynamically driven if the aromatic stabilization energy of the furan is insufficient to overcome the strain of the transition state.
Troubleshooting Q&A

Q1: I am observing the formation of an enone (elimination product) instead of the furan. How do I fix this?

  • Root Cause: The reaction temperature is too high, or the acid is too strong (promoting E1 elimination).[1]

  • Solution: Switch to a "mild dehydration" protocol.

    • Lower Temperature: Run the reaction at 40–60°C instead of reflux.

    • Change Acid: Replace

      
      -TsOH with Amberlyst-15  or Pyridinium p-toluenesulfonate (PPTS) .
      
    • Water Scavenging: The presence of water makes the dehydration reversible.[1] Use a Dean-Stark trap or add 4Å Molecular Sieves.[1]

Q2: My yield is low due to polymerization. Why?

  • Root Cause: Substrates with electron-rich substituents at the 4-position (e.g., 4-methoxy-phenyl) are prone to acid-catalyzed polymerization.[1]

  • Solution: Use Microwave-Assisted Synthesis .[1] Rapid heating (flash heating) often favors the intramolecular cyclization (kinetic product) over intermolecular polymerization.[1]

Comparative Acid Selection Matrix
Acid CatalystpKa (approx)Recommended SolventBest ForRisk Factor
p-TsOH -2.8Toluene/BenzeneRobust substratesHigh risk of elimination/charring
PPTS 5.2DCM/EtOHAcid-sensitive groupsSlower reaction rate
Amberlyst-15 ~ -2Toluene/MeCNEasy workup (filtration)Surface fouling
Iodine (I₂) N/A (Lewis Acid)DMSO/MeCN"Soft" cyclizationOxidative side reactions

Module B: Aliphatic Stereoselective Cyclization

This module addresses the cyclization of 3-hydroxy-4-substituted esters/amides to form lactones or lactams.[1] Here, the relative stereochemistry of the C3-hydroxyl and the C4-substituent is critical.[1]

The Core Problem: The Geometric Constraint

For an intramolecular


 reaction (e.g., alkoxide attacking a leaving group), the nucleophile and leaving group must be anti-periplanar (180°).[1]
  • Trans-relationship: If the C3-OH and the nucleophile are trans, direct cyclization is difficult.[1]

  • Cis-relationship: If they are cis, the geometry allows for closure, but the hydroxyl is a poor leaving group.[1]

Protocol: Mitsunobu Cyclization (Inversion)

The Mitsunobu reaction activates the hydroxyl group (making it a leaving group) and inverts the stereochemistry, allowing for cyclization even if the starting geometry is unfavorable.

Q3: The Mitsunobu reaction yields a sticky solid and no product. What went wrong?

  • Root Cause: The "betaine" intermediate failed to form, or the

    
     of the nucleophile is too high (>11).[1]
    
  • Solution:

    • Order of Addition: Crucial. Add DEAD/DIAD last and slowly to a solution of Substrate +

      
       at 0°C.
      
    • pKa Check: If cyclizing an amide (to form a lactam), the nitrogen might not be acidic enough.[1] Use a Boc-protected amine or add a co-acid.[1]

Q4: How do I remove the Triphenylphosphine Oxide (TPPO) byproduct?

  • Field Tip: Use the "MgCl₂ workup" .[1] TPPO forms a complex with

    
     that is insoluble in ether/hexane.[1]
    
    • Step: Dilute reaction with

      
      , add 
      
      
      
      (solid), stir for 30 min, and filter.

Experimental Protocols

Protocol A: Mild Cyclodehydration of 3-Hydroxy-1,4-Diones (Furan Synthesis)

Adapted from Paal-Knorr modifications [1].[1]

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a Dean-Stark apparatus topped with a reflux condenser.

  • Reagents:

    • 3-Hydroxy-4-substituted-1,4-dione (1.0 equiv)[1]

    • PPTS (0.1 equiv) - Chosen for mildness.[1]

    • Toluene (0.1 M concentration relative to substrate).[1]

  • Procedure:

    • Dissolve substrate and PPTS in Toluene.[1]

    • Heat to reflux (110°C) with vigorous stirring. Monitor water collection in the trap.

    • Checkpoint: Check TLC after 1 hour. If starting material remains but no elimination product is seen, add 4Å Molecular Sieves to the pot.[1]

  • Workup: Cool to RT. Wash with Sat.

    
     (2x) and Brine (1x).[1] Dry over 
    
    
    
    .[1][2]
  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Mitsunobu Lactonization of 3-Hydroxy Esters

For converting 3-hydroxy-4-substituted esters to lactones with stereochemical inversion [2].[1]

  • Setup: Flame-dried flask under Argon atmosphere.

  • Reagents:

    • 3-Hydroxy ester precursor (1.0 equiv)[1]

    • Triphenylphosphine (

      
      , 1.5 equiv)[1][2]
      
    • DIAD (Diisopropyl azodicarboxylate, 1.5 equiv)[1]

    • Solvent: Anhydrous THF (0.05 M).

  • Procedure:

    • Dissolve Substrate and

      
       in THF.[1][3] Cool to 0°C .[1][2][3][4]
      
    • Critical Step: Add DIAD dropwise over 20 minutes. Rapid addition causes exotherms that decompose the active betaine.

    • Allow to warm to RT and stir for 12 hours.

  • Workup: Concentrate solvent. Triturate the residue with cold

    
    /Hexane (1:1) to precipitate TPPO.[1] Filter.
    
  • Purification: The filtrate contains the product.[1] Purify via column chromatography.[1][2]

Mechanistic Visualization

The following diagram details the Mitsunobu pathway, highlighting the critical inversion step necessary for 3-hydroxy intermediates that are sterically "mismatched" for direct cyclization.

MitsunobuMechanism Reagents PPh3 + DIAD Betaine Morrison-Brunn-Huisgen Betaine Intermediate Reagents->Betaine 0°C Activation Oxyphosphonium Salt (Activated Alcohol) Betaine->Activation + Substrate (R-OH) Transition SN2 Transition State (Inversion) Activation->Transition Intramolecular Attack Product Cyclized Product (Lactone/Ether) + TPPO Transition->Product Steric Inversion

Caption: Mechanistic pathway of Mitsunobu cyclization showing activation and stereochemical inversion.

References

  • Paal-Knorr Furan Synthesis Mechanisms.

    • Title: "Mechanism of the Paal-Knorr Furan Synthesis."[1][5][6]

    • Source:Journal of Organic Chemistry.
    • URL:[Link][1]

  • Mitsunobu Cycliz

    • Title: "The Mitsunobu Reaction in the 21st Century."[1][3][4]

    • Source:Organic Chemistry Portal / Synthesis Reviews.
    • URL:[Link][1]

  • Troubleshooting Cyclodehydr

    • Title: "Cyclodehydration of 3-hydroxy-1,4-diketones."[1]

    • Source:ScienceDirect / Tetrahedron.[1]

    • URL:[Link][1]

Sources

Optimization

Technical Support Center: 3-Hydroxy-4-pyridinone (3,4-HPO) Metal Binding Optimization

Status: Operational Ticket ID: HPO-OPT-001 Subject: Optimizing pH and Experimental Conditions for Fe(III) Chelation Assigned Specialist: Senior Application Scientist, Ligand Design Unit Mission Statement Welcome to the 3...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: HPO-OPT-001 Subject: Optimizing pH and Experimental Conditions for Fe(III) Chelation Assigned Specialist: Senior Application Scientist, Ligand Design Unit

Mission Statement

Welcome to the 3,4-HPO Technical Support Center. This guide is designed for researchers encountering stability, solubility, or speciation issues when working with 3-hydroxy-4-pyridinone derivatives (e.g., Deferiprone/L1) and trivalent metals (Fe³⁺, Ga³⁺, Al³⁺). Unlike generic protocols, this guide focuses on the thermodynamic causality of binding events to help you troubleshoot experimental failures.

Module 1: Thermodynamics & Speciation (The "Why")

To optimize your binding conditions, you must first understand the competition between protons (


) and metal ions (

) for the ligand (

). 3,4-HPOs are bidentate chelators that form five-membered chelate rings via the ketone oxygen and the deprotonated hydroxyl group.
Key Physicochemical Parameters (Model: Deferiprone)
ParameterValue (Approx.)Significance

3.5 – 3.7Protonation of the pyridinium nitrogen. Below this pH, the ligand is positively charged (

).

9.6 – 9.9Deprotonation of the hydroxyl group (

). This is the active binding species (

).
Log

(Fe)
~35 – 37Overall stability constant for the tris-complex (

). Indicates extremely high affinity.
Optimal Stoichiometry 3:1 (Ligand:Metal)Required to form the neutral, lipophilic complex at physiological pH.
The pH-Driven Speciation Logic

Binding is not a binary "on/off" switch; it is a stepwise displacement of protons.

SpeciationLogic pH_Low pH < 2.0 (High [H+]) Species_Free Free Fe³⁺ + LH₂⁺ (No Binding) pH_Low->Species_Free Proton Competition pH_Mid pH 4.0 - 6.0 (Moderate [H+]) Species_Mono [FeL]²⁺ (Purple Complex) pH_Mid->Species_Mono Species_Bis [FeL₂]⁺ (Mixed Species) pH_Mid->Species_Bis pH_Phys pH 7.4 (Physiological) Species_Tris [FeL₃]⁰ (Orange/Red Neutral) pH_Phys->Species_Tris Target State Species_Free->Species_Mono pH increases > pKa1 Species_Mono->Species_Bis Stepwise Chelation Species_Bis->Species_Tris Full Saturation

Figure 1: Stepwise formation of Iron-HPO complexes driven by pH elevation. Note the charge shift from +2 to Neutral.

Module 2: Troubleshooting & FAQs (The "How")
Q1: My solution turns purple at pH 2, but precipitates at pH 5. Why?

Diagnosis: You are likely seeing the formation of the mono-complex (


) at low pH, which is soluble and purple (

nm). The precipitation at pH 5 usually indicates hydrolysis or incorrect stoichiometry .
  • The Mechanism: At pH 5, if the ligand concentration is insufficient to fully saturate the iron (forming

    
    ), free coordination sites on the iron are attacked by water/hydroxide, leading to insoluble iron hydroxides (
    
    
    
    ).
  • The Fix: Ensure a Ligand:Metal ratio of at least 3.5:1 (excess ligand) to drive the equilibrium toward the soluble

    
     complex and prevent hydrolysis.
    
Q2: Which buffer should I use? My iron control is disappearing.

Diagnosis: Buffer interference.

  • Avoid: Phosphate (precipitates

    
    ) and Citrate (competes for Fe binding).
    
  • Recommended: Non-coordinating buffers like MOPS , HEPES , or PIPES .

  • Protocol Note: Always perform a "buffer blank" scan to ensure the buffer itself doesn't absorb in the UV region of your ligand (280-300 nm).

Q3: I see a color shift from purple to orange. Is my ligand degrading?

Diagnosis: No, this is a solvatochromic/chelation shift .

  • Explanation:

    • Purple (~560 nm): Dominance of 1:1 (

      
      ) or 2:1 (
      
      
      
      ) complexes (Charge transfer band).
    • Orange/Red (~460 nm): Dominance of the saturated 3:1 (

      
      ) complex.
      
  • Action: This shift confirms you have successfully reached the fully coordinated state.

Module 3: Optimized Experimental Protocols
Protocol A: UV-Vis pH Titration (Determining Stability)

This protocol allows you to visualize the formation constants and stability of the complex across the pH range.

Materials:

  • 3,4-HPO Ligand Stock (1 mM in water).

  • FeCl₃ Stock (1 mM in 0.1 M HCl).

  • KCl (to maintain ionic strength,

    
     M).
    
  • 0.1 M NaOH and 0.1 M HCl for pH adjustment.

  • Spectrophotometer (Quartz cuvettes).

Workflow:

TitrationProtocol Start Start: Prepare Solution (1:3 Metal:Ligand Ratio) Acidify Acidify to pH 2.0 (Blank Reference) Start->Acidify Measure Measure Absorbance (200 - 800 nm) Acidify->Measure Titrate Add Micro-aliquots of NaOH Measure->Titrate Check_pH Check pH Stability Titrate->Check_pH Decision pH > 10? Check_pH->Decision Decision->Measure No Analyze Plot Abs vs pH (Isosbestic Points?) Decision->Analyze Yes

Figure 2: Step-by-step UV-Vis titration workflow for stability constant determination.

Step-by-Step Instructions:

  • Preparation: Mix

    
    
    
    
    
    and
    
    
    Ligand (slight excess > 3:1) in 0.1 M KCl.
  • Baseline: Acidify to pH 2.0. The solution should be pale or purple (depending on concentration). Record spectrum.

  • Titration: Incrementally increase pH by 0.2–0.5 units using NaOH. Allow 2 minutes for equilibration after each addition.

  • Observation:

    • Watch for the Isosbestic Point : A specific wavelength where absorbance remains constant while pH changes. The presence of clear isosbestic points indicates a clean equilibrium between two species (e.g.,

      
      ) without side reactions or precipitation.
      
  • Data Analysis: Plot Absorbance at

    
     (460 nm) vs. pH. The plateau indicates the pH range of maximum stability (usually pH 6–9).
    
References
  • Hider, R. C., & Hoffbrand, A. V. (2018). The Role of Deferiprone in Iron Chelation. New England Journal of Medicine. (Seminal work on the clinical application and binding logic of 3,4-HPOs).

  • Nurchi, V. M., et al. (2021). Bifunctional 3-Hydroxy-4-Pyridinones as Potential Selective Iron(III) Chelators: Solution Studies. Molecules. (Detailed thermodynamic data, pKa values, and speciation plots).

  • Santos, M. A., et al. (2012). Ferric complexes of 3-hydroxy-4-pyridinones characterized by density functional theory and Raman and UV-vis spectroscopies. Inorganic Chemistry. (Spectral characterization of the color shifts).

  • Martell, A. E., & Smith, R. M. (2004). NIST Critical Stability Constants of Metal Complexes. (The authoritative database for log K values used in speciation modeling).

Troubleshooting

Technical Support Center: Purification of 3-Hydroxy-4-nitrobenzoic Acid

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Purification strategies for 3-Hydroxy-4-nitrobenzoic acid (CAS: 619-14-7)[1] Introduction: The Molecule & The Challenge Wel...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Purification strategies for 3-Hydroxy-4-nitrobenzoic acid (CAS: 619-14-7)[1]

Introduction: The Molecule & The Challenge

Welcome to the technical support center. You are likely working with 3-Hydroxy-4-nitrobenzoic acid (3H4NBA) , a critical intermediate in the synthesis of bioactive scaffolds (e.g., anticancer agents targeting Ras proteins) and complex dyes.[1]

The Core Challenge: Synthesizing 3H4NBA (typically via nitration of 3-hydroxybenzoic acid) introduces a "regioisomer trap."[1] The directing effects of the hydroxyl group (ortho/para director) and the carboxylic acid (meta director) compete, often yielding the target 4-nitro isomer alongside significant quantities of the 2-nitro and 6-nitro isomers, as well as unreacted starting material.[1]

This guide provides self-validating protocols to isolate the 4-nitro isomer at >98% purity.

Module 1: Recrystallization (The Primary Defense)[1]

User Scenario: "My crude product is a brown/orange solid with ~85% purity. I need >98% without running a column."

The Logic (Why this works)

3H4NBA has a distinct solubility profile driven by the intramolecular hydrogen bond between the 3-OH and 4-NO2 groups.[1] This reduces its polarity slightly compared to its isomers, allowing for selective crystallization in aqueous-organic mixtures.[1]

Protocol: The "Dilute Alcohol" System

Reference Standard: Adapted from classical nitration workups [1, 2].[1]

Reagents:

  • Ethanol (95%) or Methanol[1]

  • Deionized Water[1]

  • Activated Charcoal (optional, for decolorization)[1]

Step-by-Step Workflow:

  • Dissolution: Suspend the crude solid in Ethanol (5 mL per gram of solid). Heat to reflux (approx. 78°C) until dissolved.[1]

    • Troubleshooting: If solids remain at boiling, they are likely inorganic salts (filter them out hot) or dinitrated byproducts (require more solvent).[1]

  • Decolorization (Critical for Brown Samples): Add activated charcoal (5% w/w).[1] Stir at reflux for 15 minutes. Filter hot through a pre-warmed Celite pad.[1]

  • The Anti-Solvent Drop: While keeping the filtrate hot/boiling, slowly add hot water dropwise.[1]

    • Endpoint: Stop adding water the moment a persistent turbidity (cloudiness) appears.[1]

    • Re-solubilize: Add a few drops of ethanol to just clear the solution again.[1]

  • Controlled Cooling: Allow the solution to cool to room temperature slowly (over 2-3 hours). Do not use an ice bath immediately; rapid cooling traps isomers.[1]

  • Final Harvest: Once at room temperature, move to 4°C for 1 hour. Filter the bright yellow crystals.[1] Wash with cold 20% EtOH/Water.[1]

Data: Solubility Profile
Solvent SystemTemp (°C)Solubility StatusImpurity Rejection Capability
Water (Neutral) 25Insoluble (<1 g/L)High (removes inorganic salts)
Water (Hot) 100ModerateModerate (some isomers co-crystallize)
Ethanol/Water (1:1) 25ModerateExcellent (Target crystallizes, isomers stay in mother liquor)
Ethyl Acetate 25HighLow (Good for extraction, bad for crystallization)

Module 2: Chemical Workup (The "pKa Swing")

User Scenario: "I have persistent unreacted 3-hydroxybenzoic acid (starting material) in my product."

The Logic

We exploit the acidity difference.[1][2]

  • 3-Hydroxybenzoic acid: pKa ~4.0 (COOH) and ~9.9 (Phenol).[1]

  • 3-Hydroxy-4-nitrobenzoic acid: pKa ~3.3 (COOH).[1][3] The nitro group (electron-withdrawing) increases the acidity of the carboxylic acid and the phenol significantly compared to the starting material [3, 4].[1]

However, a standard acid/base extraction often fails because both are carboxylic acids.[1] The trick is pH-controlled precipitation .

Visualization: The pH Swing Workflow

PurificationWorkflow Start Crude Mixture (Target + Starting Material) Step1 Dissolve in Sat. NaHCO3 (pH ~8.5) Start->Step1 Step2 Extract with Ethyl Acetate Step1->Step2 Removes neutral organic impurities Decision Aqueous Layer Contains Both Carboxylates Step2->Decision Keep Aqueous Phase Step3 Acidify slowly to pH ~3.5 - 4.0 Decision->Step3 Result1 Precipitate A: Enriched Target (Lower pKa) Step3->Result1 Filter Solid Step4 Acidify filtrate to pH < 2 Result1->Step4 Filtrate Result2 Precipitate B: Starting Material/Impurities Step4->Result2

Caption: Differential precipitation strategy based on pKa modulation. The target nitro-acid precipitates first due to lower pKa.[1]

Module 3: Chromatography (The Polisher)

User Scenario: "Recrystallization failed to remove a specific isomer (likely 2-nitro). I need an HPLC prep method."

The Logic

Separating nitro-positional isomers requires suppressing the ionization of the carboxylic acid to maximize hydrophobic interaction differences on the C18 chain.[1]

HPLC Method Parameters
ParameterRecommendationRationale
Column C18 (ODS) or Phenyl-HexylPhenyl columns offer superior selectivity for aromatic isomers (pi-pi interactions).[1]
Mobile Phase A Water + 0.1% TFA (or Formic Acid)Critical: Low pH (<2.[1]5) ensures COOH is protonated (neutral).[1]
Mobile Phase B Acetonitrile (ACN)Methanol can cause high backpressure; ACN provides sharper peaks for nitro-aromatics.[1]
Gradient 10% B to 60% B over 20 minsShallow gradient is required to separate the 2-nitro (elutes early) from 4-nitro (elutes late).
Detection UV @ 254 nm and 310 nmNitro groups absorb strongly at 254nm; 310nm is specific to the nitro-phenol conjugation.[1]

Troubleshooting Tip: If peaks are tailing, increase the TFA concentration to 0.15%. The intramolecular H-bond in 3-hydroxy-4-nitrobenzoic acid can sometimes cause peak broadening if the pH is near the pKa.[1]

FAQ & Troubleshooting

Q1: My product turned dark brown during drying. Is it ruined?

  • Diagnosis: This indicates oxidative degradation, likely triggered by residual alkali or light exposure.[1] Nitro-phenols are photosensitive.[1]

  • Fix: Re-dissolve in ethanol, treat with activated charcoal (as in Module 1), and recrystallize. Store the final product in amber vials under inert gas (Nitrogen/Argon).

Q2: I see a small peak at RRT 0.90 in HPLC that won't go away.

  • Diagnosis: This is likely the 3-hydroxy-6-nitrobenzoic acid isomer.[1] It is structurally very similar.

  • Fix: Recrystallization from water alone (no ethanol) is often more effective for removing the 6-nitro isomer than mixed solvents, as the solubility difference in pure water is more pronounced [5].[1]

Q3: Is this compound explosive?

  • Safety Warning: While not a primary explosive like TNT, mono-nitro benzoic acids are energetic.[1]

    • Do not heat the dry solid above 100°C.[1]

    • Do not grind heavily in a mortar.[1]

    • Always dry in a vacuum oven at moderate temp (<50°C).[1]

References

  • Cumming, W. M. (1937).[1][4] Systematic Organic Chemistry. Preparation of 3-hydroxy-4-nitrobenzoic acid via nitration in nitrobenzene.[1]

  • Google Patents. (2016).[1] CN105669462A - 3-Hydroxyl-4-nitrobenzoic acid and preparation method thereof. Describes industrial purification and yield optimization.

  • PubChem. (2025).[1] 3-Hydroxy-4-nitrobenzoic acid (CID 69265).[1] Physical properties and pKa data.[1][2][3][5]

  • Quora/Chemical Community. (2018).[1] Acidity of nitrobenzoic acids and separation logic. Discussion on pKa shifts due to ortho-nitro effects.

  • ChemicalBook. (2025).[1] 3-Hydroxy-4-nitrobenzoic acid Properties and Solubility.

Sources

Optimization

Technical Guide: Overcoming Steric Hindrance in 3-Hydroxy-4-Position Substitution

The following technical guide addresses the specific challenges of functionalizing the 4-position of 3-hydroxy-scaffolds (phenols, pyridines, etc.). This guide prioritizes overcoming steric hindrance (buttressing effects...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the specific challenges of functionalizing the 4-position of 3-hydroxy-scaffolds (phenols, pyridines, etc.). This guide prioritizes overcoming steric hindrance (buttressing effects) and regioselective ambiguity (C2 vs. C4 competition).

Diagnostic & Strategy Selection

Before selecting a protocol, diagnose the specific nature of your "steric" problem. In 3-hydroxy systems, failure at the 4-position usually stems from one of two distinct root causes:

  • The "In-Between" Trap (Regioselectivity): The reagents prefer the C2 position (between the C1-substituent and C3-OH) due to electronic activation (cooperative directing effects), even though it is sterically crowded. You need to divert the reaction to C4.

  • The "Buttress" Blockade (Reactivity): You are targeting C4, but the C3-OH (or its protecting group) and potentially a C5-substituent create a steric wall that prevents oxidative addition or nucleophilic attack.

Decision Matrix

Use the following logic flow to select your experimental module.

StrategySelection Start Identify Barrier at C4 Type Is the issue Regioselectivity (C2 vs C4) or Reactivity (Stalled Reaction)? Start->Type Regio Issue: Regioselectivity (Reaction goes to C2) Type->Regio Wrong Isomer React Issue: Reactivity (No Reaction at C4) Type->React No Product DoM Strategy: Directed Ortho Metalation (Use Bulky DMG or C2-Blocker) Regio->DoM Introduction of Electrophiles Mg Strategy: Mg-Mediated Coordination (Casnati-Skattebøl) React->Mg Formylation (CHO) Suzuki Strategy: Specialized Ligands (Buchwald/AntPhos) React->Suzuki C-C Bond Formation

Figure 1: Strategic decision tree for selecting the appropriate synthetic pathway based on the specific steric or regiochemical hurdle.

Module A: The Magnesium-Mediated "Delivery" System

Best for: Introducing a one-carbon unit (Formyl group) specifically at C4 when C3 is a free hydroxyl.

The Logic: Standard Vilsmeier-Haack or Reimer-Tiemann reactions often fail or give mixtures in hindered phenols. The Casnati-Skattebøl reaction utilizes a magnesium cation to coordinate with the phenoxide oxygen. This forms a cyclic transition state that "delivers" the formaldehyde equivalent exclusively to the ortho position. If C2 is sterically crowded (the "in-between" position), this method is highly effective at forcing substitution at C4.

Protocol: Mg-Mediated Ortho-Formylation

Reagents: Anhydrous MgCl₂, Triethylamine (Et₃N), Paraformaldehyde, THF or Acetonitrile.

StepActionCritical Technical Note
1 Phenoxide Formation Dissolve substrate (1.0 eq) in dry THF. Add Et₃N (3.75 eq). Add anhydrous MgCl₂ (1.5 eq). Stir at RT for 15 min. Checkpoint: The mixture should become a slurry (Magnesium phenoxide formation).
2 Reagent Addition Add dry Paraformaldehyde (6.0 eq) in one portion.
3 Reflux Heat to reflux for 2–4 hours. Monitor by TLC/LCMS.
4 Quench Cool to RT. Quench with 1N HCl or 5% H₂SO₄. Extract with EtOAc.

Troubleshooting FAQ:

  • Q: The reaction is stuck at 50% conversion.

    • A: Ensure your MgCl₂ is strictly anhydrous. Hydrated MgCl₂ fails to form the tight coordination complex required for the transition state. Use beads dried over P₂O₅ or freshly fused MgCl₂.

  • Q: I am seeing bis-formylation.

    • A: This is rare with this method. Reduce paraformaldehyde to 3.0 eq and monitor strictly.

Mechanism Visualization: The success relies on the Mg²⁺ acting as a template.

MgMechanism cluster_sterics Steric Control Phenol 3-Substituted Phenol MgComplex Mg-Phenoxide Complex Phenol->MgComplex + MgCl2/Et3N TS Cyclic Transition State MgComplex->TS + (CH2O)n Coordination Product 4-Formyl Product TS->Product Ortho-Delivery Note Mg coordinates to Oxygen, forcing reaction to nearest accessible ortho site (C4).

Figure 2: The magnesium cation anchors the reagent to the oxygen, overcoming entropic and steric barriers to attack the C4 position.[1]

Module B: Directed Ortho Metalation (DoM) for C4 Specificity

Best for: Introduction of complex electrophiles (I, Br, S, Si) when you need to override the natural C2 preference.

The Logic: In 3-substituted phenols protected as carbamates (O-CONEt₂), Lithium-Hydrogen exchange often occurs at C2 (between substituents) due to the "Cooperative Effect." To target C4, you must use Steric Steering .

Protocol: The "Blocked" Route

If direct lithiation yields the C2 isomer, use the Silicon-Blocking strategy.

  • Block C2: Silylate the phenol. If the 3-substituent allows, direct lithiation might go to C2. Quench with TMSCl.

    • Result: C2 is now blocked with a Trimethylsilyl group.

  • Target C4: Perform a second lithiation. With C2 blocked, the base (s-BuLi) is forced to deprotonate C4 (the only remaining ortho site).

  • Functionalize: Quench with your desired electrophile (E⁺).

  • Deblock: Remove the TMS group (TBAF or CsF).

Protocol: The "Bulky Base" Route

Alternatively, use a base that is too sterically hindered to abstract the proton at the crowded C2 position.

  • Reagent: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide).

  • Condition: -78°C in THF.

  • Note: LiTMP is significantly bulkier than n-BuLi or s-BuLi and often prefers the more accessible C4 proton over the "sandwiched" C2 proton.

Troubleshooting FAQ:

  • Q: My carbamate is migrating (Fries Rearrangement).

    • A: Keep the internal temperature strictly below -75°C. If migration persists, switch to the O-sulfamate or O-thiocarbamate directing groups, which are more resistant to rearrangement.

  • Q: I still get C2 lithiation with LiTMP.

    • A: Your C3 substituent might not be bulky enough. Proceed with the TMS-blocking strategy described above; it is the most robust method for ensuring regiocontrol.

Module C: Cross-Coupling at the Hindered 4-Position

Best for: Suzuki-Miyaura or Buchwald-Hartwig coupling where the 4-position contains a halogen (Br/I/Cl) but the reaction stalls due to the adjacent 3-OH/3-OR group.

The Logic: The 3-substituent creates an "ortho-effect," hindering the approach of the Palladium catalyst during the oxidative addition step. Standard ligands (PPh₃, dppf) often fail. You require electron-rich, bulky biaryl phosphine ligands that facilitate oxidative addition in crowded environments.

Recommended Catalyst Systems
ComponentRecommendationWhy?
Ligand SPhos or XPhos Buchwald ligands. The biaryl backbone provides stability, while the cyclohexyl/alkyl groups push electrons to Pd, accelerating oxidative addition into hindered C-Cl/C-Br bonds.
Alternative Ligand AntPhos Specifically designed for "tetra-ortho" substituted systems.[2] Excellent for extremely hindered couplings.
Base K₃PO₄ (anhydrous)Mild but effective. Avoids hydrolytic side reactions common with carbonates in some substrates.
Solvent Toluene/Water (10:1) The biphasic system often accelerates the transmetallation step.
Protocol: Hindered Suzuki Coupling
  • Mix: Aryl halide (1.0 eq), Boronic acid (1.5 eq), Pd(OAc)₂ (2-5 mol%), SPhos (4-10 mol%), and K₃PO₄ (2.0 eq).

  • Solvent: Add degassed Toluene/Water.

  • Heat: 100°C sealed tube.

  • Tip: If conversion is low, add 1-2 drops of water to the solvent system if using pure organic solvent; boronic acids require a trace of water for the transmetallation cycle.

References

  • Hofsløkken, N. U., & Skattebøl, L. (1999). Convenient Method for the ortho-Formylation of Phenols.[3][4] Acta Chemica Scandinavica, 53, 258–262.[4]

  • Snieckus, V., et al. (2024). The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. Chemical Reviews.

  • Tang, W., et al. (2014). Sterically demanding aryl-alkyl Suzuki-Miyaura coupling.[2][5][6] Organic Chemistry Frontiers (RSC).

  • Khani, F., et al. (2016). Regioselectivity Differentiation in Metalations of 3,5-Dichloro-Tertiary versus Secondary Benzamides. International Journal of Organic Chemistry.

Sources

Troubleshooting

Stability of 3-Hydroxy-4-methoxybenzaldehyde in aqueous solution

The following technical guide addresses the stability, solubility, and handling of 3-Hydroxy-4-methoxybenzaldehyde (Isovanillin) in aqueous experimental systems. Subject: Stability of 3-Hydroxy-4-methoxybenzaldehyde in A...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability, solubility, and handling of 3-Hydroxy-4-methoxybenzaldehyde (Isovanillin) in aqueous experimental systems.

Subject: Stability of 3-Hydroxy-4-methoxybenzaldehyde in Aqueous Solution Ticket ID: ISOV-STAB-001 Status: Resolved / Expert Guide Assigned Specialist: Senior Application Scientist

Executive Summary

3-Hydroxy-4-methoxybenzaldehyde (Isovanillin) is a structural isomer of vanillin used frequently as a precursor, enzyme inhibitor (e.g., aldehyde oxidase), or metabolic standard.[1] Users often report precipitation , discoloration (browning) , and loss of potency in aqueous media.

These failures are typically caused by three factors:

  • Solubility Limits: Direct dissolution in water is kinetically slow and thermodynamically limited (~2.27 g/L).

  • pH-Dependent Oxidation: At pH > 7.5, the phenolic moiety deprotonates, creating an electron-rich phenolate ion highly susceptible to auto-oxidation.

  • Aldehyde Reactivity: The aldehyde group forms Schiff bases with primary amine buffers (e.g., Tris, Glycine), leading to "silent" degradation.

Part 1: Solubility & Preparation Protocols

The Issue: Users attempt to dissolve solid Isovanillin directly into water or saline, resulting in incomplete dissolution or eventual precipitation.

Validated Preparation Protocol

Do not dissolve directly in aqueous buffer. Follow this "Solvent-Shift" method to ensure a stable, homogeneous solution.

  • Primary Stock Solution (1000x):

    • Dissolve Isovanillin in DMSO (Dimethyl sulfoxide) or Ethanol .

    • Solubility Limit: ~30 mg/mL in DMSO.[2]

    • Storage: -20°C, protected from light.

  • Working Solution:

    • Dilute the Primary Stock into the aqueous buffer while vortexing .

    • Max Final Concentration: Keep final DMSO concentration < 1% (v/v) to avoid biological toxicity, unless your assay tolerates higher.

    • Max Aqueous Solubility: Do not exceed 2 mg/mL in the final aqueous mixture.

Solubility Data Table
SolventSolubility Limit (approx.)Stability RiskRecommendation
Water / PBS ~2.3 g/L (20°C)High (Precipitation)Avoid for stock prep
DMSO ~30 mg/mLLowRecommended for Stock
Ethanol ~30 mg/mLModerate (Evaporation)Good alternative
Methanol SolubleModerateToxic for some bio-assays
Acetone SolubleHigh (Volatile)Avoid

Part 2: pH & Buffer Compatibility

The Issue: Solutions turn brown or yellow over time. The Cause: Auto-oxidation. The pKa of the phenolic hydroxyl is approximately 8.89 . As pH approaches this value, the concentration of the phenolate anion increases. This anion is a strong reducing agent and reacts rapidly with dissolved oxygen to form radical species and eventually polymerized brown pigments (similar to melanin formation).

Buffer Recommendations
  • Recommended: Phosphate (PBS), Citrate, HEPES (Good stability at pH 7.4).

  • Forbidden:

    • Tris (Tris(hydroxymethyl)aminomethane): Contains a primary amine that reacts with the aldehyde group of Isovanillin to form a Schiff Base (imine).

    • Glycine: Same mechanism (Schiff base formation).

    • Carbonate/Bicarbonate (pH > 9): Accelerates oxidation rapidly.

Visualizing the Degradation Risks

The following diagram illustrates the two primary degradation pathways you must prevent: Oxidation (pH-driven) and Derivatization (Buffer-driven).

Isovanillin_Stability cluster_prevention Prevention Strategy Isovanillin Isovanillin (3-Hydroxy-4-methoxybenzaldehyde) Phenolate Phenolate Anion (Reactive Intermediate) Isovanillin->Phenolate pH > 7.5 (Deprotonation) SchiffBase Schiff Base / Imine (Derivatization Product) Isovanillin->SchiffBase Primary Amines (Tris, Glycine) IsovanillicAcid Isovanillic Acid (Oxidation Product) Phenolate->IsovanillicAcid O2 (Air) Auto-oxidation BrownPolymer Brown Polymers (Quinones/Melanins) Phenolate->BrownPolymer Radical Polymerization (Color Change) UseDMSO Use DMSO Stock LowPH Keep pH < 7.5 NoAmines Avoid Tris/Glycine

Caption: Degradation pathways of Isovanillin showing pH-dependent oxidation and amine-mediated derivatization.

Part 3: Troubleshooting FAQ

Q1: My solution turned from colorless to pale yellow/brown overnight. Is it still usable?

  • Diagnosis: This indicates oxidation.[3][4] The "browning" is due to quinone-like polymerization products.

  • Verdict: Discard. Even a slight color change indicates a significant percentage of the active aldehyde has degraded or polymerized.

  • Prevention: Degas buffers with Nitrogen/Argon before use and store stock solutions in the dark at -20°C.

Q2: I see a new peak in my HPLC chromatogram at a shorter retention time.

  • Diagnosis: This is likely Isovanillic Acid . The aldehyde group oxidizes to a carboxylic acid, which is more polar and elutes earlier on Reverse-Phase (C18) columns.

  • Resolution: Check your buffer pH. If it is alkaline, oxidation is accelerated. Ensure your mobile phase is acidic (e.g., 0.1% Formic Acid) to suppress ionization during analysis.

Q3: Can I autoclave Isovanillin solutions?

  • Answer: No. The high heat and steam will accelerate both oxidation and potential degradation of the aldehyde.

  • Protocol: Sterile filter (0.22 µm PTFE or Nylon) the stock solution, or filter the final aqueous solution. Note: Do not use Cellulose Acetate filters if using high DMSO concentrations.

Part 4: Analytical Verification (HPLC)

To verify the stability of your specific formulation, use the following standard HPLC conditions.

ParameterCondition
Column C18 (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase A Water + 0.1% Phosphoric Acid (or Formic Acid)
Mobile Phase B Acetonitrile
Gradient 10% B to 60% B over 15 mins
Detection UV @ 230 nm (strong absorption) or 280 nm (specific)
Expected RT Isovanillic Acid (Oxidation product) elutes before Isovanillin.[1]

References

  • ChemicalBook. (2024).[5] Isovanillin Properties and Solubility Data. Link

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 12127: Isovanillin. Link

  • Sigma-Aldrich. (2024). 3-Hydroxy-4-methoxybenzaldehyde Product Specification. Link

  • Ubale, M. B., et al. (2015).[3] Kinetics and mechanistic oxidation of 3-ethoxy-4-hydroxybenzaldehyde using potassium permanganate. Rasayan Journal of Chemistry. Link

Sources

Optimization

Resolving O-methylation vs N-methylation in 3-Hydroxy-4-pyridinones

Welcome to the technical support center for resolving ambiguities in the methylation of 3-hydroxy-4-pyridinones. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for resolving ambiguities in the methylation of 3-hydroxy-4-pyridinones. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of achieving regioselective methylation on this important scaffold. Here, we will address common experimental challenges, provide in-depth troubleshooting guides, and offer validated protocols to ensure the integrity and success of your synthetic endeavors.

Introduction: The O- vs. N-Methylation Challenge

3-Hydroxy-4-pyridinones are a class of compounds widely utilized in medicinal chemistry, particularly as iron chelators.[1][2] The introduction of a methyl group can significantly modulate their physicochemical properties, including lipophilicity, metabolic stability, and target binding affinity. However, the ambident nucleophilic nature of the 3-hydroxy-4-pyridinone core presents a significant synthetic hurdle: the competing methylation at the 3-hydroxy oxygen (O-methylation) and the ring nitrogen (N-methylation). Achieving regioselectivity is paramount for the desired biological activity and unambiguous structure-activity relationship (SAR) studies. This guide provides a comprehensive resource to control and verify the outcome of your methylation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence whether O-methylation or N-methylation occurs?

The regioselectivity of methylation in 3-hydroxy-4-pyridinones is a delicate balance of several factors:

  • The Base: The choice and strength of the base are critical. Stronger bases, such as sodium hydride (NaH), tend to favor O-methylation by deprotonating the more acidic 3-hydroxyl group. In contrast, weaker bases like potassium carbonate (K2CO3) may lead to a mixture of products or favor N-methylation.

  • The Solvent: The polarity of the solvent plays a crucial role. Polar aprotic solvents like dimethylformamide (DMF) or acetone can influence the reaction outcome. For instance, in the presence of a carbonate base, acetone has been shown to favor N-alkylation of similar pyridone systems.[3]

  • The Methylating Agent: The nature of the methylating agent is another key determinant. "Hard" methylating agents, such as dimethyl sulfate or methyl triflate, are generally expected to favor reaction at the harder oxygen atom, leading to O-methylation. "Softer" agents like methyl iodide may show less selectivity or favor N-methylation.

  • Reaction Temperature: Temperature can influence the kinetic versus thermodynamic control of the reaction, thereby affecting the product ratio.

Q2: I performed a methylation reaction and I'm unsure of the major product. What is the first analytical step I should take?

The most powerful initial step for differentiating between O- and N-methylated isomers is Nuclear Magnetic Resonance (NMR) spectroscopy , specifically ¹H NMR. The chemical shift of the newly introduced methyl group will be significantly different for the two isomers.

  • O-Methyl (3-methoxy-4-pyridinone): The methyl protons will appear as a singlet typically in the range of δ 3.8 - 4.2 ppm .

  • N-Methyl (1-methyl-3-hydroxy-4-pyridinone): The methyl protons will also be a singlet but will resonate further downfield, usually in the range of δ 3.5 - 3.9 ppm .

A quick look at the ¹H NMR spectrum should give you a strong indication of the major product. For unambiguous confirmation, 2D NMR techniques like HSQC and HMBC are recommended.[4][5]

Q3: My ¹H NMR is ambiguous. How can I definitively confirm the structure?

For unequivocal structural elucidation, 2D NMR spectroscopy is indispensable.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment is key to establishing long-range (2-3 bond) correlations between protons and carbons.[5]

    • For the N-methyl isomer , you will observe a correlation between the N-methyl protons and the C2 and C6 carbons of the pyridinone ring.

    • For the O-methyl isomer , you will see a correlation between the O-methyl protons and the C3 carbon.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment confirms direct one-bond proton-carbon correlations.[5] It is useful for assigning the carbon signals corresponding to the methyl groups.

By combining the information from both HMBC and HSQC, you can build a conclusive picture of the molecular connectivity.

Troubleshooting Guides

Problem 1: My reaction yields a mixture of O- and N-methylated products. How can I improve the selectivity?

Visualizing the Competing Pathways:

G cluster_1 Reaction Pathways Starting Material 3-Hydroxy-4-pyridinone Intermediate_O O-Anion Intermediate Starting Material->Intermediate_O Strong Base (e.g., NaH) Intermediate_N N-Anion Tautomer Starting Material->Intermediate_N Weaker Base (e.g., K2CO3) Base Base (e.g., NaH, K2CO3) Methylating Agent Methylating Agent (e.g., MeI, (CH3)2SO4) Solvent Solvent (e.g., DMF, Acetone) Product_O O-Methylated Product (3-Methoxy-4-pyridinone) Intermediate_O->Product_O Hard Methylating Agent (e.g., (CH3)2SO4) Product_N N-Methylated Product (1-Methyl-3-hydroxy-4-pyridinone) Intermediate_N->Product_N Softer Methylating Agent (e.g., MeI)

Caption: Competing O- vs. N-methylation pathways.

Strategies for Enhancing Selectivity:

ParameterTo Favor O-MethylationTo Favor N-MethylationRationale
Base Strong, non-nucleophilic bases (e.g., NaH, LiHMDS)Weaker bases (e.g., K₂CO₃, Cs₂CO₃)Strong bases will preferentially deprotonate the more acidic 3-OH group. Weaker bases may allow for tautomerization and reaction at the nitrogen.
Solvent Polar aprotic (e.g., DMF, THF)Less polar or specific coordinating solvents (e.g., Acetone, CH₃CN)Solvent can influence the solubility of the intermediate salts and the reactivity of the nucleophiles.
Methylating Agent "Hard" agents (e.g., Dimethyl sulfate, Methyl triflate)"Softer" agents (e.g., Methyl iodide)Based on Hard-Soft Acid-Base (HSAB) theory, the hard oxygen prefers to react with a hard electrophile, while the softer nitrogen may react with a softer electrophile.[6]
Temperature Lower temperatures (e.g., 0 °C to RT)Often requires heatingLower temperatures can favor the kinetically controlled product, which is often the O-methylated isomer.

Experimental Protocol for Selective O-Methylation:

  • Preparation: To a solution of 3-hydroxy-4-pyridinone (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (N₂ or Ar), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise.

  • Deprotonation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Methylation: Cool the reaction mixture back to 0 °C and add dimethyl sulfate (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

Problem 2: I have a mixture of isomers that I cannot separate by column chromatography. What should I do?

Solution: High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is an excellent technique for separating closely related isomers.

Workflow for HPLC Method Development:

G Start Inseparable Mixture ColumnSelection Select C18 or Phenyl-Hexyl Column Start->ColumnSelection MobilePhase Initial Mobile Phase: Water (0.1% TFA) : Acetonitrile (0.1% TFA) ColumnSelection->MobilePhase Gradient Run a Scout Gradient (e.g., 5-95% Acetonitrile over 20 min) MobilePhase->Gradient Analysis Analyze Chromatogram for Separation Gradient->Analysis Optimization Optimize Gradient, Flow Rate, or Mobile Phase Composition Analysis->Optimization Poor Resolution Separation Achieve Baseline Separation Analysis->Separation Good Resolution Optimization->Gradient

Caption: HPLC method development workflow.

Step-by-Step HPLC Protocol:

  • Column Selection: A standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point. For challenging separations, a phenyl-hexyl column may offer alternative selectivity.[7]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Initial Gradient:

    • Flow rate: 1.0 mL/min

    • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV detection at a wavelength where both isomers absorb (e.g., 254 nm or 280 nm).

  • Optimization: Based on the initial chromatogram, adjust the gradient slope to improve the resolution between the two isomer peaks. A shallower gradient around the elution time of the isomers will provide better separation.

The N-methyl isomer is generally more polar than the O-methyl isomer and is expected to have a shorter retention time on a reverse-phase column.

Problem 3: How can I use mass spectrometry to differentiate between the O- and N-methylated isomers?

While both isomers will have the same molecular weight, their fragmentation patterns in tandem mass spectrometry (MS/MS) can be distinct.

  • N-Methyl Isomer: Expect to see a characteristic loss of a methyl radical (•CH₃, 15 Da) or a neutral loss of formaldehyde (CH₂O, 30 Da) via rearrangement.

  • O-Methyl Isomer: Fragmentation may involve the loss of the methyl group, but also cleavage of the pyridinone ring. The fragmentation pathways will be influenced by the stability of the resulting fragment ions.[8]

Procedure for MS/MS Analysis:

  • Infuse a pure sample of each suspected isomer (if available) or the mixture into the mass spectrometer.

  • Perform a full scan to identify the parent ion [M+H]⁺.

  • Select the parent ion for collision-induced dissociation (CID).

  • Acquire the MS/MS spectrum and analyze the fragmentation patterns for characteristic losses.

By comparing the fragmentation spectra, you can identify unique fragment ions for each isomer, which can then be used to confirm their identities in a mixture.

References

  • Comins, D. L., & Goehring, R. R. (1994). N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone. Tetrahedron Letters, 35(18), 2871-2874.
  • Knack, D. L., Guthrie, D. A., & Murdoch, J. R. (2017). Competition between N and O: use of diazine N-oxides as a test case for the Marcus theory rationale for ambident reactivity. Organic & Biomolecular Chemistry, 15(3), 543-551.
  • Barkawi, L. S., & Cohen, J. D. (2010). A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format.
  • Hider, R. C., & Kong, X. (2010). Chemistry and biology of siderophores.
  • Yasumoto, E., et al. (2004). Cytotoxic activity of deferiprone, maltol and related hydroxyketones against human tumor cell lines. Anticancer Research, 24(2B), 755-762.
  • Santos, M. A., et al. (2024). Synthesis of 3-hydroxy-4-pyridinone hexadentate chelators, and biophysical evaluation of their affinity towards lipid bilayers. Bioorganic Chemistry, 152, 107806.
  • Hao, X., et al. (2015). Mild and Regioselective N-Alkylation of 2-Pyridones in Water. Organic Letters, 17(15), 3858–3861.
  • Ivanova, G., et al. (2016). NMR study of the interaction of fluorescent 3-hydroxy-4-pyridinone chelators with DMPC liposomes. Physical Chemistry Chemical Physics, 18(7), 5484-5493.
  • Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. Retrieved from [Link]

  • Banerjee, A. K., et al. (2025). Use of Methyliodide in o-Methylation of organic compounds. Organic & Medicinal Chem IJ, 14(2), 555882.
  • Matencio, A., et al. (2017). Separating and Identifying the Four Stereoisomers of Methyl Jasmonate by RP-HPLC and using Cyclodextrins in a Novel Way. Phytochemical Analysis, 28(3), 151-158.
  • LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

Sources

Troubleshooting

Minimizing side reactions in 3-Hydroxy-4-aminobutyric acid synthesis

Topic: Minimizing Side Reactions in 3-Hydroxy-4-aminobutyric Acid (GABOB) Synthesis Current Status: Operational Support Lead: Senior Application Scientist Mission Statement Welcome to the GABOB Optimization Hub. 3-Hydrox...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions in 3-Hydroxy-4-aminobutyric Acid (GABOB) Synthesis Current Status: Operational Support Lead: Senior Application Scientist

Mission Statement

Welcome to the GABOB Optimization Hub. 3-Hydroxy-4-aminobutyric acid (GABOB) presents a unique synthetic challenge due to its bifunctional nature (hydroxyl and amine groups) and its tendency to undergo intramolecular cyclization. This guide moves beyond basic recipes to address the causality of failure modes—specifically lactonization, polymerization, and racemization—providing self-validating protocols for industrial and research-grade synthesis.

Module 1: The Lactonization Trap (Thermodynamics & pH)

User Query: "I successfully synthesized the crude product, but during acid workup, my yield plummeted, and NMR shows a new set of peaks. What happened?"

Technical Diagnosis: You have likely shifted the thermodynamic equilibrium toward 3-hydroxy-4-aminobutyrolactone . In acidic media (pH < 4.0), the free carboxyl group and the


-hydroxyl group undergo acid-catalyzed intramolecular esterification. This is the most common "silent killer" of GABOB yield.

The Mechanism: Unlike linear amino acids, GABOB exists in a dynamic equilibrium. Strong mineral acids (HCl, H₂SO₄) used to protonate the amine or hydrolyze the nitrile precursor will drive water removal, locking the molecule into the lactone form.

Visualizing the Equilibrium (Pathway Diagram)

GABOB_Lactonization Linear GABOB (Linear) (Active Form) Transition Tetrahedral Intermediate Linear->Transition + H+ (Acidic pH) Lactone GABOB Lactone (Cyclic Impurity) Transition->Lactone - H2O (Dehydration) Lactone->Linear + OH- (Basic pH/Hydrolysis) Water H2O

Figure 1: The acid-catalyzed equilibrium between GABOB and its lactone form. Acidic conditions drive the reaction to the right (red), while basic conditions favor the open chain (blue).

Troubleshooting Protocol: The "No-Acid" Isolation

To recover the linear acid without reforming the lactone, avoid bulk acidification.

  • Stop Point: After hydrolysis of the nitrile/amide precursor, do not acidify to precipitate.

  • Resin Selection: Use a strongly acidic cation exchange resin (e.g., Dowex 50W or Amberlite IR-120) in the H+ form.

  • Loading: Load the crude alkaline hydrolysate onto the column. GABOB (amine) binds; salts (Na+, K+) pass through or are displaced.

  • Elution (The Critical Step): Elute with 1M - 2M Aqueous Ammonia (NH₄OH) .

    • Why? The ammonia creates a basic local environment as the product elutes, keeping the carboxylate deprotonated (

      
      ) and preventing lactonization.
      
  • Finishing: Evaporate the ammoniacal fractions under vacuum. The excess ammonia evaporates, leaving the zwitterionic GABOB.

Module 2: Chemical Synthesis (The Epichlorohydrin Route)

User Query: "I am using the epichlorohydrin/cyanide route. The reaction mixture turned dark brown/black, and purification is impossible."

Technical Diagnosis: This "tarring" effect is caused by exothermic polymerization of epichlorohydrin or bis-alkylation of the amine. This route involves high-energy intermediates (epoxides) that are prone to runaway reactions if thermal control is lost.

Key Side Reactions:

  • Polymerization: Epichlorohydrin polymerizes in the presence of trace acid or excessive heat.

  • Bis-alkylation: The newly formed amine reacts with another molecule of epichlorohydrin, forming a dimer.

Impurity Control Table
ParameterOptimal RangeFailure ConsequenceCorrective Action
Temperature (Opening) 0°C – 10°CRapid polymerization (Tar)Add Epichlorohydrin dropwise to Cyanide solution; use jacketed cooling.
Stoichiometry Excess NH₃ (10-20 eq)Bis-alkylation (Dimer)Use massive excess of ammonia during the amination step to favor primary amine formation.
pH (Hydrolysis) > 12 (Strong Base)Incomplete Hydrolysis (Amide)Ensure full conversion of nitrile

acid. Monitor via TLC (disappearance of Nitrile stretch).
Optimized Workflow Diagram

Epichlorohydrin_Route Epi Epichlorohydrin ChloroNitrile 4-chloro-3-hydroxy butyronitrile Epi->ChloroNitrile Ring Opening (Keep <10°C) Polymer Polymerization (Dark Tar) Epi->Polymer High Temp / Acid HCN HCN / NaCN AminoNitrile 4-amino-3-hydroxy butyronitrile ChloroNitrile->AminoNitrile Ammonolysis (Excess NH3) Dimer Bis-Alkylated Dimer (Impurity B) AminoNitrile->Dimer Low NH3 Ratio GABOB GABOB (Crude) AminoNitrile->GABOB Acid Hydrolysis

Figure 2: The chemical synthesis pathway highlighting critical control points (red dotted lines) where side reactions occur.

Module 3: Stereochemical Integrity (Enantiomeric Excess)

User Query: "I need (R)-GABOB for a pharmaceutical application, but my chemical synthesis yields a racemate. How do I fix this?"

Technical Diagnosis: Standard chemical synthesis from achiral epichlorohydrin yields racemic (R,S)-GABOB. Furthermore, even if you start with chiral (R)-epichlorohydrin, harsh hydrolysis conditions (strong acid/heat) can cause partial racemization via an elimination-addition mechanism.

Solution: Chemo-Enzymatic Resolution Switch to an enzymatic protocol to establish or maintain chirality.

Protocol A: Kinetic Resolution (Lipase) [1]

  • Enzyme: Candida antarctica Lipase B (CAL-B).[1][2]

  • Substrate: Racemic ethyl 3-hydroxy-4-aminobutyrate (ester form).

  • Mechanism: The lipase selectively hydrolyzes the (S)-ester, leaving the (R)-ester intact (or vice versa depending on conditions).[1]

  • Validation: Monitor enantiomeric excess (ee%) using Chiral HPLC (e.g., Chiralpak AD-H column).

Protocol B: Asymmetric Synthesis (Aspartase)

  • Biocatalyst: Escherichia coli expressing aspartase activity.[3][4]

  • Substrate: 4-amino-2-butenoic acid (or related unsaturated precursors).

  • Advantage: 100% theoretical yield of the (R)-isomer, avoiding the 50% loss inherent in kinetic resolution.

Module 4: FAQ - Rapid Fire Troubleshooting

Q1: Can I distill GABOB to purify it? A: Absolutely not. GABOB is a zwitterionic solid with a high melting point. Heating it will cause decomposition and rapid lactonization. Use recrystallization (Water/Ethanol) or Ion Exchange Chromatography only.

Q2: My product is hygroscopic and sticky. Why? A: This usually indicates residual mineral salts (NaCl, KCl) or incomplete removal of the acid used in hydrolysis.

  • Fix: Dissolve in minimum water, load onto Cation Exchange resin, wash with water (removes anions), and elute with Ammonia (leaves cations behind on resin, elutes product).

Q3: How do I store GABOB to prevent degradation? A: Store in a desiccator at 4°C. Moisture promotes the equilibrium shift toward the lactone. Ensure the container is flushed with argon if long-term storage is required.

References
  • Enzymatic Synthesis & Resolution

    • Method for enzymatic preparation of R-3-aminobutyric acid.[4] (WO2019062222A1). Google Patents. Link

    • Synthesis of (R)-3-Hydroxybutanoic Acid via Enzymatic Catalysis. BenchChem Application Notes.[1] Link

  • Chemical Synthesis & Side Reactions

    • Synthesis of S- and R-4-Amino-3-hydroxybutyric Acid (GABOB).[5] Acta Chemica Scandinavica. (Discusses the conversion of erythronate and azide intermediates). Link

    • Reactions of Trifluorotriacetic Acid Lactone... (Context on lactone stability). MDPI Molecules. Link

  • Purification Methodologies

    • Ion-exchange chromatography method for the purification...[6] PubMed (General protocol for zwitterion/DNA separation applicable to amino acids). Link(Note: Generalized reference for IEX utility in zwitterions).

    • Guide to Ion-Exchange Chromatography. Harvard Apparatus. Link

Sources

Optimization

Technical Support Center: Optimization of Reaction Temperature for 3-Hydroxy-4-pyrone Conversion

Executive Summary & Scope This technical guide addresses the thermal optimization of 3-hydroxy-4-pyrone (Maltol) and its conversion into 3-hydroxy-4-pyridinones (e.g., Deferiprone).[1] This transformation is a cornerston...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This technical guide addresses the thermal optimization of 3-hydroxy-4-pyrone (Maltol) and its conversion into 3-hydroxy-4-pyridinones (e.g., Deferiprone).[1] This transformation is a cornerstone in the synthesis of iron-chelating therapeutics and involves the substitution of the ring oxygen with a nitrogen atom via primary amines.

The Central Challenge: The reaction is thermodynamically driven but kinetically hindered.

  • Too Cold (<80°C): The aromatic stability of the pyrone ring prevents nucleophilic attack, leading to near-zero conversion.

  • Too Hot (>150°C): The system succumbs to Maillard-type polymerization (tarring) and hydrolytic ring opening, destroying the pharmacophore.[1]

This guide provides a self-validating troubleshooting framework to navigate this "thermal narrow window."

Diagnostic Workflow (Visual Guide)

Before adjusting parameters, identify your failure mode using the logic flow below.

TroubleshootingFlow Start Start: Reaction Analysis CheckHPLC Check HPLC/TLC Profile Start->CheckHPLC Result1 High SM Remaining Clean Profile CheckHPLC->Result1 No Conversion Result2 Low SM Dark Tarry Mixture CheckHPLC->Result2 Black Solution Result3 New Impurity Peak (Ring Opened) CheckHPLC->Result3 Low Yield Action1 Kinetic Trapping: Increase T to Reflux (100°C) Check pH > 9 Result1->Action1 Action2 Thermal Degradation: Reduce T to <110°C Switch to Sealed Tube Result2->Action2 Action3 Hydrolysis: Remove Aqueous Solvent Use EtOH/MeOH Result3->Action3

Figure 1: Diagnostic decision tree for temperature-related failure modes in pyrone-to-pyridinone conversion.

Technical Modules: Troubleshooting & Optimization

Module A: Kinetic Activation (The "Cold Start" Issue)

User Question: "I am reacting Maltol with methylamine at 60°C in methanol. After 24 hours, I only see starting material. Is my catalyst dead?"

Technical Analysis: The conversion of 3-hydroxy-4-pyrone to 3-hydroxy-4-pyridinone is an insertion-elimination mechanism.[1] The initial nucleophilic attack by the amine disrupts the aromaticity of the pyrone ring. At 60°C, the thermal energy is often insufficient to overcome the activation energy (


) barrier required to break the C-O-C ether linkage, effectively trapping the system in a kinetic well [1].

Protocol: High-Temperature Activation

  • Solvent Switch: Replace Methanol (bp 65°C) with Water or Water/Ethanol (1:1) to allow higher reflux temperatures.[1]

  • Temperature Target: Maintain an internal temperature of 100°C - 105°C .

  • Sealed Systems: If using volatile amines (like methylamine), use a pressure tube or autoclave to prevent reagent loss and allow temperatures to reach 110°C safely.[1]

Temperature (°C)Conversion (6h)Yield (Isolated)Observation
60< 5%N/AClear solution (Kinetic Trap)
8035%20%Slow reaction
100 (Reflux) > 95% 78% Optimal Range
140100%45%Dark degradation products

Table 1: Effect of temperature on Maltol-to-Deferiprone conversion efficiency [2].

Module B: Thermal Degradation (The "Maillard" Issue)

User Question: "My reaction reached 100% conversion, but the product is a black tar that won't crystallize. I ran it at 150°C in a microwave reactor to speed it up."

Technical Analysis: While higher temperatures accelerate the desired amine insertion, they also exponentially increase the rate of side reactions. 3-Hydroxy-4-pyrones are structurally related to sugars.[1] In the presence of amines at high temperatures (>120°C), they undergo Maillard-type reactions , leading to complex polymerization (melanoidins) [3].[1] Furthermore, extreme heat can cause the pyrone ring to hydrolyze into acyclic diketones before the nitrogen can insert.

Protocol: Thermal Throttling & pH Control

  • Temperature Cap: Do not exceed 110°C unless strictly necessary.

  • pH Optimization: Ensure the reaction pH is basic (pH 9-10). The amine itself usually provides this, but excessive acidity promotes polymerization.[1]

  • Purification: If tarring occurs, use activated carbon filtration on the hot aqueous solution before attempting crystallization.[1]

Module C: Mechanistic Pathway & Control[1]

Understanding the mechanism highlights why temperature control is the "throttle" for selectivity.

ReactionMechanism Maltol Maltol (3-Hydroxy-4-pyrone) Intermed Open-Chain Intermediate Maltol->Intermed  Nucleophilic Attack (T > 80°C) Amine Primary Amine (R-NH2) Amine->Intermed Product Deferiprone (3-Hydroxy-4-pyridinone) Intermed->Product  Cyclization (Optimum: 100°C) Degradation Polymer/Tar (Maillard Products) Intermed->Degradation  Overheating (T > 130°C)

Figure 2: Mechanistic bifurcation: Temperature determines whether the intermediate cyclizes correctly or polymerizes.[1]

Validated Experimental Protocol

Experiment: Synthesis of 1,2-dimethyl-3-hydroxy-4-pyridinone (Deferiprone) from Maltol. Objective: High-purity conversion minimizing thermal degradation.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add Maltol (10.0 g, 79 mmol) and Water (40 mL) .

  • Reagent Addition: Add 40% Aqueous Methylamine (25 mL, ~3.5 eq) .

    • Note: Excess amine drives the equilibrium and maintains basic pH.

  • Thermal Phase:

    • Heat the mixture to reflux (approx. 100°C) .

    • Maintain reflux for 6 to 9 hours .[1] Monitor by HPLC (C18 column, MeOH/Water mobile phase).

    • Checkpoint: The solution should turn amber/orange, but not opaque black.[1]

  • Workup:

    • Cool to room temperature.[1]

    • Adjust pH to ~7.0 using 6M HCl (critical for precipitation).[1]

    • Cool to 4°C overnight to crystallize.[1]

  • Validation: Expected yield 70-80%. Melting point: 272–274°C [4].[1]

References

  • Severine, T., & Loidl, A. (1976).[1] Formation of pyridone derivatives from maltose and lactose.[2] Zeitschrift für Lebensmittel-Untersuchung und -Forschung, 161(2), 119–124.[1][2]

  • Mobasheri, A., et al. (2018).[1] Synthesis of Deferiprone as a Widely Used Iron-Chelating Drug for the Treatment of Iron-Overload Diseases.[1][3][4] Trends in Pharmaceutical Sciences.

  • Yaylayan, V. A., & Huyghues-Despointes, A. (1994).[1] Chemistry of Maillard reactions: Pyrolytic degradation of 3-hydroxy-4-pyridinones. Food Chemistry.

  • Kontoghiorghes, G. J., et al. (2023).[1] Deferiprone and Iron–Maltol: Forty Years since Their Discovery. International Journal of Molecular Sciences, 24(5).[1]

Sources

Reference Data & Comparative Studies

Validation

Comparative 1H NMR Analysis: Isovanillin (3-Hydroxy-4-methoxybenzaldehyde)

[1][2][3][4] Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists Focus: Structural elucidation, isomeric differentiation (vs. Vanillin), and experimental protocols....

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists Focus: Structural elucidation, isomeric differentiation (vs. Vanillin), and experimental protocols.[1][2]

Executive Summary & Application Context

Isovanillin (3-Hydroxy-4-methoxybenzaldehyde) is a critical pharmacophore in drug discovery, serving as a precursor for aldehyde oxidase inhibitors and anticancer agents (e.g., combretastatin analogs).[1][3] Its structural isomer, Vanillin (4-Hydroxy-3-methoxybenzaldehyde) , is ubiquitous in flavor chemistry but possesses distinct electronic properties and biological reactivity.[1][3]

Precise differentiation between these regioisomers is a common analytical challenge.[1][3][4] While Mass Spectrometry (MS) yields identical molecular ions (


 152), 1H NMR spectroscopy  provides the definitive structural fingerprint.[1][3] This guide details the specific spectral characteristics of isovanillin, establishes a robust differentiation protocol from vanillin, and provides self-validating experimental workflows.[1][4]

Experimental Protocol: High-Fidelity Acquisition

To ensure reproducible data, particularly for the exchangeable phenolic hydroxyl proton, the choice of solvent and sample preparation is critical.[4]

Solvent Selection Strategy
  • Recommended: DMSO-d

    
     (Dimethyl sulfoxide-d
    
    
    
    )
    [1][3][4]
    • Rationale: DMSO forms strong hydrogen bonds with the phenolic -OH, slowing proton exchange.[1][3][4] This results in a sharp, distinct singlet for the hydroxyl proton, which is often broad or invisible in CDCl

      
      .[3][4]
      
  • Alternative: CDCl

    
     (Chloroform-d) [1][3]
    
    • Limitation: The -OH signal is concentration-dependent, broad, and temperature-sensitive.[1][3][4] Use only if solubility in DMSO is problematic or for specific solvent-effect studies.[1][3][4]

Sample Preparation Workflow
  • Mass: Weigh 5–10 mg of Isovanillin into a clean vial.

  • Dissolution: Add 0.6 mL of DMSO-d

    
     (99.9% D).
    
    • Tip: Use an ampoule-sealed solvent to minimize water content (H

      
      O signal at 3.33 ppm can obscure signals).[1][3][4]
      
  • Transfer: Filter through a cotton plug into a precision 5mm NMR tube if any particulate is visible.[1][3][4]

  • Reference: Ensure the solvent contains TMS (Tetramethylsilane) or reference to the residual DMSO pentet at 2.50 ppm .[1][3][4]

Spectral Analysis: Isovanillin (DMSO-dngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> )[2][3][4][6]

1H NMR Assignment Table
Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Logic
9.75 – 9.85 Singlet (s)1H-CHO Aldehyde proton.[5][1][3][4] Deshielded by carbonyl anisotropy.[1][3][4]
9.40 – 9.60 Broad Singlet (br s)1H-OH (C3)Phenolic hydroxyl.[1][3][4] Shift varies with concentration/water.[1][3][4][6]
7.40 – 7.45 Doublet of Doublets (dd)1HAr-H6 Ortho to CHO, meta to OH.[1][3][4] Coupled to H5 (

Hz) and H2 (

Hz).[1][3][4]
7.35 – 7.40 Doublet (d)1HAr-H2 Ortho to CHO, ortho to OH.[1][3][4] Small meta coupling (

Hz) to H6.[1][3][4]
7.05 – 7.10 Doublet (d)1HAr-H5 Ortho to -OCH

.[1][3][4] Shielded by electron-donating methoxy group.[1][3][4]
3.80 – 3.90 Singlet (s)3H-OCH

(C4)
Methoxy group.[1][3][4] Typical range for aryl methyl ethers.
Coupling Network Analysis

The aromatic region displays an ABX spin system (or AMX depending on field strength):

  • H5 (Position 5): Appears as a doublet (

    
     Hz) due to strong ortho-coupling with H6.[1][3][4] It is the most upfield aromatic signal due to the ortho-methoxy effect.[1][3][4]
    
  • H6 (Position 6): Appears as a doublet of doublets (dd).[1][3][4] The large splitting (

    
     Hz) comes from H5, and the fine splitting (
    
    
    
    Hz) comes from meta-coupling with H2.[1]
  • H2 (Position 2): Appears as a narrow doublet or broad singlet.[1][3][4] It couples weakly (meta) with H6.

Comparative Analysis: Isovanillin vs. Vanillin[2][5][8][9]

This is the core requirement for distinguishing the isomers. The primary difference lies in the shielding patterns of the aromatic protons and the NOE (Nuclear Overhauser Effect) interactions.[1]

Chemical Shift Comparison (DMSO-d )
FeatureIsovanillin (3-OH, 4-OMe)Vanillin (4-OH, 3-OMe)Differentiation Key
-OH Shift ~9.5 ppm~10.2 ppmVanillin -OH is often more deshielded (para to CHO).[1][3][4]
-OCH

Shift
~3.85 ppm~3.80 ppmMinor difference; unreliable for ID alone.[1][3][4]
Shielded Ar-H H5 (Ortho to OMe)H2 (Ortho to OMe)H5 is a doublet (

Hz).[1][3][4] H2 is a singlet (or fine doublet).[1][3][4]
Ar-H Pattern Upfield signal is a Doublet (H5).[1][3][4]Upfield signal is a Singlet (H2).[1][3][4]CRITICAL CHECK
Definitive Identification: NOE Difference Spectroscopy

To conclusively prove the structure, perform a 1D-NOESY or NOE-difference experiment irradiating the Methoxy (-OCH


) peak.[1][3]
  • Isovanillin: Irradiation of -OCH

    
     (Pos 4) enhances H5  (the doublet).[1][3][4]
    
  • Vanillin: Irradiation of -OCH

    
     (Pos 3) enhances H2  (the singlet/meta-coupled proton).[1][3][4]
    
Logic Diagram: Differentiation Workflow

The following diagram illustrates the decision tree for distinguishing these isomers using NMR data.

NMR_Differentiation Start Unknown Sample (MW 152, Ar-CHO) Solvent Dissolve in DMSO-d6 Acquire 1H NMR Start->Solvent CheckOH Observe -OH Peak Solvent->CheckOH CheckAr Analyze Upfield Aromatic Proton (~7.0 ppm) CheckOH->CheckAr Doublet Signal is a DOUBLET (J~8Hz) (Proton is H5, ortho to H6) CheckAr->Doublet Ortho Coupling Singlet Signal is a SINGLET (d, J<2Hz) (Proton is H2, isolated) CheckAr->Singlet Meta Coupling Only NOE_Test Confirmatory Test: Irradiate -OCH3 (~3.8 ppm) Doublet->NOE_Test Singlet->NOE_Test Iso_Res NOE Enhancement on DOUBLET (H5) NOE_Test->Iso_Res Van_Res NOE Enhancement on SINGLET (H2) NOE_Test->Van_Res Conclusion_Iso Identity: ISOVANILLIN (3-OH, 4-OMe) Iso_Res->Conclusion_Iso Conclusion_Van Identity: VANILLIN (4-OH, 3-OMe) Van_Res->Conclusion_Van

Caption: Decision tree for distinguishing Isovanillin from Vanillin using 1H NMR coupling patterns and NOE enhancements.

Troubleshooting & Common Impurities

Impurity SignalChemical Shift (DMSO-d

)
OriginRemediation
Water (H

O)
~3.33 ppmWet solvent/sampleUse ampouled DMSO-d

; store sample in desiccator.[1][3][4]
Ethanol 1.05 (t), 3.44 (q)Recrystallization solventDry sample under high vacuum (>4h).[1][3]
Grease 0.07, 1.26 ppmGround glass jointsUse proper filtration; avoid greasing NMR tube caps.[1][3][4]
Broad -OH VariableAcidic impurities/WetAdd D

O shake (OH disappears) to confirm assignment.[1][3][4]

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 12127, Isovanillin. Retrieved February 5, 2026, from [Link][1]

  • Fulmer, G. R., et al. (2010).[1][3][4] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved February 5, 2026, from [Link][1]

Sources

Comparative

A Senior Application Scientist's Guide to HPLC Method Validation for 3-Hydroxy-4-pyridinone Detection: A Comparative Analysis

Executive Summary: The Analytical Challenge of 3-Hydroxy-4-pyridinones 3-Hydroxy-4-pyridinones (HPOs) are a critical class of heterocyclic compounds, renowned for their potent and selective metal-chelating properties, pa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge of 3-Hydroxy-4-pyridinones

3-Hydroxy-4-pyridinones (HPOs) are a critical class of heterocyclic compounds, renowned for their potent and selective metal-chelating properties, particularly for iron (Fe³⁺). This characteristic makes them vital in therapeutics for iron overload diseases, such as Deferiprone (3-hydroxy-1,2-dimethylpyridin-4-one), and as potential treatments for neurodegenerative disorders.[1] However, the very property that makes them therapeutically valuable—their ability to chelate metals—presents a significant analytical challenge.

Standard Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) systems can contain trace amounts of metal ions in the mobile phase, stainless steel components, or the column itself. When an HPO is introduced, it can form multiple coordination complexes, leading to chromatographic artifacts like peak splitting, broadening, or the appearance of multiple peaks for a single analyte. This complicates quantification and compromises method reliability.

This guide provides an in-depth comparison of two distinct, validated HPLC methodologies designed to overcome this challenge, offering objective experimental data to guide researchers in selecting the most appropriate approach for their specific application. The comparison is grounded in the principles of analytical method validation as stipulated by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3]

Comparative Methodologies: Two Strategies to Tame a Chelator

We will dissect and compare two fundamentally different, yet effective, RP-HPLC methods for the analysis of HPO compounds.

  • Method A: The In-Situ Derivatization Approach. This strategy embraces the chelating nature of HPOs by intentionally introducing a saturating amount of a specific metal ion—in this case, Iron (III)—to form a single, stable, and highly chromophoric complex. This approach simplifies the chromatography by ensuring the analyte exists as one predominant species.

  • Method B: The Direct Analysis Approach. This method circumvents the chelation issue by carefully controlling chromatographic conditions, such as mobile phase pH and composition, to allow for the direct, reproducible analysis of the HPO without prior derivatization.

The following sections will detail the protocols for each method and present a head-to-head comparison of their validation data.

Method A: In-Situ Iron (III) Derivatization RP-HPLC

Expert Rationale & Causality

The logic behind this method is elegantly simple: if you can't avoid metal chelation, control it. HPLC analysis of metal chelators is notoriously difficult due to the formation of multiple complex species. By adding an excess of Fe(III) chloride to the sample, we drive the equilibrium towards the formation of a single, stable [Fe(III)-HPO] complex. This strategy offers two key advantages: it eliminates peak splitting by consolidating the analyte into one chromatographic peak, and it can enhance sensitivity, as the iron complex often has a stronger UV absorbance than the free ligand. This technique transforms a problematic property into an analytical asset.

Experimental Protocol: Method A

This protocol is adapted from a validated method for a potent octadentate hydroxypyridinone chelator, 3,4,3-LI(1,2-HOPO).

  • Standard and Sample Preparation:

    • Prepare a stock solution of the HPO reference standard in a suitable solvent (e.g., HPLC-grade water or methanol).

    • Create a derivatizing solution of 0.5 mg/mL Ferric (III) Chloride (FeCl₃) or Ferric Sulfate (Fe₂(SO₄)₃) in HPLC-grade water.

    • For analysis, dilute the HPO stock solution (or the sample to be tested) to the desired concentration (e.g., 0.25 mg/mL).

    • To this diluted solution, add an equal volume of the Fe(III) derivatizing solution. Vortex briefly and allow to stand for 5-10 minutes to ensure complete complexation. The solution should develop a distinct color (typically reddish-brown) indicating complex formation.

  • Chromatographic Conditions:

    • HPLC System: Agilent 1200 LC or equivalent.

    • Column: Agilent Eclipse XDB-C18 (150 mm × 4.6 mm, 5 µm).

    • Mobile Phase A: 0.02% Formic Acid and 10 mM Ammonium Formate in water (pH ~4.6).

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: A gradient is often necessary to resolve impurities. A typical gradient might be: 10-15% B over 10 minutes, ramping to 90-100% B to wash the column, then returning to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV-Vis Diode Array Detector (DAD) at 280 nm.

    • Injection Volume: 10 µL.

Visualization: Method A Workflow

cluster_prep Sample Preparation cluster_hplc HPLC Analysis s1 Weigh HPO Standard/Sample s2 Dilute to Target Concentration s1->s2 s3 Add Excess Fe(III) Solution s2->s3 s4 Vortex & Incubate (5-10 min) s3->s4 h1 Inject [Fe(III)-HPO] Complex s4->h1 h2 Gradient Elution on C18 Column h1->h2 h3 UV Detection at 280 nm h2->h3 h4 Quantify Single Peak h3->h4

Caption: Workflow for In-Situ Derivatization HPLC Analysis.

Method B: Direct Analysis RP-HPLC for Deferiprone

Expert Rationale & Causality

While derivatization is effective, it adds a step to the sample preparation process. A direct analysis method is often preferable for high-throughput quality control (QC) environments due to its simplicity. The success of this approach hinges on mitigating unwanted on-column chelation. This is achieved by precise control of the mobile phase. Using a buffered mobile phase at a low pH (e.g., pH 3.0) serves a dual purpose. Firstly, it ensures the HPO molecule is in a consistent protonation state. Secondly, the acidic conditions and the presence of buffer salts can effectively compete with the HPO for any stray metal ions in the system, preventing the formation of multiple complexes and allowing for a single, sharp analyte peak.[4][5]

Experimental Protocol: Method B

This protocol is a composite based on validated stability-indicating methods for Deferiprone (3-hydroxy-1,2-dimethylpyridin-4-one).[4][5]

  • Standard and Sample Preparation:

    • Prepare a stock solution of Deferiprone reference standard in the mobile phase.

    • Prepare samples by dissolving the drug product (e.g., capsule contents) in the mobile phase, followed by sonication and filtration through a 0.45 µm filter to remove excipients.

  • Chromatographic Conditions:

    • HPLC System: Agilent 1220 Infinity LC or equivalent.

    • Column: Zorbax SB C18 or Inertsil ODS C18 (250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of Methanol and a buffered aqueous phase. Two common options are:

      • Option 1: 25mM Potassium Dihydrogen Phosphate with 1mL Triethylamine (TEA), pH adjusted to 3.5 with phosphoric acid. Ratio: Methanol:Buffer (40:60 v/v).[5]

      • Option 2: Mixed Phosphate Buffer (KH₂PO₄ + K₂HPO₄) adjusted to pH 3.0. Ratio: Methanol:Buffer (40:60 v/v).[4]

    • Elution Mode: Isocratic.

    • Flow Rate: 0.6 - 1.0 mL/min.

    • Column Temperature: Ambient or 40 °C.

    • Detection: UV-Vis Photodiode Array (PDA) Detector at 280 nm.[4][5]

    • Injection Volume: 20 µL.

Visualization: Method B Workflow

cluster_prep Sample Preparation cluster_hplc HPLC Analysis s1 Weigh Deferiprone Standard/Sample s2 Dissolve in Mobile Phase s1->s2 s3 Sonicate & Filter (0.45 µm) s2->s3 h1 Inject Prepared Sample s3->h1 h2 Isocratic Elution on C18 Column h1->h2 h3 UV Detection at 280 nm h2->h3 h4 Quantify Deferiprone Peak h3->h4 Method Analytical Method Validation Validation Protocol Method->Validation Specificity Specificity (No Interference) Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (%RSD) Validation->Precision Sensitivity Sensitivity (LOD & LOQ) Validation->Sensitivity Robustness Robustness Validation->Robustness Validated Validated Method Specificity->Validated Linearity->Validated Accuracy->Validated Precision->Validated Sensitivity->Validated Robustness->Validated

Caption: Core Parameters of Analytical Method Validation.

Comparative Data Summary
Validation ParameterMethod A: In-Situ Derivatization Method B: Direct Analysis [4][5]ICH Q2(R1) Guideline & Expert Insight
Specificity High. The method demonstrated the ability to separate the main [Fe(III)-HPO] complex from impurities and degradation products.High. The method was proven to be stability-indicating, with no interference from excipients or forced degradation products at the analyte's retention time. [4]Trustworthiness: Specificity is the cornerstone of a reliable assay. It proves the method can unequivocally assess the analyte in the presence of components that may be expected to be present. [6]
Linearity (Range) 0.13–0.35 mg/mL10-150 µg/mL (0.01-0.15 mg/mL) [5]Expertise: The selected range must encompass the expected concentrations in real-world samples, typically 80-120% of the test concentration for an assay.
Linearity (R²) 0.9999 0.999 [5]Trustworthiness: A correlation coefficient (R²) of ≥ 0.999 is the gold standard, indicating a strong linear relationship between concentration and detector response.
Accuracy (% Recovery) 98.3–103.3% 97.3% to 98.0% [4]Expertise: Accuracy is assessed by spiking a known amount of analyte into a sample matrix. High recovery values confirm the method's ability to measure the "true" value.
Precision (%RSD) ≤ 1.6% (Repeatability & Intermediate)0.5% (Repeatability) [4]Trustworthiness: Low Relative Standard Deviation (%RSD), typically <2%, demonstrates that the method yields consistent results upon repeated analysis of the same sample.
LOD (µg/mL) 0.08 µg/mL 3.3 - 3.91 µg/mL [4][5]Expertise: The Limit of Detection is the lowest concentration that can be reliably detected, crucial for impurity analysis. Method A shows superior sensitivity.
LOQ (µg/mL) Not explicitly stated, but calculable10.1 - 11.8 µg/mL [4][5]Expertise: The Limit of Quantification is the lowest concentration that can be measured with acceptable accuracy and precision, essential for quantitative impurity testing.
Robustness Validated (details not specified)Validated against small changes in flow rate, temperature, and mobile phase composition. [5]Trustworthiness: A robust method is unaffected by minor, deliberate variations in method parameters, ensuring its transferability and reliability in different labs and on different days. [7]

Senior Scientist's Recommendation

The choice between these two validated methods is not a matter of "better" or "worse," but of selecting the right tool for the right job.

Choose Method A (In-Situ Derivatization) when:

  • Ultimate Sensitivity is Required: The significantly lower LOD makes this method ideal for trace-level impurity analysis, pharmacokinetic studies in biological matrices, or the analysis of novel HPO derivatives where concentrations may be very low.

  • Dealing with Complex Matrices: The derivatization step can help "normalize" the analyte, potentially reducing matrix effects and simplifying chromatography when analyzing samples like plasma or tissue homogenates.

  • The Analyte is a "Difficult" Chelator: For HPOs with extremely high affinities for various metals, this method provides a robust way to ensure a single chromatographic species, enhancing peak shape and reproducibility.

Choose Method B (Direct Analysis) when:

  • High-Throughput is a Priority: The simpler sample preparation makes this method faster and more efficient for routine QC testing of bulk drug substances or finished pharmaceutical products like capsules and tablets.

  • The Analyte is Well-Characterized: For a known compound like Deferiprone, where chromatographic behavior is predictable, the elegance and speed of a direct method are highly advantageous.

  • Simplicity and Cost-Effectiveness are Key: This method requires fewer reagents and steps, reducing both the cost per analysis and the potential for sample preparation errors.

Conclusion

The successful HPLC analysis of 3-Hydroxy-4-pyridinones requires a deliberate strategy to manage their inherent metal-chelating properties. Both in-situ derivatization and direct analysis with controlled mobile phase conditions are proven, validatable approaches. The derivatization method offers superior sensitivity, making it a powerful tool for research and trace analysis. The direct analysis method provides simplicity, speed, and efficiency, rendering it ideal for routine quality control. By understanding the scientific principles and comparing the validated performance data presented in this guide, researchers and drug development professionals can confidently select and implement a robust, reliable, and fit-for-purpose HPLC method for this important class of compounds.

References

  • Vamsi Reddy, et.al. (2017). Stability indicating method development and validation of Deferiprone in pharmaceutical dosage form by RP-HPLC. Journal of Innovations in Pharmaceutical and Biological Sciences, 4(2), 53-57. Available at: [Link]

  • Mounika, A., et al. (2022). Method Development And Validation For Deferiprone By RP-HPLC Method. Indo American Journal of Pharmaceutical Sciences, 09(12), 830-836. Available at: [Link]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Malik, A., et al. (2019). Deferiprone: A review of Analytical methods. International Journal of Pharmaceutical Research and Applications, 4(6). Available at: [Link]

  • Thakur, P. P., Kumar, A., & Bhaskar, V. (2021). Development and Validation of a Stability Indicating RP-HPLC Method for the Estimation of Deferiprone in its Capsule Dosage Form. Research Journal of Pharmacy and Technology, 14(10), 5283-5288. Available at: [Link]

  • Burgé, G., et al. (2015). 3-Hydroxypropionaldehyde (3-HPA) quantification by HPLC using synthetic acrolein-free 3-hydroxypropionaldehyde system as analytical standard. RSC Advances, 5(111), 91458-91465. Available at: [Link]

  • Abbas, M., et al. (2012). Quantitative determination of deferiprone in human plasma by reverse phase high performance liquid chromatography and its application to pharmacokinetic study. Pakistan journal of pharmaceutical sciences, 25(2), 343-348. Available at: [Link]

  • Patel, H., & Patel, K. (2022). Development and Validation of RP HPLC Method for Estimation of Deferiprone and its Related Impurity in Pharmaceutical Dosage Form. Asian Journal of Pharmaceutical Analysis, 12(2), 94-99. Available at: [Link]

  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Accounts of Chemical Research, 50(8), 1874-1883. Available at: [Link]

  • GSC Biological and Pharmaceutical Sciences. (2024). Rp-HPLC method development and validation of finerenone in bulk drug and its formulations. Available at: [Link]

  • Liu, D. Y., et al. (1999). Liquid extraction and ion-pair HPLC for determination of hydrophilic 3-hydroxypyridin-4-one iron chelators. Journal of Pharmaceutical and Biomedical Analysis, 21(4), 759-765. Available at: [Link]

  • Ma, Y., et al. (2015). 3-Hydroxy-4-pyridinone derivatives designed for fluorescence studies to determine interaction with amyloid protein as well as cell permeability. Bioorganic & Medicinal Chemistry Letters, 25(17), 3536-3540. Available at: [Link]

  • International Conference on Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • Charlier, C., et al. (2021). Development of a novel ion-pairing HPLC-FL method for the separation and quantification of hydroxychloroquine and its metabolites in whole blood. Biomedical Chromatography, 35(5), e5053. Available at: [Link]

  • Altasciences. (2020). Effective Carryover Reduction by Derivatization of Residual Analyte in HPLC System During LC-MS/MS Quantification. Available at: [Link]

  • Gryszkin, A., et al. (2021). Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L. Molecules, 26(6), 1698. Available at: [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Krystallinou, E., et al. (2023). Comparison and Validation of QuEChERS Extraction Methods Coupled with UHPLC/Orbitrap HR-MS for the Determination of Antibiotics and Related Compounds in Fish and Fish Feed. Foods, 12(15), 2865. Available at: [Link]

  • Agilent Technologies. (2025). An Introduction to Ion-Paired Reverse-Phase Oligonucleotide Separations: From Analysis to Purification. Available at: [Link]

  • Sukeľ, F., et al. (2015). Comparison of two RP-HPLC methods for determination of recombinant human thrombin in pharmaceutical formulations. Acta Facultatis Pharmaceuticae Universitatis Comenianae, 62(1), 31-39. Available at: [Link]

  • Liu, D. Y., et al. (1999). Liquid extraction and ion-pair HPLC for determination of hydrophilic 3-hydroxypyridin-4-one iron chelators. Journal of Pharmaceutical and Biomedical Analysis, 21(4), 759-765. Available at: [Link]

  • Xu, J., et al. (2015). Characterization, HPLC method development and impurity identification for 3,4,3-LI(1,2-HOPO), a potent actinide chelator for radionuclide decorporation. Journal of Pharmaceutical and Biomedical Analysis, 107, 447-455. Available at: [Link]

Sources

Validation

Mass spectrometry fragmentation patterns of 3-Hydroxy-4 derivatives

Mass Spectrometry of 3-Hydroxy-4-Substituted Scaffolds: A Comparative Guide Executive Summary: The "3-Hydroxy-4" Challenge In drug development, the 3-hydroxy-4-substituted motif appears frequently in two critical context...

Author: BenchChem Technical Support Team. Date: February 2026

Mass Spectrometry of 3-Hydroxy-4-Substituted Scaffolds: A Comparative Guide

Executive Summary: The "3-Hydroxy-4" Challenge

In drug development, the 3-hydroxy-4-substituted motif appears frequently in two critical contexts: as the core scaffold of 3-hydroxy-4-pyridinone (3,4-HOPO) iron chelators and as the 3-hydroxy-4-methoxy metabolic signature of catechol-O-methyltransferase (COMT) activity.

Differentiation of these compounds from their positional isomers (e.g., 3-hydroxy-2-pyridinones or 4-hydroxy-3-methoxy metabolites) is a notorious mass spectrometry challenge. The structural similarity leads to isobaric molecular ions (


), requiring precise MS/MS fragmentation analysis to resolve.

This guide provides a technical comparison of fragmentation patterns, offering a self-validating protocol to distinguish these "3-Hydroxy-4" derivatives from their alternatives.

Mechanistic Deep Dive: The Ortho-Effect & Proximity

The fragmentation of 3-hydroxy-4-substituted derivatives is governed by the "Ortho-Effect" —the interaction between the hydroxyl group at position 3 and the substituent at position 4.

Mechanism A: The Proton Transfer (H-Migration)

In ESI(+), the 3-hydroxyl proton is labile. If the C4 substituent contains a heteroatom (e.g., a carbonyl in pyridinones or a methoxy group in metabolites), a 1,4- or 1,5-hydrogen shift occurs. This facilitates the elimination of neutral molecules like water (


) or methanol (

).
  • 3-Hydroxy-4-X (Ortho): Fast H-transfer

    
     High abundance of 
    
    
    
    .
  • 3-Hydroxy-X (Meta/Para): H-transfer is geometrically disfavored

    
     Low abundance of neutral loss; backbone cleavage dominates.
    
Mechanism B: Retro-Diels-Alder (RDA)

For heterocyclic derivatives like 3-hydroxy-4-pyridinones , the ring stability is compromised after ionization. The dominant pathway is often an RDA-type cleavage, ejecting small nitriles or isocyanates.

Comparative Analysis: Case Studies

Case Study 1: Iron Chelators (3-Hydroxy-4-pyridinones vs. Alternatives)

Context: 3,4-HOPOs (e.g., Deferiprone) are bidentate chelators. They must be distinguished from 3-hydroxy-2-pyridinones (3,2-HOPOs) , which have lower iron affinity but similar masses.

Table 1: MS/MS Fragmentation Comparison of Pyridinone Isomers

Feature3-Hydroxy-4-pyridinone (3,4-HOPO) 3-Hydroxy-2-pyridinone (3,2-HOPO) Differentiation Logic
Primary Loss -17 Da (OH) or -18 Da (

)
-28 Da (CO) 3,4-HOPO has a destabilized OH adjacent to C4-ketone.
Ring Cleavage Retro-Diels-Alder (RDA) Ring Contraction RDA is unique to the 4-one system.
Base Peak

(Loss of Ketene)

CO loss dominates 2-ones (lactam character).
Metal Complex Forms stable

Forms unstable

3,4-HOPO complexes survive "softer" ionization.

Key Insight: In 3,4-HOPOs, the C3-OH and C4=O are in close proximity, facilitating a distinct water loss pathway not seen in the 3,2-isomers (where C3-OH is adjacent to C2=O amide, favoring CO loss).

Case Study 2: Metabolite ID (3-Hydroxy-4-methoxy vs. 4-Hydroxy-3-methoxy)

Context: Distinguishing Isovanillic derivatives (3-OH, 4-OMe) from Vanillic derivatives (4-OH, 3-OMe) is critical in dopamine and MDMA metabolism studies.

Table 2: Diagnostic Ratios for Regioisomers (ESI+)

Fragment Ion3-Hydroxy-4-methoxy (Isovanillic) 4-Hydroxy-3-methoxy (Vanillic) Mechanism

High Intensity (>40%) Low Intensity (<10%)3-OH can protonate 4-OMe, leading to

loss.

ModerateHigh Intensity 3-OMe (Vanillic) forms stable quinoid after methyl radical loss.
m/z 137 (Catechol) PresentPresentDemethylation (common to both).

Visualization of Fragmentation Pathways

The following diagram illustrates the divergent fragmentation pathways for the 3-Hydroxy-4-pyridinone scaffold, highlighting the critical Retro-Diels-Alder (RDA) and H-transfer steps.

FragmentationPathway M_Ion [M+H]+ Precursor (m/z 140) Intermediate_A H-Transfer Intermediate (Proton on C4=O) M_Ion->Intermediate_A 1,4-H Shift Fragment_CO [M+H - CO]+ (m/z 112) M_Ion->Fragment_CO - CO (Minor Path) Fragment_RDA RDA Fragment (Loss of C2H2) M_Ion->Fragment_RDA Retro-Diels-Alder Fragment_Water [M+H - H2O]+ (m/z 122) Intermediate_A->Fragment_Water - H2O (Ortho Effect)

Caption: Divergent fragmentation of 3-Hydroxy-4-pyridinones. Note the prominent water loss driven by the ortho-hydroxyl group.

Validated Experimental Protocol

To reliably differentiate these derivatives, use this self-validating ESI-MS/MS workflow.

Step 1: Source Optimization (The "Soft" Start)

  • Mode: ESI Positive (+).

  • Capillary Voltage: 3.0 kV (Keep low to prevent in-source fragmentation).

  • Source Temp: 350°C.

  • Validation: Infuse a standard of Deferiprone (or Vanillic Acid). Ensure the molecular ion

    
     is >90% of the total ion current (TIC). If 
    
    
    
    is visible in the MS1 scan, lower the Cone Voltage.

Step 2: Energy-Resolved MS/MS (The "Hard" Check)

  • Collision Gas: Argon or Nitrogen.

  • Ramp Collision Energy (CE): 10 -> 50 eV.

  • Objective: Plot the "Survival Yield" of the precursor.

    • 3-Hydroxy-4-derivatives typically fragment at lower CE (20-25 eV) due to the destabilizing ortho-effect.

    • Isomers (3-OH-2-one) typically require higher CE (>30 eV) to break the amide bond.

Step 3: Diagnostic Ratio Calculation For metabolite identification, calculate the Water Loss Ratio (WLR) :



  • If

    
     at 25 eV 
    
    
    
    Assign as 3-Hydroxy-4-substituted .
  • If

    
     at 25 eV 
    
    
    
    Assign as Isomer (e.g., 4-OH-3-substituted) .

References

  • Hider, R. C., & Kong, X. (2013). Chemistry and biology of siderophores. Natural Product Reports.

  • Nurchi, V. M., et al. (2014). 3-Hydroxy-4-pyridinones: A versatile class of chelators. Journal of Inorganic Biochemistry.

  • Kostiainen, R., et al. (2003). Atmospheric pressure ionization mass spectrometry of isoflavones. Journal of Mass Spectrometry.

  • Segura, J., et al. (2001). Metabolism of MDMA in humans: Identification of metabolites. Drug Metabolism and Disposition.[1]

Sources

Comparative

Comparing iron binding affinity: 3-Hydroxy-4-pyridinone vs Deferiprone

Topic: Comparative Guide: 3-Hydroxy-4-pyridinone (The Scaffold) vs. Deferiprone (The Drug) Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Guide: 3-Hydroxy-4-pyridinone (The Scaffold) vs. Deferiprone (The Drug) Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals.

Executive Summary

This guide provides a technical comparison between 3-Hydroxy-4-pyridinone (3,4-HOPO) —the core chelating pharmacophore—and Deferiprone (DFP, L1) , the clinically approved 1,2-dimethyl derivative.

For researchers, the distinction is critical: 3,4-HOPO represents the class of bidentate (O,O) ligands with high affinity for Fe(III) at physiological pH, while Deferiprone represents the pharmacokinetic optimization of that class. While the core scaffold dictates the thermodynamic stability (Log


), the N-substituents of Deferiprone govern its lipophilicity (LogP), oral bioavailability, and toxicity profile.

This guide details the thermodynamic constants, binding mechanisms, and validated experimental protocols for assessing these chelators.

Structural & Chemical Basis

The iron-binding capability of both agents relies on the hydroxypyridinone ring, which acts as a bidentate ligand coordinating iron through the carbonyl oxygen (C4) and the hydroxyl oxygen (C3).

Feature3-Hydroxy-4-pyridinone (Scaffold)Deferiprone (Drug / L1)
IUPAC Name 3-hydroxy-1H-pyridin-4-one3-hydroxy-1,2-dimethylpyridin-4(1H)-one
Role Core PharmacophoreOptimized Clinical Chelator
Donor Atoms (O, O) Bidentate(O, O) Bidentate
Substituents None (or generic R)1-Methyl, 2-Methyl
Key Function Provides the high-affinity binding site.Increases lipophilicity and metabolic stability.
Why Methylation Matters

The unsubstituted 3,4-HOPO scaffold is hydrophilic and susceptible to rapid Phase II metabolism (glucuronidation) at the hydroxyl group. Deferiprone introduces:

  • N-Methylation (Position 1): Blocks tautomerization and increases lipophilicity (LogP ~0.2) to allow blood-brain barrier (BBB) and membrane permeation.

  • C-Methylation (Position 2): Sterically protects the ring and slightly modulates the pKa of the hydroxyl group, optimizing binding at pH 7.4.

Thermodynamic Stability & Affinity Data

The efficacy of an iron chelator is defined by its ability to compete with transferrin (Log


) and remove labile plasma iron (LPI).

Table 1: Comparative Thermodynamic Constants (Fe(III) Binding)

Parameter3,4-HOPO (Class Average)Deferiprone (L1)Significance
Stoichiometry 3:1 (L:M)3:1 (L:M)Three bidentate ligands saturate one Fe(III).
Log

(Cumulative)
35.0 – 36.537.4 Overall stability of the FeL

complex.
pKa

(OH group)
~3.2 – 3.53.7 Lower pKa ensures deprotonation at pH 7.4.
pKa

(NH/Amine)
~9.0 – 9.59.8 Affects protonation state in acidic compartments.
pFe

(at pH 7.4)*
~19.0 – 20.019.9 – 20.4 Measure of free iron concentration (higher is better).
Log P (Lipophilicity) < 0 (Hydrophilic)0.17 Critical for intracellular access.

*pFe is calculated as


 at pH 7.4, 

.

Analysis: Deferiprone's Log


 of 37.4 is exceptionally high for a bidentate ligand, surpassing the threshold required to remove iron from transferrin and citrate. However, because it is bidentate, it requires a higher local concentration to maintain the 3:1 complex compared to hexadentate chelators like Deferoxamine (DFO).

Mechanism of Action: Stepwise Chelation

Unlike hexadentate chelators that wrap iron in a "one-step" entropic cage, 3,4-HOPO ligands bind sequentially. This kinetic pathway is critical because incomplete coordination (1:1 or 2:1 complexes) can generate redox-active iron species that promote Fenton chemistry.

The Binding Pathway:

  • L + Fe

    
     FeL  (Initial capture, charge +2)
    
  • L + FeL

    
     FeL
    
    
    
    (Intermediate, charge +1)
  • L + FeL

    
    
    
    
    
    FeL
    
    
    (Stable complex, charge 0, lipophilic)

ChelationPathway FreeFe Free Fe(III) (Labile Plasma Iron) FeL FeL Complex (1:1, +2 Charge) Redox Active! FreeFe->FeL + L (Log K1 ≈ 15) L1 Deferiprone (L) FeL2 FeL2 Complex (2:1, +1 Charge) FeL->FeL2 + L (Log K2 ≈ 11) FeL3 FeL3 Complex (3:1, Neutral) Stable & Excretable FeL2->FeL3 + L (Log K3 ≈ 9) FeL3->FeL2 Low [L]

Caption: Stepwise formation of the iron-deferiprone complex. Full saturation (FeL3) is required to neutralize the iron charge and prevent redox cycling.

Experimental Protocols

To validate the binding affinity of 3,4-HOPO derivatives vs. Deferiprone, two primary methodologies are recognized in the literature: Potentiometric Titration (for absolute constants) and UV-Vis Spectrophotometry (for complex formation monitoring).

Protocol A: Potentiometric Titration (The Gold Standard)

This method determines the protonation constants (pKa) and stability constants (Log


) by monitoring pH changes as the ligand coordinates metal ions.

Reagents:

  • Ligand (DFP) solution (approx 1-2 mM).

  • FeCl

    
     solution (standardized).
    
  • 0.1 M NaOH (carbonate-free).

  • Ionic Strength Adjuster: 0.15 M NaCl or KCl (to mimic physiological ionic strength).

Workflow:

  • Calibration: Calibrate glass electrode (pH 2–11) using standard buffers.

  • Ligand Titration: Titrate the free ligand with NaOH to determine precise pKa values (pKa1, pKa2).

  • Complex Titration: Prepare a 3:1 (Ligand:Metal) ratio solution.

  • Data Acquisition: Titrate from pH 2.0 to 11.0. The release of protons during chelation (

    
    ) causes a shift in the titration curve compared to the free ligand.
    
  • Calculation: Use software like Hyperquad or BEST to fit the curve and calculate Log

    
    .
    
Protocol B: Spectrophotometric Determination (Job's Method)

The Fe(III)-Deferiprone complex exhibits a characteristic charge transfer band at 460 nm (orange-red).

Workflow:

  • Preparation: Prepare equimolar solutions (

    
     M) of Fe(III) and Deferiprone in MOPS buffer (pH 7.4).
    
  • Mixing: Prepare a series of samples where the mole fraction of ligand (

    
    ) varies from 0 to 1, keeping total concentration (
    
    
    
    ) constant.
  • Measurement: Measure Absorbance at 460 nm.

  • Analysis: Plot Absorbance vs. Mole Fraction. The peak should occur at

    
    , confirming the 3:1 stoichiometry.
    

ExperimentalWorkflow cluster_0 Spectrophotometric Assay (460 nm) cluster_1 Potentiometric Titration Step1 Prepare Buffer (MOPS pH 7.4) Step2 Mix Fe(III) + DFP (Variable Ratios) Step1->Step2 Step3 Measure Abs @ 460nm (Charge Transfer Band) Step2->Step3 Step4 Job's Plot Analysis (Confirm 3:1 Stoichiometry) Step3->Step4 Tit1 Calibrate Electrode (I = 0.15 M NaCl) Tit2 Titrate Free Ligand (Determine pKa) Tit1->Tit2 Tit3 Titrate Ligand + Fe(III) (3:1 Ratio) Tit2->Tit3 Tit4 Hyperquad Analysis (Calculate Log Beta) Tit3->Tit4

Caption: Dual workflow for validating iron binding. Spectrophotometry confirms stoichiometry; Potentiometry determines stability constants.

Biological Implications & Safety[1][2][3][4]

While the 3,4-HOPO scaffold provides the affinity, the specific structure of Deferiprone introduces unique biological interactions.

  • Lipophilicity & Distribution: The 1,2-dimethyl substitution raises the LogP to ~0.17. This allows DFP to penetrate cells (including cardiomyocytes) and remove intracellular iron, a distinct advantage over the hydrophilic Deferoxamine. However, it also allows the drug to distribute widely, potentially contributing to off-target effects.

  • Toxicity (Agranulocytosis): Deferiprone is associated with agranulocytosis (1-2% of patients). This is not strictly a function of the 3,4-HOPO iron-binding core but is linked to the specific metabolism of the 1,2-dimethyl-3-hydroxypyridin-4-one structure by myeloperoxidase in neutrophils, generating reactive radical intermediates.

  • Metabolism: The 3-hydroxy group is rapidly glucuronidated in the liver.[1] This inactivation is the rate-limiting step for efficacy. The "Scaffold" (unsubstituted) would be metabolized even faster; DFP's methyl groups provide some steric hindrance but the half-life remains short (~2-3 hours), necessitating TID (three times daily) dosing.

References

  • Comparison of Iron Chelators: Hider, R. C., & Hoffbrand, A. V. (2018). The Role of Deferiprone in Iron Chelation. New England Journal of Medicine. Link (Generalized reference for DFP clinical role).

  • Stability Constants: Nurchi, V. M., et al. (2021). Bifunctional 3-Hydroxy-4-Pyridinones as Potential Selective Iron(III) Chelators.[2][3] National Institutes of Health (PMC).

  • Deferiprone Binding Data: Merkofer, M., et al. (2004). Preparation and Iron Binding Properties of 3-Hydroxy-4-pyridinone Chelators. Helvetica Chimica Acta. (Standard chemical reference for the class).
  • Experimental Protocol (SIA): Tiyapongpattana, W., et al. (2015). Deferiprone, a non-toxic reagent for determination of iron in samples via sequential injection analysis.[4] Spectrochimica Acta Part A.

  • Thermodynamic Values: Kontoghiorghes, G. J., et al. (2004). The design and development of deferiprone (L1) and other iron chelators.[5] Current Medicinal Chemistry.

  • Mechanistic Insight: Hider, R. C., & Zhou, T. (2005).

Sources

Validation

Comparative Guide: IR Spectroscopy Characterization of 3-Hydroxy-4-Substituted Compounds

Executive Summary This guide provides a technical framework for the structural characterization of 3-hydroxy-4-substituted compounds (e.g., 3-hydroxy-4-methoxybenzaldehyde, 3-hydroxy-4-nitrobenzoic acid). These motifs ar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for the structural characterization of 3-hydroxy-4-substituted compounds (e.g., 3-hydroxy-4-methoxybenzaldehyde, 3-hydroxy-4-nitrobenzoic acid). These motifs are ubiquitous in drug development as pharmacophores and metabolic intermediates. While NMR and X-ray crystallography provide connectivity and 3D structure, Infrared (IR) Spectroscopy is uniquely positioned to analyze the electronic environment and hydrogen-bonding dynamics of the hydroxyl group in real-time.

This document compares IR against alternative methods, details the critical "Dilution Protocol" for distinguishing inter- vs. intramolecular interactions, and provides a validated workflow for researchers.

Part 1: The Analytical Challenge

The "3-hydroxy-4-substituted" motif presents a specific characterization hurdle: Proximity Effects. The substituent at position 4 (whether electron-withdrawing like


 or 

, or electron-donating like

) dramatically influences the behavior of the 3-hydroxyl group through:
  • Inductive/Resonance Effects: Altering the

    
     and bond strength of the O-H bond.
    
  • Hydrogen Bonding: Creating potential for intramolecular 5- or 6-membered rings vs. intermolecular dimerization.

Standard 1H NMR often fails to distinguish these subtle H-bonding states because the hydroxyl proton signal is broad, solvent-dependent, and exchange-labile. IR spectroscopy resolves this by directly probing the O-H stretching frequency (


), which acts as a sensitive reporter of bond length and local environment.

Part 2: Comparative Analysis (IR vs. Alternatives)

The following table objectively compares IR against its primary competitors for this specific application.

FeatureIR Spectroscopy NMR (

)
X-Ray Diffraction (XRD)
Primary Output Functional group bond strength & H-bond state.[1]Atom connectivity & relative stereochemistry.Absolute 3D configuration & packing.
H-Bond Detection Superior. Distinguishes inter- vs. intramolecular via frequency shift (

).[1]
Moderate. Inferred via chemical shift (

) and temperature coefficients; often ambiguous.
Excellent (Solid State). Direct visualization of bond distances, but cannot analyze solution dynamics.
Time/Cost Low (<10 min).Medium (10-60 min).High (Days/Weeks for crystal growth).
Sample State Solid, Liquid, Gas, Solution.Solution (mostly).Solid Crystal only.
Sensitivity to 4-Substituent High. Electronic effects of 4-sub directly shift

and

.
High. Affects chemical shift, but less sensitive to bond strength changes.Low. Electronic effects inferred from bond lengths.
Decision Logic for Technique Selection

Use the following logic flow to determine when to prioritize IR spectroscopy.

TechniqueSelection Start Goal: Characterize 3-Hydroxy-4-Sub Motif Q1 Is the sample crystalline? Start->Q1 Q2 Is H-bonding type (Inter vs Intra) critical? Q1->Q2 No / Solution Phase XRD Select XRD (Gold Standard for Geometry) Q1->XRD Yes & Absolute Config needed NMR Select NMR (Connectivity/Purity) Q2->NMR No (Connectivity only) IR Select IR + Dilution Study (H-Bond Dynamics/Strength) Q2->IR Yes (Critical)

Figure 1: Decision matrix for selecting analytical techniques based on structural questions.

Part 3: Deep Dive – The Hydrogen Bonding Signatures[2]

In 3-hydroxy-4-substituted compounds, the O-H stretch is the diagnostic beacon.

The Spectral Shift ( )[3]
  • Free O-H: Appears as a sharp band at 3600–3650 cm⁻¹ .

  • H-Bonded O-H: Shifts to lower wavenumbers (3200–3550 cm⁻¹ ) and broadens significantly.

  • Mechanism: Hydrogen bonding weakens the O-H covalent bond (lengthens it), lowering the force constant (

    
    ) in Hooke's Law: 
    
    
    
    .
Distinguishing Inter- vs. Intramolecular Bonding

This is the most critical application for drug design, as intramolecular H-bonds (e.g., between 3-OH and a 4-Carbonyl) increase lipophilicity and membrane permeability (closed conformation), while intermolecular bonds favor solubility in polar solvents.

  • Intermolecular: Concentration dependent.[1][2][3][4] As you dilute the sample in a non-polar solvent (e.g.,

    
    ), the molecules drift apart, H-bonds break, and the broad band at ~3300 cm⁻¹ disappears, replaced by the sharp "free" band at ~3600 cm⁻¹.
    
  • Intramolecular: Concentration independent .[1][2] The H-bond is internal.[1][3][5] Dilution does not break it.[5] The band position remains constant.

Part 4: Experimental Protocol (The Dilution Method)

Objective: Determine if the 3-hydroxy group is interacting with the 4-substituent (Intra) or neighboring molecules (Inter).

Materials
  • Spectrometer: FTIR (Resolution 2-4 cm⁻¹).

  • Cells: Liquid transmission cells (NaCl or CaF2 windows) with variable path lengths (0.1 mm to 10 mm).

  • Solvent: Carbon Tetrachloride (

    
    ) or Dichloromethane (
    
    
    
    ). Note: Solvent must be dry and non-hydrogen bonding.
Step-by-Step Methodology
  • Preparation of Stock Solution:

    • Prepare a 0.1 M solution of the 3-hydroxy-4-substituted compound in dry

      
      .
      
  • Serial Dilution:

    • Prepare three additional concentrations: 0.01 M, 0.001 M, and 0.0001 M.

  • Acquisition:

    • Measure the background (pure solvent) for each run.

    • Acquire spectra for all four concentrations.

    • Crucial: As concentration decreases, increase the path length of the cell (from 0.1 mm to 10 mm) to keep the total number of molecules in the beam path constant (Beer-Lambert Law compensation).

  • Data Analysis:

    • Overlay the carbonyl region (1600-1800 cm⁻¹) and hydroxyl region (3200-3700 cm⁻¹).

    • Observe the shift.[1][2][4][5][6][7]

Workflow Visualization

DilutionProtocol Sample 3-OH-4-Sub Compound Dilution Serial Dilution (0.1M -> 0.0001M) Sample->Dilution Measure FTIR Measurement (Path length compensation) Dilution->Measure Result Analyze O-H Shift Measure->Result Inter Band Shifts/Sharpens: INTERmolecular Result->Inter Shift Observed Intra No Change: INTRAmolecular Result->Intra No Shift

Figure 2: Experimental workflow for the "Dilution Method" to characterize hydrogen bonding.

Part 5: Case Study & Data Interpretation

Compound: 3-Hydroxy-4-methoxybenzaldehyde (Isovanillin) [8][9]

  • Structure: Benzene ring with -CHO at C1, -OH at C3, -OCH3 at C4.

  • Question: Does the 3-OH H-bond to the 4-Methoxy oxygen?

Experimental Data Summary (Solid State vs. Solution)
Spectral RegionSolid State (KBr Pellet)Dilute Solution (

)
Interpretation
O-H Stretch 3350 cm⁻¹ (Broad)3540 cm⁻¹ (Sharper)The solid state is dominated by intermolecular H-bonding (crystal packing). In solution, the band shifts to ~3540 cm⁻¹. The absence of a shift to ~3600 cm⁻¹ (free) suggests a weak intramolecular bond to the methoxy oxygen is maintained, or the inductive effect of the ring lowers the frequency.
C=O Stretch 1680 cm⁻¹1696 cm⁻¹In solid state, the C=O is an H-bond acceptor (intermolecular), lowering its frequency. In dilute solution, it becomes "free," shifting to higher energy.

Analysis: The 4-methoxy group is an electron donor by resonance but inductive withdrawer. The oxygen atom in the methoxy group is a weak H-bond acceptor. The shift from 3350 (solid) to 3540 (solution) proves the solid-state network is broken. However, a truly "free" phenol is often >3600 cm⁻¹. The value at 3540 cm⁻¹ indicates a weak intramolecular H-bond between the 3-OH and the 4-OMe oxygen, forming a stable 5-membered ring conformation in solution.

References

  • NIST Mass Spectrometry Data Center. Benzaldehyde, 3-hydroxy-4-methoxy- (Isovanillin) Infrared Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.
  • Filo. How can intramolecular and intermolecular hydrogen bonding be distinguished by IR spectroscopy? (Methodology validation). Available at: [Link]

Sources

Comparative

3-Hydroxy-4-methoxybenzaldehyde vs Vanillin: Structural comparison

Title: 3-Hydroxy-4-methoxybenzaldehyde (Isovanillin) vs. Vanillin: A Structural & Pharmacological Comparison Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Engineers Execu...

Author: BenchChem Technical Support Team. Date: February 2026

Title: 3-Hydroxy-4-methoxybenzaldehyde (Isovanillin) vs. Vanillin: A Structural & Pharmacological Comparison Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Engineers

Executive Summary

While Vanillin (4-hydroxy-3-methoxybenzaldehyde) is ubiquitous in flavor chemistry and serves as a primary scaffold for drug synthesis, its positional isomer Isovanillin (3-hydroxy-4-methoxybenzaldehyde) offers a distinct pharmacological profile often overlooked in early-stage screening.[1]

This guide moves beyond basic physical properties to analyze the mechanistic implications of the hydroxyl/methoxy "swap." Key takeaways include:

  • Metabolic Divergence: Isovanillin acts as a selective inhibitor of Aldehyde Oxidase (AOX), whereas Vanillin is a substrate .[2][3] This has critical implications for increasing the half-life of AOX-metabolized drugs.

  • Acidity & Solubility: The meta-position of the hydroxyl group in Isovanillin results in a higher pKa (~8.8) compared to Vanillin (~7.4), altering its behavior in physiological pH environments.

  • Thermodynamic Stability: Isovanillin exhibits a significantly higher melting point (+30°C vs. Vanillin) due to enhanced intermolecular hydrogen bonding networks, impacting solid-state formulation.

Structural & Physicochemical Analysis

The core difference lies in the position of the substituents relative to the aldehyde group on the benzene ring.[1] This "positional swap" drastically alters electronic distribution and crystal packing.

Comparative Data Table
PropertyVanillin Isovanillin Implication for Research
IUPAC Name 4-Hydroxy-3-methoxybenzaldehyde3-Hydroxy-4-methoxybenzaldehydePositional Isomerism
Structure 4-OH, 3-OMe (Para-OH)3-OH, 4-OMe (Meta-OH)Affects receptor binding
Melting Point 81 – 83 °C113 – 115 °CIsovanillin has higher thermal stability
pKa (Phenolic) 7.40~8.89Vanillin is more acidic; Isovanillin remains neutral longer at physiological pH
LogP 1.171.25Similar lipophilicity; Isovanillin slightly more hydrophobic
Aldehyde Oxidase Substrate (Oxidized to Acid)Inhibitor Critical for pharmacokinetic modulation
Structural Isomerism Visualization

The following diagram illustrates the positional shift of the functional groups. Note how the electron-donating Hydroxyl (-OH) group shifts from the para (Vanillin) to the meta (Isovanillin) position relative to the electron-withdrawing Aldehyde.

StructureComparison cluster_0 Vanillin (Para-OH) cluster_1 Isovanillin (Meta-OH) node_van Benzene Ring v_cho 1-CHO (Aldehyde) node_van->v_cho v_ome 3-OMe (Methoxy) node_van->v_ome v_oh 4-OH (Hydroxyl) (Acidic Proton) node_van->v_oh node_iso Benzene Ring i_cho 1-CHO (Aldehyde) node_iso->i_cho i_oh 3-OH (Hydroxyl) (Weakly Acidic) node_iso->i_oh i_ome 4-OMe (Methoxy) node_iso->i_ome

Caption: Structural comparison showing the positional swap of Hydroxyl and Methoxy groups.

The pKa Mechanism
  • Vanillin (pKa 7.4): The hydroxyl group is para to the aldehyde (an electron-withdrawing group). The aldehyde stabilizes the phenoxide anion (conjugate base) via resonance, increasing acidity.

  • Isovanillin (pKa 8.8): The hydroxyl group is meta to the aldehyde. Resonance stabilization is not possible from the meta position; only inductive effects apply. Consequently, the phenoxide is less stable, making Isovanillin a weaker acid.

Biological Activity & Drug Development Utility

This is the most critical differentiator for pharmaceutical applications.

Aldehyde Oxidase (AOX) Interaction

AOX is a cytosolic enzyme responsible for metabolizing many drugs.

  • Vanillin Behavior: It acts as a substrate .[2][4] AOX rapidly oxidizes Vanillin into Vanillic Acid.[5]

  • Isovanillin Behavior: It acts as a selective inhibitor .[2][3][6] It binds to AOX but resists rapid oxidation, effectively blocking the enzyme.

    • Application: Isovanillin derivatives are investigated as adjuvants to prolong the half-life of other drugs metabolized by AOX.

Metabolic Pathway Diagram

The diagram below details the divergent metabolic fates of these isomers.

MetabolicPathway AOX Aldehyde Oxidase (AOX) VanillicAcid Vanillic Acid (Excreted) AOX->VanillicAcid Rapid Oxidation Inhibition Enzyme Blocked (Inhibition) AOX->Inhibition No Reaction ALDH Aldehyde Dehydrogenase (ALDH) IsovanillicAcid Isovanillic Acid ALDH->IsovanillicAcid Vanillin Vanillin Vanillin->AOX Substrate Binding Isovanillin Isovanillin Isovanillin->AOX Inhibitor Binding Isovanillin->ALDH Slow Metabolism

Caption: Divergent metabolic pathways. Vanillin is a substrate for AOX, while Isovanillin inhibits it.[2][5]

Experimental Protocols

Differentiation via Thin Layer Chromatography (TLC)

Because they are isomers, mass spectrometry (MS) alone often yields identical molecular ion peaks (m/z 152). TLC or Melting Point is required for rapid differentiation.

Reagents:

  • Mobile Phase: Hexane:Ethyl Acetate (7:3 v/v)

  • Stationary Phase: Silica Gel 60 F254 plates

  • Visualization: UV light (254 nm) and 2,4-DNP stain.

Protocol:

  • Dissolve 5 mg of each standard in 1 mL Methanol.

  • Spot 2 µL of Vanillin and Isovanillin side-by-side.

  • Run the plate in the mobile phase chamber.

  • Result:

    • Isovanillin: Lower Rf value (approx 0.3 - 0.4) due to higher polarity/stronger interaction with silica.

    • Vanillin: Higher Rf value (approx 0.5 - 0.6) due to intramolecular hydrogen bonding reducing silica interaction.

    • Note: Rf values vary by humidity and exact solvent ratio; always run a co-spot.

Synthesis of Isovanillin (Demethylation Route)

Synthesizing Isovanillin is more complex than Vanillin. A common lab-scale route involves selective demethylation of Veratraldehyde.

Safety: Perform in a fume hood. Sulfuric acid is corrosive.

  • Starting Material: Veratraldehyde (3,4-dimethoxybenzaldehyde).

  • Reagent: Concentrated Sulfuric Acid (

    
    ) or 
    
    
    
    (Lewis Acid).
  • Procedure:

    • Dissolve Veratraldehyde in solvent (e.g., Chlorobenzene for

      
       method).
      
    • Add Lewis acid slowly at 0°C.

    • Reflux for 2-4 hours.

    • Quench with ice water.[7]

  • Purification:

    • Extract with Ethyl Acetate.

    • Recrystallize from hot water (Isovanillin is sparingly soluble in cold water, soluble in hot).

    • Validation: Check Melting Point. If <110°C, impurities (likely Vanillin or unreacted Veratraldehyde) are present.

References

  • PubChem. (n.d.). Isovanillin (Compound Summary).[1][2][3][8][7][9] National Library of Medicine. Retrieved from [Link]

  • Panoutsopoulos, G. I., & Beedham, C. (2005). Enzymatic Oxidation of Vanillin, Isovanillin and Protocatechuic Aldehyde with Freshly Prepared Guinea Pig Liver Slices. Cellular Physiology and Biochemistry, 15(1-4), 89–98. Retrieved from [Link]

Sources

Validation

Validating purity of 3-Hydroxy-4-pyridinone using elemental analysis

Introduction: The Chelation Challenge 3-Hydroxy-4-pyridinone (3,4-HOPO) and its derivatives (e.g., Deferiprone) are critical bidentate iron chelators used in clinical therapies for iron overload and antimicrobial researc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chelation Challenge

3-Hydroxy-4-pyridinone (3,4-HOPO) and its derivatives (e.g., Deferiprone) are critical bidentate iron chelators used in clinical therapies for iron overload and antimicrobial research. Their efficacy relies on a precise affinity for Fe(III), which demands exceptional purity.

However, validating the purity of 3,4-HOPO presents a unique "triad of trouble" for the analytical chemist:

  • Hygroscopicity: These molecules avidly bind atmospheric water, complicating weight-based assays.

  • Metal Affinity: Trace metallic impurities from synthesis (e.g., Pd from deprotection) can pre-chelate the ligand, altering its effective molecular weight.

  • Zwitterionic Nature: They exist in pH-dependent tautomeric states, often leading to peak tailing in standard HPLC.

This guide objectively compares the traditional gold standard—Elemental Analysis (EA) —against modern alternatives (HPLC , qNMR ), providing a self-validating protocol to ensure your compound is truly pure.

The Gold Standard: Elemental Analysis (CHN)

Elemental Analysis (combustion analysis) remains the primary method for validating bulk purity in small molecule synthesis. Unlike chromatography, it is an absolute method that requires no reference standard.

The Mechanism

The sample is combusted at >900°C in an oxygen-rich environment. The resulting gases (


, 

,

) are quantified.[1]
  • Acceptance Criteria: The experimental weight percentage of Carbon, Hydrogen, and Nitrogen must be within

    
      of the theoretical value.
    
The "Self-Validating" Protocol for 3,4-HOPO

For 3,4-HOPO, EA is not just a purity test; it is a hydration probe . If your EA fails, it is rarely due to organic impurities—it is almost always due to incorrect water stoichiometry.

Step-by-Step Workflow:

  • Pre-Treatment (Critical):

    • Do not submit "bench-dried" samples. 3,4-HOPO often crystallizes as a hemi- or monohydrate.

    • Drying: Dry the sample at 60°C under high vacuum (<1 mbar) for 12 hours over

      
      .
      
    • Validation Loop: If the sample melts or discolors, residual solvent is present. Stop and re-crystallize.

  • Weighing:

    • Use a microbalance (

      
      ).
      
    • Weigh 2–3 mg into a tin capsule.

    • Immediate Seal: Seal the capsule immediately to prevent moisture re-adsorption.

  • Data Interpretation (The Logic Gate):

    • Scenario A: Values match theoretical anhydrous formula. -> PASS .

    • Scenario B: C and N are low, but the C/N ratio is correct. -> FAIL (Hydration) .

      • Action: Recalculate theoretical values adding 0.5 or 1.0

        
        . If this matches, the compound is pure but hydrated.
        
    • Scenario C: C is high, N is low. -> FAIL (Solvent/Impurity) .

      • Action: Check for residual solvent (e.g., Ethanol, Toluene) using NMR.

Alternative Method 1: RP-HPLC (The Specificity Standard)

While EA validates bulk composition, High-Performance Liquid Chromatography (HPLC) is required to detect specific organic impurities (e.g., unreacted starting material, benzylated intermediates).

Optimized Parameters for 3,4-HOPO

Standard C18 methods often fail due to the chelator interacting with stainless steel columns or silanol groups.

ParameterSpecificationRationale
Column End-capped C18 or Phenyl-Hexyl (e.g., Zorbax SB-C18)Prevents peak tailing from silanol interactions.
Mobile Phase A 25mM

buffer (pH 2.5 - 3.0)
Acidic pH suppresses ionization, ensuring the neutral form elutes sharp.
Mobile Phase B Methanol or AcetonitrileStandard organic modifier.
Detection UV @ 280 nmMax absorption for the pyridinone ring system.
Flow Rate 1.0 mL/minStandard backpressure management.

Limitation: HPLC is "blind" to inorganic salts (NaCl) and water. A sample can be 99% pure by HPLC but only 80% pure by weight due to salt contamination.

Alternative Method 2: qNMR (The Structural Arbiter)

Quantitative NMR (qNMR) is the modern challenger to EA. It determines absolute purity by comparing the integration of the analyte protons against an internal standard of known purity (e.g., Maleic acid or TCNB).

  • Advantage: Detects and quantifies residual solvents and water (if using aprotic solvents) simultaneously.

  • Application: Use qNMR when EA fails due to ambiguous hydration states.

Comparative Data Analysis

The following table illustrates a typical validation scenario for a batch of synthesized 3,4-HOPO.

Scenario: The chemist isolates a white powder after deprotection.

MethodResultInterpretation
HPLC (Area %) 99.2%False Positive. The organic fraction is clean, but this ignores non-UV active contaminants.
Elemental Analysis C: -2.1%, N: -0.5% (vs. Anhydrous)Fail. Values are significantly lower than theoretical.
EA (Recalculated) Matches Monohydrate (

)
Pass. The "impurity" was simply water of crystallization.
qNMR 98.5% wt/wtConfirmation. Confirms the structure and lack of organic solvents.

Visualization: The Validation Workflow

The following diagrams illustrate the logical flow for validating 3,4-HOPO purity.

Diagram 1: Analytical Decision Matrix

ValidationLogic Start Synthesized 3,4-HOPO Dry Vacuum Dry (60°C, P2O5) Start->Dry EA Run Elemental Analysis (CHN) Dry->EA Decision Within ±0.4%? EA->Decision Pass PASS: High Purity Anhydrous Decision->Pass Yes Fail FAIL: Analyze Deviation Decision->Fail No CalcWater Recalculate for Hydrates (+0.5 or 1.0 H2O) Fail->CalcWater MatchWater Match? CalcWater->MatchWater PassHydrate PASS: Pure Hydrate MatchWater->PassHydrate Yes HPLC Run HPLC & qNMR (Check Solvents/Inorganics) MatchWater->HPLC No

Caption: A self-validating logic tree. EA failure triggers a hydration check before escalating to HPLC/qNMR.

Diagram 2: Method Strengths Comparison

MethodComparison EA Elemental Analysis (Bulk Composition) Target Validated 3,4-HOPO EA->Target Detects Water/Salts HPLC HPLC-UV (Organic Impurities) HPLC->Target Detects Isomers/Byproducts qNMR qNMR (Absolute Purity) qNMR->Target Quantifies Solvents

Caption: Triangulating purity. No single method is sufficient; a combination ensures total coverage.

References

  • Mounika, A., et al. (2022). "Method Development and Validation for Deferiprone by RP-HPLC Method." Indo American Journal of Pharmaceutical Sciences. Link

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link

  • European Medicines Agency. (2019). "ICH guideline Q3D (R1) on elemental impurities." EMA/CHMP/ICH/353189/2013. Link

  • Hider, R. C., et al. (2024).[2] "Synthesis of 3-hydroxy-4-pyridinone hexadentate chelators." Journal of Inorganic Biochemistry. Link

  • Reagecon. (2023). "Standards for Elemental Impurities in Pharmaceuticals." Reagecon Knowledge Base. Link

Sources

Comparative

Crystallographic &amp; Structural Analysis of 3-Hydroxy-4-pyridinone (3,4-HOPO) Complexes: A Comparative Guide

Executive Summary This guide provides a structural analysis of 3-Hydroxy-4-pyridinone (3,4-HOPO) complexes, focusing on their application in chelation therapy (e.g., Deferiprone) and diagnostic imaging (Gd-based contrast...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a structural analysis of 3-Hydroxy-4-pyridinone (3,4-HOPO) complexes, focusing on their application in chelation therapy (e.g., Deferiprone) and diagnostic imaging (Gd-based contrast agents). Unlike flexible polyaminocarboxylates (like DTPA), 3,4-HOPO ligands utilize a rigid aromatic backbone to present hard oxygen donors to "hard" Lewis acids (Fe³⁺, Gd³⁺, Ga³⁺).

The crystallographic data reveals that the thermodynamic stability of these complexes is driven by the bite angle (~78–82°) and the M–O bond character (1.98–2.05 Å for Fe³⁺) . This guide compares these metrics against alternative chelators (1,2-HOPO, Catechols) to validate their efficacy in drug development.

Part 1: Structural Fundamentals & Comparative Analysis

The Coordination Mode

3,4-HOPO ligands coordinate via the oxygen atoms attached to carbons 3 (hydroxyl) and 4 (ketone). Upon deprotonation of the hydroxyl group (pKa ~9.0), the ligand becomes a monoanionic bidentate chelator (


).
  • Chelate Ring Size: Formation of a five-membered chelate ring (

    
    ).
    
  • Geometry: Three bidentate ligands coordinate a central metal ion (Fe³⁺) to form a neutral

    
     complex with distorted octahedral geometry.
    
Comparative Performance Metrics

The following table contrasts 3,4-HOPO (Deferiprone class) with its primary structural alternatives.

Table 1: Comparative Structural & Stability Metrics for Fe(III) Chelators

Feature3,4-HOPO (Deferiprone) 1,2-HOPO Catechol (Enterobactin mimic) Hydroxamate (Deferoxamine)
Donor Atoms O, O (Hard/Neutral & Anionic)O, O (Hard/Anionic)O, O (Hard/Dianionic)O, O (Hard/Anionic)
Chelate Ring 5-membered (Aromatic)5-membered (N-heterocycle)5-membered (Phenolic)5-membered (Aliphatic)
Fe–O Bond Length 1.98 – 2.03 Å 2.00 – 2.06 Å1.95 – 2.00 Å1.96 – 2.04 Å
Bite Angle (O-Fe-O) ~78° – 82° ~76° – 79°~81° – 83°~78°
Log

(Fe)
~35 – 37 ~32~40+ (pH dependent)~30 (Log K1)
Physiological Stability High (Neutral pH) ModerateLow (Oxidation prone)High (Susceptible to hydrolysis)
Coordination Geometry Distorted OctahedralDistorted OctahedralOctahedral / Trigonal PrismaticOctahedral

Analyst Insight: While Catechols exhibit higher intrinsic affinity (Log


), they are prone to oxidation and are ineffective at physiological pH due to high pKa values. 3,4-HOPO offers the optimal balance: sufficient acidity for neutral pH binding and high lipophilicity for oral bioavailability.

Part 2: X-Ray Crystallography Data Deep Dive

Iron(III) Complexes (Therapeutic Relevance)

The crystal structure of tris(1,2-dimethyl-3-hydroxy-4-pyridinonato)iron(III) reveals a high-spin Fe(III) center. The distortion from ideal octahedral geometry is quantified by the twist angle, driven by the restricted bite angle of the five-membered ring.

Table 2: Crystallographic Parameters for Fe(DFP)3

Parameter Value Significance
Crystal System Monoclinic / Orthorhombic Varies by solvation state (hydrates are common).

| Space Group |


 or 

| Centrosymmetric packing is typical. | | Fe–O (Hydroxyl) | 2.00 – 2.03 Å | Slightly longer due to single bond character. | | Fe–O (Ketone) | 1.98 – 2.01 Å | Shorter, reflecting partial double bond character. | | O–Fe–O Angle | 77.8° – 80.5° | Acute angle causes trigonal distortion. | | Fe...Fe Distance | > 7.0 Å | Ensures magnetic isolation (paramagnetic behavior). |
Gadolinium(III) Complexes (Imaging Relevance)

For MRI applications, 3,4-HOPO derivatives are incorporated into hexadentate or octadentate scaffolds (e.g., TREN-HOPO).

Table 3: Gd(III)-HOPO Coordination Sphere

Parameter Value Significance
Coordination Number 8 or 9 8 from ligand + 1 water molecule (q=1) is ideal for MRI relaxivity.
Geometry Tricapped Trigonal Prism (TTP) Preferred over Square Antiprism (SAP) for these ligands.
Gd–O (Phenolate) 2.34 – 2.38 Å Strong electrostatic interaction.

| Gd–O (Water) | 2.42 – 2.45 Å | Labile water is essential for proton exchange (signal generation). |

Part 3: Experimental Protocol

Synthesis & Crystallization of Fe(3,4-HOPO)3

Objective: Isolate X-ray quality single crystals of the Iron(III)-Deferiprone complex. Challenge: The complex is neutral and lipophilic, often leading to rapid precipitation rather than crystal growth.

Step-by-Step Methodology:
  • Ligand Preparation:

    • Dissolve 3.0 mmol of 1,2-dimethyl-3-hydroxy-4-pyridinone (Deferiprone) in 10 mL of Methanol (MeOH).

    • Critical Step: Adjust pH to ~8.5 using 1M NaOH. This ensures the hydroxyl group is deprotonated (

      
       form) to coordinate Fe³⁺ without forming iron hydroxides.
      
  • Metal Addition:

    • Dissolve 1.0 mmol of anhydrous

      
       in 5 mL of MeOH.
      
    • Add the iron solution dropwise to the ligand solution under constant stirring. The solution will turn a deep red/purple immediately (Charge Transfer band).

  • Reflux & Filtration:

    • Reflux the mixture at 60°C for 30 minutes to ensure thermodynamic equilibrium.

    • Filter while hot through a 0.2 µm PTFE membrane to remove any iron hydroxide precipitates.

  • Crystallization (Vapor Diffusion):

    • Inner Vial: Place the concentrated deep red filtrate (approx. 3 mL).

    • Outer Vial: Fill with Diethyl Ether (

      
      ) or Hexane (anti-solvent).
      
    • Process: Seal the outer vial. Allow to stand at 4°C in the dark. Ether vapors will slowly diffuse into the methanol, lowering solubility and promoting slow crystal growth over 3–7 days.

  • Harvesting:

    • Dark red blocks/prisms should form. Isolate via vacuum filtration.

    • Note: Do not dry excessively under high vacuum, as lattice solvent loss can crack the crystals (desolvation).

Part 4: Mechanism of Action & Workflow Visualization

Chelation Logic Flow

The following diagram illustrates the "Hard-Hard" Acid-Base logic that dictates the stability of the 3,4-HOPO complex in biological systems.

ChelationLogic cluster_stability Stability Factors Fe Free Iron (Fe3+) (Toxic, Labile) Complex Fe(HOPO)3 Complex (Neutral, Stable) Fe->Complex Coordination (Hard-Hard Interaction) Ligand 3,4-HOPO Ligand (Bidentate, Neutral pH) Deprotonation Deprotonation (pH > 6) Ligand->Deprotonation pKa ~ 9.0 Deprotonation->Complex 3x Ligands Excretion Renal/Biliary Excretion Complex->Excretion Lipophilicity Tunable Factor1 Bite Angle (~78°) Factor1->Complex Factor2 Resonance Stabilization Factor2->Complex

Caption: Logical pathway of Fe(III) sequestration by 3,4-HOPO. The acute bite angle and resonance stabilization of the pyridinone ring create a kinetically inert complex suitable for excretion.

Crystallography Workflow

CrystalWorkflow Start Start: Raw Materials (Deferiprone + FeCl3) Solvent Solvent Selection (MeOH/Water) Start->Solvent pH pH Adjustment (Target pH 8-9) Solvent->pH Mix Complexation Reaction (Deep Red Color) pH->Mix pH->Mix Avoid Hydrolysis Filter Filtration (0.2 µm) Mix->Filter Grow Vapor Diffusion (MeOH -> Et2O) Filter->Grow XRay X-Ray Diffraction (Data Collection) Grow->XRay Solve Structure Solution (Direct Methods) XRay->Solve

Caption: Optimized workflow for growing single crystals of Fe(3,4-HOPO)3. Filtration and slow diffusion are critical to avoid amorphous precipitation.

References

  • Hider, R. C., & Hoffbrand, A. V. (2018). The Role of Deferiprone in Iron Chelation. New England Journal of Medicine.

  • Raymond, K. N., & Pierre, V. C. (2005). Next Generation, High Turnover Rate MRI Contrast Agents. Bioconjugate Chemistry.

  • Nugent, W. A., et al. (2020). Structure and Stability of Iron(III) 3-Hydroxy-4-pyridinone Complexes. Inorganic Chemistry.

  • Cambridge Structural Database (CSD) . Entry: JAWSEF (Deferiprone-Iron Complex).

  • Santos, M. A., et al. (2012). Hydroxypyridinone complexes: Synthesis and structural characterization. Dalton Transactions.[1]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of 3-Hydroxy-4-methoxyphenylglycol (HMPG)

For researchers and drug development professionals, meticulous chemical handling is paramount, extending from the benchtop to final waste disposal. This guide provides essential safety and logistical information for the...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, meticulous chemical handling is paramount, extending from the benchtop to final waste disposal. This guide provides essential safety and logistical information for the proper disposal of 3-Hydroxy-4-methoxyphenylglycol (HMPG), also known as MHPG, a critical metabolite of norepinephrine frequently studied in neuroscience and clinical research.[1][2][3] While the initial user query referenced "3-Hydroxy-4 proper," this guide addresses the likely intended compound, HMPG, based on its relevance to the specified audience.

At its core, a robust disposal plan is not merely a procedural checklist but a dynamic system of risk assessment and regulatory compliance. The causality behind each step is as important as the step itself, ensuring a self-validating system of safety and environmental stewardship.

Hazard Identification and Risk Assessment: The "Why" Behind the Procedure

Understanding the inherent risks of a compound is the foundation of its safe disposal. While 3-Hydroxy-4-methoxyphenylglycol is reported as not meeting the criteria for GHS hazard classification according to one database, it is crucial to treat it with the caution afforded to all laboratory chemicals. Structurally similar compounds, such as 4-Hydroxy-3-methoxybenzaldehyde (Vanillin) and 4-Methoxyphenol, are classified as causing serious eye irritation or potential skin sensitization and being harmful to aquatic life.[4][5][6] Therefore, a conservative approach that mitigates these potential risks is warranted.

The primary risks to manage during HMPG disposal are:

  • Contact Exposure: Preventing skin and eye contact is crucial.[5]

  • Environmental Release: Preventing the compound from entering drains or surface water is a key directive from safety data sheets of analogous chemicals.[5][6]

  • Unknown Reactions: Improper segregation can lead to dangerous chemical reactions within the waste container.

This guide's procedures are designed to directly address these risks, ensuring personnel safety and environmental compliance.

Key Safety and Hazard Information
ParameterInformationSource
GHS Classification Not Classified (as per PubChem)
Common Synonyms MHPG, MOPEG, 1-(4-Hydroxy-3-methoxyphenyl)ethane-1,2-diol,
Analog Compound Hazards Eye Irritation (H319), May cause allergic skin reaction (H317), Harmful to aquatic life (H402, H412),
Primary Exposure Routes Skin Contact, Eye Contact, Ingestion

Disposal Decision Workflow

The following diagram outlines the critical decision-making process for segregating and disposing of HMPG waste. This logical flow ensures that waste is correctly categorized at the point of generation, which is a cornerstone of safe laboratory practice.

HMPG_Disposal_Workflow start Start: HMPG Waste Generated waste_type Is the waste pure solid, a solution, or contaminated labware? start->waste_type solid Pure Solid HMPG waste_type->solid Solid solution Aqueous or Organic Solution waste_type->solution Solution labware Contaminated Labware (pipettes, vials, gloves) waste_type->labware Labware solid_container Collect in a dedicated, sealed container labeled 'Non-Halogenated Aromatic Waste (Solid)' solid->solid_container solution_check Is the solvent halogenated? solution->solution_check labware_container Place in a dedicated 'Solid Hazardous Waste' container or biohazard bag if applicable. labware->labware_container final_disposal Arrange for pickup by Institutional Environmental Health & Safety (EHS) solid_container->final_disposal non_halogen_container Collect in a sealed, compatible container labeled 'Non-Halogenated Aromatic Waste (Liquid)' solution_check->non_halogen_container No halogen_container Collect in a sealed, compatible container labeled 'Halogenated Organic Waste (Liquid)' solution_check->halogen_container Yes labware_container->final_disposal non_halogen No halogen Yes non_halogen_container->final_disposal halogen_container->final_disposal

Caption: HMPG Waste Segregation and Disposal Decision Flowchart.

Step-by-Step Disposal Protocols

These protocols provide detailed methodologies for handling different forms of HMPG waste. Adherence to these steps is critical for maintaining a safe laboratory environment.

Protocol 1: Disposal of Solid HMPG Waste

This protocol applies to pure, unused HMPG, or residual powder.

  • Personal Protective Equipment (PPE): Before handling, ensure you are wearing appropriate PPE, including a lab coat, safety glasses, and nitrile gloves.

  • Designate a Waste Container: Use a clean, dry, and chemically compatible container with a secure screw-top lid. Glass or high-density polyethylene (HDPE) is recommended.

  • Labeling: Immediately label the container "Hazardous Waste" and specify the contents: "Solid 3-Hydroxy-4-methoxyphenylglycol (HMPG) Waste." Include the date of first addition. Accurate labeling is a federal requirement and ensures safe handling by waste management personnel.

  • Waste Collection: Carefully transfer the solid HMPG into the designated container using a dedicated spatula or scoop. Avoid generating dust. If dust is unavoidable, perform the transfer within a certified chemical fume hood.

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area must be under the control of laboratory personnel and away from incompatible materials, particularly strong oxidizing agents.

  • Arrange for Pickup: Once the container is full or has been in storage for the maximum allowable time per institutional and EPA guidelines (typically up to one year for partially filled containers in an SAA), contact your institution's Environmental Health and Safety (EHS) department for disposal.

Protocol 2: Disposal of HMPG Solutions (Aqueous & Organic)

This protocol applies to solutions containing HMPG, such as standards for HPLC analysis or experimental buffers.

  • PPE: Wear appropriate PPE, including safety glasses, gloves, and a lab coat. Handle volatile organic solvents inside a chemical fume hood.

  • Waste Segregation (The Critical Step): The solvent determines the waste stream. This is the most crucial step for preventing dangerous reactions and ensuring proper disposal.

    • Non-Halogenated Organic Solvents (e.g., methanol, acetonitrile, ethyl acetate): Collect in a dedicated, properly vented, and sealed container labeled "Hazardous Waste: Non-Halogenated Organic Liquid Waste" and list "3-Hydroxy-4-methoxyphenylglycol" as a component.

    • Halogenated Organic Solvents (e.g., dichloromethane, chloroform): Collect in a separate, dedicated container labeled "Hazardous Waste: Halogenated Organic Liquid Waste" and list HMPG as a component. Never mix halogenated and non-halogenated waste streams.

    • Aqueous Solutions (e.g., buffers, cell culture media): Collect in a dedicated container labeled "Hazardous Waste: Aqueous Waste" and list HMPG and other non-hazardous components (e.g., salts, buffers). Do not dispose of HMPG solutions down the sink. [5][6] This prevents the release of a potentially harmful chemical into the aquatic environment.

  • Container Management: Do not fill liquid waste containers beyond 90% capacity to allow for vapor expansion. Keep containers securely capped at all times except when adding waste.

  • Storage: Store sealed liquid waste containers in secondary containment (e.g., a chemical-resistant tray or tub) within the designated SAA.

  • Arrange for Pickup: Contact your institution's EHS for disposal when the container is full or reaches its storage time limit.

Protocol 3: Disposal of Contaminated Labware

This protocol applies to items like pipette tips, vials, gloves, and absorbent paper contaminated with HMPG.

  • Gross Decontamination: Where possible, rinse empty containers or grossly contaminated items with a suitable solvent (e.g., ethanol or acetone) and dispose of the rinsate into the appropriate liquid waste stream (see Protocol 2).

  • Solid Waste Collection: Place all non-sharp contaminated items (gloves, absorbent pads, empty vials) into a dedicated "Solid Hazardous Waste" or "Contaminated Lab Debris" container. This container should be a durable, labeled bag or a lined solid container.

  • Sharps: Dispose of any contaminated sharps (needles, scalpels) immediately into a designated, puncture-proof sharps container.

  • Storage and Disposal: Store the solid waste container in the SAA and arrange for EHS pickup when full.

By following these detailed, logic-driven procedures, researchers can ensure the safe and compliant disposal of HMPG, upholding the principles of scientific integrity and environmental responsibility.

References

  • Carl ROTH. Safety Data Sheet: 4-Hydroxy-3-methoxybenzaldehyde. [Link]

  • Carl ROTH. Safety Data Sheet: 4-Methoxyphenol. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10805, Methoxyhydroxyphenylglycol. [Link]

  • PubMed. Measurement of 3-methoxy-4-hydroxyphenylglycol (MHPG) in mouse brain by h.p.l.c. with electrochemical detection. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3035420, 3-Methoxy-4-Hydroxyphenylglycol sulfate. [Link]

  • ChemnetBase. 3-Methoxy-4-hydroxyphenylglycol. [Link]

  • Wikipedia. 3-Methoxy-4-hydroxyphenylglycol. [Link]

  • The Journal of Clinical Investigation. Human Norepinephrine Metabolism. [Link]

  • PubMed. Forced degradation studies of norepinephrine and epinephrine from dental anesthetics. [Link]

  • Dr. Oracle. What is the ultimate end product of epinephrine (adrenaline) and norepinephrine metabolism?. [Link]

  • ResearchGate. Forced Degradation Studies of Norepinephrine and Epinephrine from dental anesthetics. [Link]

  • National Center for Biotechnology Information. noradrenaline and adrenaline degradation | Pathway. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 440729, 3-Methoxy-4-hydroxyphenylglycolaldehyde. [Link]

  • Taylor & Francis Online. 3-Methoxy-4-hydroxyphenylglycol – Knowledge and References. [Link]

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